molecular formula C8H9N B081776 4-Methyl-2-vinylpyridine CAS No. 13959-34-7

4-Methyl-2-vinylpyridine

Cat. No.: B081776
CAS No.: 13959-34-7
M. Wt: 119.16 g/mol
InChI Key: WVNIWWGCVMYYJZ-UHFFFAOYSA-N
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Description

4-Methyl-2-vinylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-3-8-6-7(2)4-5-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNIWWGCVMYYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458605
Record name 4-Methyl-2-vinylpyridine
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13959-34-7
Record name 2-Ethenyl-4-methylpyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=13959-34-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinyl-4-picoline
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Record name 4-Methyl-2-vinylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-VINYL-4-PICOLINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a specialty chemical with applications in polymer science and as a building block in pharmaceutical synthesis. The document details established methodologies, presents quantitative data for analogous compounds, and includes detailed experimental protocols adapted for the target molecule.

Introduction

This compound is a derivative of pyridine containing both a methyl and a vinyl group. These functional groups provide multiple reaction sites, making it a versatile monomer and intermediate. The vinyl group is susceptible to polymerization and addition reactions, while the pyridine ring can undergo N-alkylation and other modifications. Its synthesis is analogous to that of the more common 2-vinylpyridine and 4-vinylpyridine. The primary challenge in its synthesis from 2,4-dimethylpyridine lies in achieving regioselectivity, favoring the reaction at the more activated 2-methyl position.

Primary Synthetic Route: Condensation with Formaldehyde

The most industrially significant and widely documented method for producing vinylpyridines is the condensation of a corresponding methylpyridine (picoline) with formaldehyde, followed by the dehydration of the intermediate ethanol derivative.[1][2][3] For the , the logical precursor is 2,4-dimethylpyridine (2,4-lutidine).

The reaction proceeds in two main stages:

  • Hydroxymethylation: Reaction of 2,4-dimethylpyridine with formaldehyde to form 2-(4-methylpyridin-2-yl)ethanol.

  • Dehydration: Elimination of water from the ethanol intermediate to yield the final product, this compound.

Condensation_Dehydration_Pathway 2,4-Dimethylpyridine 2,4-Dimethylpyridine Intermediate 2-(4-methylpyridin-2-yl)ethanol 2,4-Dimethylpyridine->Intermediate + CH2O Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Water Water Intermediate_ref 2-(4-methylpyridin-2-yl)ethanol Intermediate_ref->Product - H2O (Heat, Catalyst)

Caption: Reaction pathway for the .

Experimental Protocols

Two primary approaches exist for this method: a liquid-phase batch process and a vapor-phase continuous process.

Protocol 2.1.1: Liquid-Phase Synthesis (Batch Process)

This protocol is adapted from established procedures for vinylpyridine synthesis.[3]

Materials:

  • 2,4-Dimethylpyridine (2,4-Lutidine)

  • Paraformaldehyde or Formalin solution (37 wt. % in H₂O)

  • Base catalyst (e.g., NaOH, KOH) - for dehydration step

  • Polymerization inhibitor (e.g., p-tert-Butylcatechol, TBC)

  • High-pressure autoclave reactor

Procedure:

  • Hydroxymethylation:

    • Charge the autoclave reactor with 2,4-dimethylpyridine and formaldehyde. A molar ratio of 2,4-dimethylpyridine to formaldehyde between 2:1 and 3:1 is recommended to minimize polysubstitution.[3]

    • Seal the reactor and preheat the mixture to 140-160°C.[3]

    • Maintain the reaction temperature between 160-180°C. The pressure will rise; it should be maintained below 15 kg/cm ².[3]

    • The reaction is typically run for several hours until formaldehyde is consumed.

  • Work-up and Dehydration:

    • Cool the reactor and vent any excess pressure.

    • Transfer the crude product mixture, containing 2-(4-methylpyridin-2-yl)ethanol and unreacted 2,4-dimethylpyridine, to a distillation apparatus.

    • Optionally, distill off the unreacted 2,4-dimethylpyridine under vacuum for recycling.

    • Add a dehydration agent such as NaOH and a polymerization inhibitor (TBC).[4]

    • Heat the mixture to approximately 180°C to effect dehydration.[4] Water and the this compound product will distill over.

  • Purification:

    • Separate the organic layer from the collected distillate.

    • Perform a final vacuum fractional distillation of the organic layer to obtain pure this compound. The addition of an inhibitor during distillation is crucial to prevent polymerization.

Protocol 2.1.2: Vapor-Phase Synthesis (Continuous Flow)

This method offers higher throughput and catalyst reusability, adapted from a patented process using zeolite catalysts.[5]

Materials:

  • 2,4-Dimethylpyridine

  • Formaldehyde (as formalin or trioxane)

  • Fixed-bed reactor

  • Modified zeolite catalyst (e.g., Cs-ZSM-5, Rb-ZSM-5)[5]

  • Inert carrier gas (e.g., Nitrogen)

Procedure:

  • Catalyst Bed Preparation: Pack the fixed-bed reactor with the modified zeolite catalyst.

  • Reaction:

    • Heat the reactor to a temperature between 300°C and 450°C.[5]

    • Vaporize a feed mixture of 2,4-dimethylpyridine and formaldehyde (molar ratio of formaldehyde to picoline typically 1:1 to 4:1) and pass it through the catalyst bed with a carrier gas.[5]

    • Maintain a weight hourly space velocity (WHSV) between 0.25 and 1.00 hr⁻¹.[5]

  • Product Collection and Purification:

    • Cool the reactor effluent to condense the liquid products.

    • Separate the aqueous and organic layers.

    • The organic layer, containing this compound, unreacted starting material, and byproducts, is purified by vacuum fractional distillation.

Quantitative Data

The following table summarizes representative quantitative data from analogous syntheses of 4-vinylpyridine, which can be considered target values for the .

ParameterVapor-Phase (Cs-ZSM-5)[5]Vapor-Phase (Rb-ZSM-5)[5]
Starting Material 4-Methylpyridine4-Methylpyridine
Temperature 300°C300°C
WHSV 0.5 h⁻¹0.5 h⁻¹
Precursor Conversion 49.3%85.2%
Product Selectivity 96.8%96.2%
Formaldehyde Conversion ~100%~100%

Alternative Synthetic Route: Palladium-Catalyzed Suzuki Coupling

For laboratory-scale synthesis, a Suzuki coupling reaction offers an alternative route, starting from a halogenated pyridine derivative. To synthesize this compound, the starting material would be 2-bromo-4-methylpyridine or 2-chloro-4-methylpyridine.

Suzuki_Coupling_Pathway Start 2-Bromo-4-methylpyridine Product This compound Start->Product Boronate Vinylboronate Ester Boronate->Product Catalyst Pd(PPh3)2Cl2 K2CO3 Catalyst->Product Experimental_Workflow A Reaction Setup (Charge Reagents & Solvents) B Inert Atmosphere (N2 or Ar Purge) A->B C Reaction (Heating & Stirring) B->C D Reaction Monitoring (TLC / GC-MS) C->D D->C Continue Reaction E Quenching & Work-up (Aqueous Extraction) D->E Reaction Complete F Drying & Concentration (Na2SO4 / Rotovap) E->F G Purification (Distillation or Chromatography) F->G H Product Characterization (NMR, MS, IR) G->H

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-vinylpyridine is a heterocyclic aromatic compound belonging to the vinylpyridine family. As a derivative of pyridine, it possesses a unique combination of a nucleophilic nitrogen atom within the aromatic ring and a reactive vinyl group, making it a valuable building block in organic synthesis and polymer chemistry. Its structural isomer, 2-methyl-5-vinylpyridine, is a well-known monomer in the production of specialty polymers. While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties, drawing comparisons with related, well-characterized vinylpyridine isomers to infer its reactivity and potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes available information and provides estimated values based on its structure and data from related isomers like 4-vinylpyridine and 2-vinylpyridine.

PropertyValueSource/Notes
Molecular Formula C₈H₉N[1]
Molecular Weight 119.16 g/mol [2]
CAS Number 13959-34-7[1]
Appearance Likely a liquid, may be colorless to yellowish-brownInferred from related vinylpyridines[3]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Likely soluble in organic solventsInferred from related vinylpyridines
pKa Not availableExpected to be similar to other methylpyridines

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum would likely show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling patterns (dd). Aromatic protons on the pyridine ring would appear in the downfield region (7.0-8.5 ppm), and a singlet for the methyl group protons would be observed in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for the vinyl carbons, the aromatic carbons of the pyridine ring, and the methyl carbon. The chemical shifts would be influenced by the positions of the substituents on the pyridine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • C=C stretching (vinyl): Around 1630 cm⁻¹

  • C=C and C=N stretching (pyridine ring): Around 1600-1400 cm⁻¹

  • C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹

  • C-H stretching (methyl): Below 3000 cm⁻¹

  • C-H bending (vinyl): Around 990 and 910 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 119. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the vinyl group.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyridine ring and the vinyl group.

  • Pyridine Ring: The nitrogen atom imparts basicity to the molecule, allowing it to react with acids to form pyridinium salts. The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the ring towards electrophilic and nucleophilic substitution.

  • Vinyl Group: The vinyl group is susceptible to a variety of reactions, including:

    • Polymerization: Like other vinylpyridines, this compound is expected to undergo free-radical, anionic, and cationic polymerization to form poly(this compound). This polymer would have potential applications in areas such as catalysis, ion-exchange resins, and as a component in copolymers.

    • Addition Reactions: The double bond can undergo addition reactions with various reagents such as halogens, hydrogen halides, and Michael acceptors.

    • Oxidation and Reduction: The vinyl group can be oxidized to form an epoxide or cleaved under stronger oxidizing conditions. It can also be reduced to an ethyl group.

The methyl group at the 4-position will influence the electron density of the pyridine ring, potentially affecting its basicity and the regioselectivity of its reactions compared to unsubstituted 2-vinylpyridine.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, the following sections provide generalized methodologies based on standard procedures for the synthesis and handling of related vinylpyridine compounds.

Synthesis of Vinylpyridines (General Protocol)

A common method for the synthesis of vinylpyridines involves the condensation of a methylpyridine with formaldehyde, followed by dehydration of the resulting alcohol.[3][4]

Reaction Scheme (Hypothetical for this compound):

G cluster_0 Step 1: Condensation cluster_1 Step 2: Dehydration 4-Methyl-2-picoline 4-Methyl-2-picoline Intermediate_Alcohol 1-(4-Methylpyridin-2-yl)ethanol 4-Methyl-2-picoline->Intermediate_Alcohol + HCHO Formaldehyde Formaldehyde Final_Product This compound Intermediate_Alcohol_2 1-(4-Methylpyridin-2-yl)ethanol Intermediate_Alcohol_2->Final_Product - H₂O

Fig. 1: Hypothetical two-step synthesis of this compound.

Methodology:

  • Condensation: 4-Methyl-2-picoline is reacted with an aqueous solution of formaldehyde in a sealed reactor at elevated temperature and pressure. A basic catalyst may be employed.

  • Work-up: The reaction mixture is cooled, and the excess reactants are removed, often by distillation.

  • Dehydration: The resulting intermediate, 1-(4-methylpyridin-2-yl)ethanol, is subjected to dehydration. This can be achieved by passing the vapor over a heated catalyst (e.g., alumina) or by treatment with a dehydrating agent.

  • Purification: The crude this compound is purified by vacuum distillation. A polymerization inhibitor (e.g., hydroquinone) is typically added during distillation and for storage to prevent spontaneous polymerization.[5]

Polymerization of Vinylpyridines (General Protocol)

Free-radical polymerization is a common method for producing polymers from vinyl monomers.

Experimental Workflow:

G A Monomer Purification (e.g., distillation to remove inhibitor) B Reaction Setup (Inert atmosphere, solvent, initiator) A->B C Polymerization (Heating and stirring) B->C D Precipitation (Addition of a non-solvent) C->D E Isolation and Washing (Filtration and washing) D->E F Drying (Vacuum oven) E->F G Characterization (NMR, GPC, etc.) F->G

Fig. 2: General workflow for free-radical polymerization of a vinylpyridine.

Methodology:

  • Monomer Purification: The monomer (this compound) is purified to remove the polymerization inhibitor, typically by distillation under reduced pressure.

  • Reaction Setup: The purified monomer is dissolved in a suitable solvent (e.g., toluene, DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). A free-radical initiator (e.g., AIBN or benzoyl peroxide) is added.

  • Polymerization: The reaction mixture is heated to a temperature that initiates the decomposition of the initiator, and the polymerization is allowed to proceed for a specified time.

  • Isolation: The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane or ether).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Applications in Drug Development

While direct applications of this compound in drug development are not well-documented, the vinylpyridine scaffold is of significant interest to medicinal chemists. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The vinyl group provides a handle for further chemical modification and for incorporation into larger molecular architectures or polymers.

Potential Roles in Drug Development:

  • Scaffold for Synthesis: this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The vinyl group can be transformed into a variety of other functional groups.

  • Polymer-Drug Conjugates: Polymers derived from this compound could be used to create polymer-drug conjugates. The pyridine nitrogen can be quaternized to create a cationic polymer that can interact with biological molecules or be used for drug delivery applications.[6]

  • Bioactive Polymers: The polymer itself, or its derivatives, may exhibit biological activity. For instance, cationic polymers are known to have antimicrobial properties.

Signaling Pathway Interaction (Hypothetical):

Given the structural features of this compound, its derivatives could potentially interact with various biological targets. For example, the pyridine nitrogen could act as a hydrogen bond acceptor in an enzyme's active site. The overall shape and electronic properties of a molecule derived from this scaffold would determine its specific biological target.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Response Drug This compound Derivative Target Biological Target (e.g., Enzyme, Receptor) Drug->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Response Therapeutic Effect Pathway->Response

Fig. 3: Conceptual diagram of a this compound derivative interacting with a biological pathway.

Safety and Handling

Safety data for this compound is not widely available. However, based on the data for other vinylpyridines, it should be handled with caution.

  • Hazards: Vinylpyridines are generally flammable liquids and are toxic if swallowed, in contact with skin, or if inhaled.[7] They can cause skin and eye irritation. It is important to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

  • Storage: It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5] As it is prone to polymerization, it should be stored with an inhibitor and checked periodically.

Conclusion

This compound is a chemical compound with potential for applications in polymer science and as a synthetic intermediate. While specific data for this particular isomer is scarce, its chemical properties and reactivity can be inferred from its structural similarity to other well-studied vinylpyridines. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development where the vinylpyridine scaffold continues to be a valuable component in the design of new therapeutic agents. Researchers working with this compound should exercise caution and refer to safety data for related compounds until more specific information becomes available.

References

An In-depth Technical Guide to the Reactivity of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on the specific reactivity of 4-methyl-2-vinylpyridine is limited. This guide provides a comprehensive overview of its expected chemical behavior based on the well-documented reactivity of its structural isomers, primarily 2-vinylpyridine, 4-vinylpyridine, and other methyl-substituted vinylpyridines. The experimental protocols and quantitative data presented are representative examples from closely related compounds and should be adapted and optimized for this compound.

Introduction

This compound is a heterocyclic aromatic compound possessing three key reactive sites: the vinyl group, the methyl group, and the pyridine nitrogen. This trifecta of functionality makes it a versatile, albeit under-explored, building block in organic synthesis, polymer chemistry, and materials science. The electron-withdrawing nature of the pyridine ring activates the vinyl group for nucleophilic attack and polymerization, while also influencing the acidity and reactivity of the methyl group. This guide delineates the expected reactivity at each of these sites, providing a predictive framework for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most probable synthetic route to this compound is analogous to the industrial production of other vinylpyridines: the condensation of a corresponding lutidine (dimethylpyridine) with formaldehyde, followed by dehydration of the resulting alcohol intermediate. In this case, the starting material would be 2,4-lutidine (2,4-dimethylpyridine).

Synthesis_of_4_Methyl_2_vinylpyridine cluster_synthesis Proposed Synthesis Pathway lutidine 2,4-Lutidine intermediate 2-(4-Methylpyridin-2-yl)ethanol lutidine->intermediate Condensation (Acid or Base catalyst) formaldehyde Formaldehyde (CH₂O) formaldehyde->intermediate product This compound intermediate->product Dehydration (e.g., NaOH, heat) water H₂O intermediate->water

Caption: Proposed synthesis of this compound from 2,4-lutidine.

Experimental Protocol: Synthesis of a Vinylpyridine (Adapted from 2-Vinylpyridine Synthesis)

This protocol is adapted from a patented process for the synthesis of 2-vinylpyridine and would require optimization for this compound.

  • Condensation: Charge a high-pressure reactor with 2,4-lutidine and a 37% aqueous solution of formaldehyde in a molar ratio of approximately 3:1.

  • Heat the mixture to 150-180°C and maintain a pressure of 0.5-1.0 MPa for 1-2 hours.

  • After cooling, the reaction mixture containing 2-(4-methylpyridin-2-yl)ethanol is transferred to a distillation apparatus.

  • Dehydration: The crude ethanol intermediate is added dropwise to a heated dehydration kettle containing a concentrated sodium hydroxide solution (e.g., 50%) at 90-110°C under reduced pressure.

  • The crude this compound is distilled off as it is formed.

  • Purification: The crude product is washed with a dilute base solution and then purified by fractional distillation under vacuum in the presence of a polymerization inhibitor (e.g., 4-tert-butylcatechol) to yield the final product.

Reactivity of the Vinyl Group

The vinyl group at the 2-position is conjugated with the electron-deficient pyridine ring, making it an excellent Michael acceptor and a reactive monomer for polymerization.

Polymerization

This compound is expected to readily undergo polymerization via free-radical, anionic, and controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Polymerization_of_4_Methyl_2_vinylpyridine cluster_polymerization Free-Radical Polymerization Workflow monomer This compound propagating Propagating Polymer Chain monomer->propagating Initiation initiator Initiator (e.g., AIBN) radical Initiator Radical (R•) initiator->radical Decomposition (Heat) radical->propagating propagating->propagating polymer Poly(this compound) propagating->polymer Termination

Caption: General workflow for the free-radical polymerization of this compound.

Table 1: Representative Polymerization Data for Vinylpyridines

MonomerPolymerization MethodInitiator/CTAMolar Ratio [M]:[I/CTA]Temp (°C)PDI (Mw/Mn)Reference
2-VinylpyridineRAFTAIBN/CDB1783:1 / 374:1601.10 - 1.25[1]
4-VinylpyridineRAFTAIBN/CDB1783:1 / 374:1601.10 - 1.25[1]
4-VinylpyridineSolution PolymerizationBPO25:1 (w/w monomer:initiator)65N/A[2]

AIBN: Azobisisobutyronitrile, CDB: Cumyl dithiobenzoate, BPO: Benzoyl peroxide, PDI: Polydispersity Index.

  • This compound, the RAFT agent (e.g., cumyl dithiobenzoate), and a radical initiator (e.g., AIBN) are combined in a reaction vessel in a specific molar ratio (e.g., [Monomer]:[CTA]:[Initiator] of 200:1:0.2).

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The vessel is backfilled with an inert gas (e.g., nitrogen or argon) and heated in an oil bath at a controlled temperature (e.g., 60-80°C) for a specified time.

  • The polymerization is quenched by cooling the vessel in an ice bath and exposing the contents to air.

  • The polymer is isolated by precipitation into a non-solvent (e.g., hexane or diethyl ether) and dried under vacuum.

Michael Addition

The electron-poor β-carbon of the vinyl group is susceptible to attack by a wide range of soft nucleophiles in a conjugate or Michael addition reaction.

Michael_Addition cluster_michael Michael Addition Mechanism start This compound + Nucleophile (Nu⁻) intermediate Resonance-stabilized Enolate Intermediate start->intermediate Nucleophilic Attack product Adduct intermediate->product Protonation proton_source Proton Source (H⁺) proton_source->product

Caption: Mechanism of Michael addition to this compound.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or THF) at room temperature, add the thiol nucleophile (e.g., thiophenol, 1.1 eq).

  • A catalytic amount of a base (e.g., triethylamine or sodium ethoxide) is added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC or GC-MS.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 1,4-adduct.

Reactivity of the Methyl Group

The methyl group at the 4-position is activated by the electron-withdrawing pyridine ring, making its protons acidic and susceptible to deprotonation and subsequent reactions. Its reactivity is analogous to that of 4-picoline.[3]

Methyl_Group_Reactivity cluster_methyl Key Reactions of the 4-Methyl Group start This compound anion Carbanion Intermediate start->anion Deprotonation (e.g., n-BuLi) oxidation_product Carboxylic Acid start->oxidation_product Oxidation (e.g., KMnO₄) halogenation_product Halogenated Product start->halogenation_product Free-Radical Halogenation (e.g., NBS, UV light) condensation_product Condensation Product anion->condensation_product Reaction with Electrophile (e.g., R-CHO)

Caption: Expected reactivity pathways for the methyl group of this compound.

Experimental Protocol: Condensation with an Aldehyde (Adapted from Picoline Chemistry)
  • A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is prepared in situ in dry THF at -78°C under an inert atmosphere.

  • This compound (1.0 eq) is added dropwise to the base, and the mixture is stirred for 30-60 minutes to generate the carbanion.

  • The electrophile, for example, benzaldehyde (1.1 eq), is then added dropwise at -78°C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Purification by column chromatography yields the corresponding alcohol.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity to the molecule, allowing for protonation and quaternization reactions.

Quaternization cluster_quat Quaternization of the Pyridine Nitrogen start This compound product N-Alkyl-4-methyl-2-vinylpyridinium Halide start->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Quaternization reaction of this compound.

Table 2: pKa Values of Related Pyridine Derivatives

CompoundpKa of Conjugate AcidReference
Pyridine5.25N/A
2-Methylpyridine5.97N/A
4-Methylpyridine6.02N/A
2-Vinylpyridine4.98[4]
4-Vinylpyridine5.62[5]

The pKa of the conjugate acid of this compound is expected to be in the range of 5.5 to 6.0, influenced by the electron-donating methyl group and the electron-withdrawing vinyl group.

Experimental Protocol: Quaternization with an Alkyl Halide
  • Poly(4-vinylpyridine) (1.0 eq based on the repeating unit) is dissolved in a suitable solvent such as ethanol or DMF.[6]

  • An excess of the alkyl halide (e.g., methyl iodide or ethyl bromide, 1.5-2.0 eq) is added to the solution.[6]

  • The mixture is heated to reflux for several hours.[6]

  • The quaternized polymer, which often precipitates from the solution, is collected by filtration, washed with a non-solvent like diethyl ether, and dried under vacuum.[6]

Predicted Spectroscopic and Physical Properties

The following tables summarize the expected physical and spectroscopic properties of this compound, based on data from its isomers and precursors.

Table 3: Predicted Physical Properties

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₈H₉N-
Molecular Weight119.16 g/mol -
Boiling Point~170-180 °C (at atm. pressure)Higher than 2-vinylpyridine (158°C) due to the added methyl group.
Density~0.98 g/cm³Similar to other vinylpyridines.
Refractive Index~1.545Similar to 2-methyl-5-vinylpyridine.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.4d~5.0
H-3~7.2s-
H-5~6.9d~5.0
Vinyl CH~6.7ddJ_trans ≈ 17, J_cis ≈ 11
Vinyl CH₂ (trans)~6.2d~17
Vinyl CH₂ (cis)~5.5d~11
-CH₃~2.4s-

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~155
C-6~149
C-4~147
Vinyl CH~136
C-3~122
C-5~120
Vinyl CH₂~118
-CH₃~21

Table 6: Predicted Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C=C (vinyl)~1630Stretching
C=C, C=N (pyridine ring)~1590, 1560Stretching
C-H (sp² vinyl)~3080, 990, 910Stretching and out-of-plane bending
C-H (aromatic)~3030Stretching
C-H (methyl)~2960, 2870Stretching

Table 7: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
119[M]⁺ (Molecular ion)
118[M-H]⁺
104[M-CH₃]⁺
92[M-C₂H₃]⁺ (Loss of vinyl group)

Conclusion

This compound presents a rich and versatile chemistry, characterized by the distinct reactivity of its vinyl, methyl, and pyridine functionalities. The vinyl group is poised for polymerization and nucleophilic additions, the methyl group for reactions typical of activated alkylpyridines, and the pyridine nitrogen for quaternization. While this guide provides a robust, predictive framework based on the well-established chemistry of its isomers, it underscores the need for empirical studies to fully elucidate the specific reactivity, optimize reaction conditions, and unlock the full synthetic potential of this intriguing molecule. Researchers are encouraged to use the provided protocols as a starting point for their investigations.

References

A Comprehensive Spectroscopic Guide to 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Methyl-2-vinylpyridine, a heterocyclic compound of interest in polymer chemistry and pharmaceutical research. Due to the limited availability of directly published raw spectra for this specific molecule, this guide presents a robust, data-driven prediction based on the well-documented spectroscopic characteristics of structurally analogous compounds, including 4-vinylpyridine, 2-vinylpyridine, and various methyl-substituted pyridines.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of closely related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.4d~5.0H6 (proton on C6)
~7.0 - 7.2m-H3, H5 (protons on C3 and C5)
~6.7dd~17.5, ~10.8H7 (vinyl CH)
~6.1d~17.5H8a (trans vinyl CH₂)
~5.4d~10.8H8b (cis vinyl CH₂)
~2.4s-CH₃ (methyl protons)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C2 (carbon attached to vinyl group)
~149C6
~147C4 (carbon attached to methyl group)
~136C7 (vinyl CH)
~122C3
~120C5
~116C8 (vinyl CH₂)
~21CH₃ (methyl carbon)

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3010MediumC-H stretching (aromatic and vinyl)
~2980-2920MediumC-H stretching (methyl)
~1640MediumC=C stretching (vinyl)
~1595, 1560, 1480StrongC=C and C=N stretching (pyridine ring)
~1435MediumC-H bending (methyl)
~990, 910StrongC-H out-of-plane bending (vinyl)
~830StrongC-H out-of-plane bending (aromatic)

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

m/zProposed FragmentNotes
119[M]⁺Molecular ion
118[M-H]⁺Loss of a hydrogen radical
104[M-CH₃]⁺Loss of a methyl radical
92[M-C₂H₃]⁺Loss of a vinyl radical
78[C₅H₄N]⁺Pyridine radical cation

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives and other volatile organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[1][2] Chemical shifts are referenced internally to the residual solvent peak or an internal standard such as tetramethylsilane (TMS). For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

2.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3] The spectrum is then acquired using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[4] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[5][6]

2.3 Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8] A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9][10]

Visualizations

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for spectroscopic analysis.

3.2 Interrelation of Spectroscopic Data for Structural Confirmation

This diagram shows how the different types of spectroscopic data are interrelated and contribute to the confident structural assignment of this compound.

Spectroscopic_Interrelation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure H_NMR ¹H NMR: Proton Environment & Connectivity Structure->H_NMR predicts C_NMR ¹³C NMR: Carbon Skeleton Structure->C_NMR predicts IR_Data IR: Functional Groups (Pyridine, Vinyl, Methyl) Structure->IR_Data predicts MS_Data MS: Molecular Weight & Fragmentation Structure->MS_Data predicts H_NMR->Structure confirms C_NMR->Structure confirms IR_Data->Structure confirms MS_Data->Structure confirms

Interrelation of spectroscopic data for structural confirmation.

References

An In-depth Technical Guide to the Physical Properties of 2-Vinyl-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physical properties of 2-vinyl-4-picoline, also known as 4-methyl-2-vinylpyridine. Due to the limited availability of specific experimental data for this particular isomer in published literature, this document also includes comparative data for the closely related and well-characterized compounds, 2-vinylpyridine and 4-vinylpyridine. This contextual information is intended to offer valuable reference points for researchers. Furthermore, standardized experimental protocols for determining key physical properties are detailed, which are applicable for the characterization of 2-vinyl-4-picoline.

Core Physical Properties

2-Vinyl-4-picoline is an organic compound featuring a pyridine ring substituted with a vinyl group at the 2-position and a methyl group at the 4-position. Its molecular identifiers are presented below.

Table 1: Molecular Identifiers for 2-Vinyl-4-Picoline

IdentifierValueSource
Chemical Name This compound-
Synonyms 2-Vinyl-4-picoline-
CAS Number 13959-34-7[1][2]
Molecular Formula C₈H₉N[1][2]
Molecular Weight 119.16 g/mol [1][2]

Table 2: Comparative Physical Properties of Vinylpyridine Isomers

Physical Property2-Vinylpyridine4-Vinylpyridine
CAS Number 100-69-6[3][4][5]100-43-6[6][7][8]
Molecular Formula C₇H₇N[3][4][5]C₇H₇N[6][7]
Molecular Weight 105.14 g/mol [3][4][5]105.14 g/mol [6][7]
Appearance Colorless liquid[3]Colorless to yellow-brown liquid[6][9]
Boiling Point 158 °C (at 760 mmHg)[3]; 79-82 °C (at 29 mmHg)[5]62-65 °C (at 15 mmHg)[6][7]
Density 0.977 g/cm³[3]; 0.975 g/mL (at 25 °C)[5]0.988 g/cm³[6]; 0.9800 g/cm³ (at 20 °C)[7]
Refractive Index (n₂₀/D) 1.549[5]1.5449[7]
Water Solubility 27.5 g/L[3]29 g/L (at 20 °C)[9]

Synthesis Pathway Overview

Vinylpyridines are commonly synthesized through a two-step process involving the condensation of a corresponding picoline (methylpyridine) with formaldehyde. This reaction forms a hydroxyethylpyridine intermediate, which is subsequently dehydrated to yield the final vinylpyridine product.[3][6][9] This general pathway is a fundamental workflow in the production of this class of compounds.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration picoline 4-Methylpyridine (4-Picoline) intermediate 4-Methyl-2-(2-hydroxyethyl)pyridine picoline->intermediate Reaction at 150-200 °C formaldehyde Formaldehyde (CH₂O) formaldehyde->intermediate Reaction at 150-200 °C final_product This compound (2-Vinyl-4-picoline) intermediate->final_product Dehydration (e.g., with NaOH) water H₂O intermediate->water Elimination

General synthesis workflow for vinylpyridines.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like 2-vinyl-4-picoline.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] A common and efficient method for its determination on a small scale utilizes a Thiele tube or a similar heating block apparatus.

Methodology:

  • Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed into a small-diameter test tube or fusion tube.[12][13]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[12][14]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., paraffin oil in a Thiele's tube or an aluminum block heater).[11][12][14]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[12] As the liquid approaches its boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

  • Measurement: The heating is stopped when a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[11]

Density, a fundamental physical property, is defined as the mass of a substance per unit volume. It can be accurately determined by weighing a precisely measured volume of the liquid.[15][16]

Methodology:

  • Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is measured using an electronic balance.[15][17] For higher accuracy, a pycnometer is preferred.

  • Volume Measurement: A specific volume of the liquid (e.g., 20 cm³) is carefully added to the measuring cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[15][17]

  • Mass of Filled Container: The measuring cylinder containing the liquid is reweighed to obtain the combined mass.[16][17]

  • Calculation:

    • The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[17]

    • The density (ρ) is then calculated using the formula: ρ = mass / volume[15]

  • Replication: The measurement should be repeated multiple times to ensure accuracy, and the average value should be reported.[15]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is commonly measured using an Abbe refractometer.[18][19]

Methodology:

  • Instrument Calibration: The refractometer is first calibrated, typically using distilled water, for which the refractive index is well-known at a specific temperature (e.g., 1.333 at 20°C).[18][19]

  • Sample Application: The surfaces of the measuring and illuminating prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[20] A few drops of the liquid sample are placed on the surface of the lower prism.[20][21]

  • Prism Closure: The two prisms are closed and locked together, ensuring the liquid sample spreads evenly to form a thin film.

  • Optical Adjustment: While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions (the critical edge) becomes visible. If a colored band is present, the compensator is adjusted until this band is removed and a sharp, single line is obtained.[20][21]

  • Measurement: The apparatus is adjusted so that the sharp boundary line aligns exactly with the center of the crosshairs in the eyepiece.[19][20]

  • Reading: The refractive index value is then read directly from the instrument's calibrated scale. The temperature at which the measurement is made should always be recorded, as refractive index is temperature-dependent.[18]

References

In-Depth Technical Guide to 4-Methyl-2-vinylpyridine (CAS 13959-34-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-vinylpyridine (CAS 13959-34-7), a pyridine derivative with applications in polymer chemistry and as a synthetic intermediate. This document details its physicochemical properties, synthesis, and characterization, presenting data in a clear and accessible format for scientific and research applications.

Core Characterization of this compound

This compound, also known as 2-ethenyl-4-methylpyridine, is a chemical compound with the molecular formula C₈H₉N.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical method development.

PropertyValueReference
CAS Number 13959-34-7
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
Appearance Not explicitly stated, but related vinylpyridines are colorless to yellow or brown liquids.[1]
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents.[1]

Synthesis of this compound

Experimental Protocol: General Synthesis of Vinylpyridines

This protocol is a generalized procedure based on the synthesis of related vinylpyridine compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Paraformaldehyde

  • Dehydration catalyst (e.g., strong acid)

  • Inhibitor (e.g., p-tert-Butylcatechol) to prevent polymerization

  • Organic solvent (e.g., toluene)

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Condensation: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 4-methylpyridine and paraformaldehyde. The molar ratio of 4-methylpyridine to formaldehyde is a critical parameter and should be optimized.

  • The reaction is typically carried out at elevated temperatures, for instance, between 105 to 110 °C, for an extended period (e.g., 45-70 hours)[2].

  • Dehydration: The intermediate hydroxyethylpyridine is then dehydrated. This can be achieved in the presence of a strong acid catalyst at a higher temperature.

  • Work-up and Purification:

    • After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide solution.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

    • The combined organic layers are washed with brine and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Methylpyridine + Paraformaldehyde Condensation Condensation Reaction (105-110 °C, 45-70 h) Reactants->Condensation Intermediate 2-(4-Methylpyridin-2-yl)ethanol Condensation->Intermediate Dehydration Dehydration (Acid Catalyst, High Temp) Intermediate->Dehydration Crude_Product Crude this compound Dehydration->Crude_Product Neutralization Neutralization (NaOH) Crude_Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Analytical Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following are the expected analytical data based on the characterization of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, vinyl, and pyridine ring protons. The chemical shifts (δ) will be influenced by the positions of the substituents on the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts for the carbons in the pyridine ring, the vinyl group, and the methyl group will be distinct.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. For this compound, the molecular ion peak (M⁺) is expected at m/z 119.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational modes include:

  • C-H stretching vibrations of the aromatic ring and vinyl group.

  • C=C and C=N stretching vibrations of the pyridine ring and vinyl group.[3]

  • C-H bending vibrations.

Experimental Workflow for Characterization:

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Final_Characterization Complete Characterization NMR_Data->Final_Characterization MS_Data->Final_Characterization FTIR_Data->Final_Characterization

Caption: Workflow for the analytical characterization of this compound.

Biological Activity

The direct biological activity of this compound is not well-documented in the available literature. However, polymers derived from the related compound 4-vinylpyridine have shown antimicrobial properties. Quaternized polymers of 4-vinylpyridine have demonstrated antibacterial activity against bacteria such as Staphylococcus aureus.[4] Additionally, an iron (III) complex with 4-vinyl pyridine has been reported to exhibit some antitumor activity against HCT-116 cells. It is plausible that this compound could serve as a monomer for polymers with potential biological activities. Further research is needed to investigate the specific biological effects of this compound and its derivatives.

Safety Information

Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. It is advised to work in a well-ventilated area. For detailed safety information, refer to the specific Safety Data Sheet provided by the supplier.

References

Solubility of 4-Methyl-2-vinylpyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-vinylpyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a thorough understanding of its expected solubility based on its chemical properties and available qualitative data. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a substituted pyridine derivative with a methyl group at the 4-position and a vinyl group at the 2-position of the pyridine ring. Its chemical structure, featuring both a polar pyridine ring and non-polar vinyl and methyl groups, dictates its solubility characteristics. Understanding its solubility is crucial for a wide range of applications, including polymer synthesis, pharmaceutical development, and as an intermediate in organic synthesis.

Solubility Profile

The principle of "like dissolves like" is central to predicting the solubility of this compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting solubility in polar protic solvents. The overall molecule, however, has significant non-polar character, leading to good solubility in many common organic solvents.

Quantitative Solubility Data
SolventTemperature (°C)Solubility
Water202.9 g / 100 g[1]
Water2029 g / L[2][3]
Qualitative Solubility Data

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents.

SolventQualitative Solubility
MethanolSoluble[1][3]
EthanolSoluble
EtherSoluble[1][3]
BenzeneSoluble[1][3]
AcetoneSoluble[1][3]
ChloroformSoluble[4]
TolueneSoluble
HexaneExpected to be soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully separated from the solution. Centrifugation can be used to facilitate this process.

  • Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause the solute to decompose).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the remaining solute residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Allow undissolved solute to settle (or centrifuge) B->C D Withdraw a known volume of clear supernatant C->D E Evaporate solvent from supernatant D->E F Weigh the remaining solute residue E->F G Calculate solubility (mass of solute / volume of solvent) F->G

Experimental workflow for the Gravimetric Method.

Spectroscopic Method

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the UV-Visible spectrum.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the same organic solvent as described in the gravimetric method (steps 1 and 2).

    • Separate the undissolved solute as described previously (step 3 of the gravimetric method).

  • Sample Analysis:

    • Carefully withdraw a sample of the clear, saturated supernatant.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the properties of the solvent and the temperature.

G cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity Polarity ('Like dissolves like') Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Temperature Temperature Temperature->Solubility

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Vinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted vinylpyridines, a class of organic compounds characterized by a vinyl group attached to a pyridine ring, have carved a significant niche in both industrial and pharmaceutical chemistry. Since the first synthesis of 2-vinylpyridine in 1887, these versatile molecules have evolved from laboratory curiosities to indispensable building blocks in the synthesis of polymers, agrochemicals, and a diverse array of therapeutic agents.[1][2] Their unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group, have made them attractive targets for organic chemists and drug designers alike. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of substituted vinylpyridines, with a particular focus on their role in drug development.

A Historical Journey: The Emergence of Substituted Vinylpyridines

The story of substituted vinylpyridines begins in the late 19th century with the first documented synthesis of 2-vinylpyridine in 1887.[1][2] Early research primarily focused on understanding the fundamental reactivity of these compounds and their propensity for polymerization. A significant milestone in their industrial application was the development of vinylpyridine latex, a terpolymer of 2-vinylpyridine, styrene, and butadiene, which proved to be an excellent binder for tire cords, enhancing the adhesion of rubber to the fabric.[1][2]

The mid-20th century saw a surge in research into the synthesis and applications of various substituted vinylpyridines. Patents from this era detail various production methods and, importantly, the use of polymerization inhibitors like tert-butylcatechol to stabilize these reactive monomers.[2][3][4] The development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has since expanded the accessible chemical space of substituted vinylpyridines, enabling the synthesis of highly functionalized and polysubstituted derivatives.

Synthesis of Substituted Vinylpyridines: Key Methodologies

The synthesis of substituted vinylpyridines can be broadly categorized into two main approaches: the introduction of a vinyl group onto a pre-existing pyridine ring and the construction of the pyridine ring already bearing a vinyl substituent.

Industrial Production of 2-Vinylpyridine and 4-Vinylpyridine

The industrial-scale synthesis of the two most common vinylpyridines, 2-vinylpyridine and 4-vinylpyridine, primarily relies on the condensation of the corresponding picoline (methylpyridine) with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[5][6]

Experimental Protocol: Two-Step Synthesis of 2-Vinylpyridine from 2-Picoline and Formaldehyde [5][7]

  • Step 1: Condensation. A mixture of 2-picoline and 36% aqueous formaldehyde (in a weight ratio of approximately 1:0.03) is heated in a high-pressure reactor at 160°C under a pressure of 0.5 MPa for 1 hour.[7] This reaction yields a solution of 2-hydroxyethylpyridine.

  • Step 2: Dehydration. The resulting 2-hydroxyethylpyridine solution is slowly added to a dehydration kettle containing a 50% sodium hydroxide solution at 90°C and reacted for 5 hours to yield crude 2-vinylpyridine.[7]

  • Purification. The crude product is then washed with a 95% sodium hydroxide solution and purified by fractional distillation under reduced pressure to obtain 2-vinylpyridine with a purity of over 98.5%.[7]

An alternative industrial method involves the reaction of acetylene and acrylonitrile in the presence of an organocobalt catalyst.[5]

Synthesis of Polysubstituted Vinylpyridines

The synthesis of more complex, polysubstituted vinylpyridines often employs modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of a Substituted Vinylpyridine via Heck Coupling (Axitinib Intermediate) [8][9][10]

This protocol describes a key step in the synthesis of the anticancer drug Axitinib, where a vinylpyridine moiety is introduced via a Heck coupling reaction.

  • Reaction Setup. In a round-bottom flask under a nitrogen atmosphere, add 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1 equivalent), palladium(II) acetate (0.05 equivalents), and Xantphos (0.05 equivalents) to N-methylpyrrolidone.

  • Addition of Reagents. Add diisopropylethylamine (3 equivalents) and acetic anhydride (2 equivalents) to the mixture and stir at 50°C for 2-3 hours.

  • Heck Coupling. Slowly add 2-vinylpyridine (6 equivalents) and raise the temperature to 90-95°C. Maintain this temperature for 24 hours.

  • Workup and Purification. After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with an appropriate solvent, and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative substituted vinylpyridines.

CompoundStarting Material(s)Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
2-Vinylpyridine2-Picoline, FormaldehydeNaOHWater905>98.5 (purity)[7]
4-Vinylpyridine4-Picoline, Formaldehyde--105-11045-7040-60 (conversion)CN106699641A
(E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, 2-VinylpyridinePd(OAc)₂, XantphosNMP90-9524-[9]

Table 2: Spectroscopic Data for 2-Vinylpyridine and 4-Vinylpyridine

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Reference
2-Vinylpyridine8.58 (d, 1H), 7.66 (td, 1H), 7.35 (d, 1H), 7.16 (td, 1H), 6.85 (dd, 1H), 6.22 (d, 1H), 5.49 (d, 1H)155.7, 149.4, 136.9, 136.3, 122.3, 121.1, 118.13057, 1623, 1587, 1485[11]
4-Vinylpyridine8.55 (d, 2H), 7.25 (d, 2H), 6.70 (dd, 1H), 5.95 (d, 1H), 5.45 (d, 1H)150.2, 146.1, 135.2, 121.0, 117.93080, 1630, 1595, 1410[12][13]

Role in Drug Development and Signaling Pathways

Substituted vinylpyridines are key pharmacophores in several approved drugs, where they contribute to the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Axitinib: A VEGFR and PDGFR Inhibitor

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[10] It functions by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The substituted vinylpyridine moiety in Axitinib plays a critical role in its binding to the ATP-binding pocket of these kinases.

Axitinib_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates PDGFR->Angiogenesis Activates Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib->PDGFR Inhibits TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Promotes

Figure 1: Simplified signaling pathway of Axitinib's mechanism of action.
Betahistine: A Histamine Receptor Modulator

Betahistine is a drug used to treat Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss.[14][15] Its mechanism of action involves a dual effect on histamine receptors: it acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[14][15][16] The antagonism of the H3 receptor, a presynaptic autoreceptor, leads to an increased synthesis and release of histamine in the brain, which is thought to improve microcirculation in the inner ear and reduce endolymphatic pressure.[14][16]

Betahistine_Signaling_Pathway Betahistine Betahistine H1_Receptor H1 Receptor Betahistine->H1_Receptor Weak Agonist H3_Receptor H3 Receptor (Autoreceptor) Betahistine->H3_Receptor Antagonist Inner_Ear_Microcirculation Improved Inner Ear Microcirculation H1_Receptor->Inner_Ear_Microcirculation Promotes Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibits (normally) Histamine_Release->H1_Receptor Activates Symptom_Relief Relief of Vertigo & Tinnitus Inner_Ear_Microcirculation->Symptom_Relief Leads to

Figure 2: Simplified mechanism of action of Betahistine.

Experimental Workflows

The synthesis and application of substituted vinylpyridines involve a series of well-defined experimental steps.

Experimental_Workflow cluster_synthesis Synthesis of Substituted Vinylpyridine cluster_application Application in Drug Discovery Start Starting Materials (e.g., Picoline, Halopyridine) Reaction Chemical Transformation (e.g., Condensation, Cross-Coupling) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Substituted Vinylpyridine Characterization->FinalProduct Lead_Opt Lead Optimization (Incorporate Vinylpyridine) FinalProduct->Lead_Opt Bio_Assay Biological Assays (In vitro, In vivo) Lead_Opt->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR SAR->Lead_Opt Iterative Process Candidate Drug Candidate Selection SAR->Candidate

Figure 3: General experimental workflow for the synthesis and application of substituted vinylpyridines in drug discovery.

Conclusion

From their initial discovery over a century ago, substituted vinylpyridines have demonstrated remarkable versatility and utility. Their journey from industrial polymers to life-saving pharmaceuticals underscores the enduring importance of fundamental organic chemistry in addressing societal needs. For researchers and drug development professionals, the substituted vinylpyridine scaffold continues to offer a rich platform for the design and synthesis of novel molecules with tailored properties. As synthetic methodologies become even more sophisticated, the potential for creating new generations of functional materials and therapeutic agents based on this remarkable chemical entity remains vast and exciting.

References

Methodological & Application

Living Anionic Polymerization of 4-Methyl-2-vinylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the living anionic polymerization of 4-Methyl-2-vinylpyridine, a process that enables the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. Such polymers are of significant interest in various applications, including drug delivery, gene therapy, and catalysis, owing to the functional pyridine moiety.

Application Notes

Living anionic polymerization of this compound offers precise control over the polymer architecture, which is crucial for advanced applications. The nitrogen atom in the pyridine ring can be utilized for post-polymerization modifications, such as quaternization to create polycations for nucleic acid complexation or for imparting antimicrobial properties. The controlled polymer structure ensures reproducibility and predictability in the material's performance.

The "living" nature of this polymerization technique, characterized by the absence of termination and chain transfer reactions, allows for the synthesis of block copolymers by sequential monomer addition.[1] This opens the door to creating sophisticated nanostructures, such as micelles and vesicles, for targeted drug delivery. The 4-methyl substituent on the pyridine ring can influence the polymer's solubility, thermal properties, and interaction with biological systems compared to the parent poly(2-vinylpyridine).

Key to a successful living anionic polymerization is the rigorous purification of all reagents and solvents to eliminate protic impurities that can terminate the propagating anionic chains.[2] The reaction is typically conducted under a high vacuum or in an inert atmosphere at low temperatures to suppress side reactions, such as nucleophilic attack on the pyridine ring.[3]

Experimental Protocols

Materials and Reagents
  • This compound (Monomer): Purified by drying over CaH₂ for 48 hours, followed by vacuum distillation. Store under argon at -20°C.

  • Tetrahydrofuran (Solvent): Anhydrous, purified by distillation from a sodium/benzophenone ketyl under an inert atmosphere immediately before use.

  • Initiator (e.g., sec-Butyllithium (sec-BuLi) or Diphenylmethyl potassium (DPM-K)): Handled as a solution in a non-polar solvent (e.g., cyclohexane) under inert conditions. The concentration should be accurately determined by titration.

  • Methanol (Terminating Agent): Anhydrous.

  • Argon or Nitrogen: High purity, for maintaining an inert atmosphere.

Protocol for Living Anionic Polymerization
  • Apparatus Setup: A glass reactor equipped with magnetic stirring and a high-vacuum line connection is assembled and flame-dried under vacuum to remove any adsorbed moisture. The reactor is then backfilled with high-purity argon or nitrogen.

  • Solvent and Monomer Addition: The purified THF is transferred to the reactor via cannula under a positive pressure of inert gas. The solvent is then cooled to the desired reaction temperature, typically -78°C, using a dry ice/acetone bath. The purified this compound monomer is then added to the cooled solvent.

  • Initiation: The initiator solution (e.g., sec-BuLi) is added dropwise to the stirred monomer solution until a faint, persistent color change is observed, indicating the titration of any remaining impurities. The calculated amount of initiator is then rapidly added to start the polymerization. A distinct color change (typically to a deep red or orange) signifies the formation of the living poly(4-methyl-2-vinylpyridinyl) anions.

  • Propagation: The reaction is allowed to proceed at -78°C for a predetermined time (e.g., 1-2 hours) to ensure complete monomer conversion. The solution will become more viscous as the polymer chains grow.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution will disappear, indicating the quenching of the living anionic chain ends.

  • Polymer Isolation: The polymer is isolated by precipitation into a non-solvent, such as cold hexane or petroleum ether. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting poly(this compound) is characterized by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). The chemical structure is confirmed by ¹H NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the living anionic polymerization of a substituted vinylpyridine, illustrating the high degree of control achievable over the polymer's molecular characteristics. The data is based on analogous systems and serves as a guideline for the expected outcomes with this compound.[4]

EntryInitiatorTemperature (°C)Target Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)Yield (%)
1sec-BuLi-785,0005,2001.05>98
2sec-BuLi-7810,00010,5001.06>98
3n-BuLi-785,0005,3001.07>97
4DPM-K-787,5007,4001.10>99
5DPM-K-407,5008,2001.25>95
6TPM-K-7815,00014,8001.12>99

Mandatory Visualizations

Diagram of the Living Anionic Polymerization Mechanism

living_anionic_polymerization Initiator Initiator (e.g., R-Li+) Initiated_Chain Initiated Chain (Living Anion) Initiator->Initiated_Chain Initiation Monomer1 This compound Monomer Monomer1->Initiated_Chain Propagating_Chain Propagating Chain (Living Anion) Initiated_Chain->Propagating_Chain Propagation Monomer2 Monomer Monomer2->Propagating_Chain Living_Polymer Living Polymer Chain Propagating_Chain->Living_Polymer ... MonomerN ... MonomerN->Living_Polymer Final_Polymer Final Polymer Living_Polymer->Final_Polymer Termination Terminator Terminating Agent (e.g., CH3OH) Terminator->Final_Polymer

Caption: Mechanism of living anionic polymerization.

Experimental Workflow for Living Anionic Polymerization

experimental_workflow Start Start Purification Purification of Monomer and Solvent Start->Purification Setup Flame-dry Reactor under Vacuum Purification->Setup Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert_Atmosphere Solvent_Addition Add Anhydrous THF to Reactor Inert_Atmosphere->Solvent_Addition Cooling Cool to -78°C Solvent_Addition->Cooling Monomer_Addition Add Purified Monomer Cooling->Monomer_Addition Initiation Add Initiator (e.g., sec-BuLi) Monomer_Addition->Initiation Propagation Allow Polymerization (1-2 hours) Initiation->Propagation Termination Add Terminating Agent (Anhydrous Methanol) Propagation->Termination Isolation Precipitate Polymer in Non-solvent Termination->Isolation Drying Dry Polymer under Vacuum Isolation->Drying Characterization Characterize Polymer (SEC, NMR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis.

References

Controlled Radical Polymerization of Vinylpyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinylpyridine)s (PVPs) are a class of functional polymers with a wide range of applications in fields such as drug delivery, catalysis, and materials science.[1] The pyridine functionality allows for post-polymerization modification, pH-responsiveness, and complexation with metal ions.[1] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and dispersity of PVP, enabling the synthesis of well-defined polymers for advanced applications.

This document provides an overview of ATRP and RAFT polymerization of 2VP and 4VP, including detailed experimental protocols and characterization data.

Controlled Radical Polymerization Techniques for Vinylpyridines

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that has been successfully applied to the polymerization of vinylpyridines. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. The choice of initiator, catalyst, ligand, and solvent is crucial for achieving a well-controlled polymerization. For basic and nucleophilic monomers like vinylpyridines, a chloride-containing initiating/catalytic system is often preferred to minimize side reactions.[2]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that is compatible with a wide range of monomers, including vinylpyridines.[3] This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity and complex architectures. The selection of an appropriate RAFT agent is critical for successful polymerization.

Data Presentation

The following tables summarize typical experimental conditions and results for the ATRP and RAFT polymerization of 2-vinylpyridine and 4-vinylpyridine.

Table 1: ATRP of 4-Vinylpyridine (4VP) in DMF

Entry[4VP]:[Initiator]:[CuCl]:[CuCl₂]:[Ligand]InitiatorLigandTemp (°C)Time (h)Conv. (%)Mₙ ( g/mol )Mₙ (SEC) ( g/mol )*PDI
1200:1:0.65:0.35:1MePEOBiBTPMA401357,7008,5001.15
2200:1:0.65:0.35:1MePEOBiBTPMA4025812,50013,0001.18
3200:1:0.65:0.35:1MePEOBiBTPMA4048217,60018,5001.25

*Note: Mₙ (SEC) was determined using polystyrene standards and may not reflect the absolute molecular weight.[4] Data sourced from Matyjaszewski Polymer Group.[4]

Table 2: RAFT Polymerization of 2-Vinylpyridine (2VP) and 4-Vinylpyridine (4VP) [3]

Monomer[Monomer]:[CTA]:[Initiator]CTAInitiatorTemp (°C)Time (h)Conv. (%)Mₙ (calc) ( g/mol )Mₙ (SEC) ( g/mol )PDI
2VP374:1:0.21CDBAIBN604207,9007,9001.18
4VP374:1:0.21CDBAIBN601228,5008,5001.25

*Data adapted from Macromolecules 2003, 36 (13), pp 4772–4778.[3]

Experimental Protocols

Protocol for ATRP of 4-Vinylpyridine in DMF[4]

Materials:

  • 4-Vinylpyridine (4VP), distilled from CaH₂

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Copper(I) chloride (CuCl)

  • Copper(II) chloride (CuCl₂)

  • Methyl 2-bromopropionate (MePEOBiB) initiator

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add TPMA (0.0848 g, 0.292 mmol), CuCl (0.0192 g, 0.194 mmol), and CuCl₂ (0.0133 g, 0.098 mmol).

  • Seal the flask with a rubber septum and degas by several cycles of vacuum and backfilling with nitrogen.

  • Add anhydrous DMF (5 mL) via a nitrogen-purged syringe to dissolve the catalyst complex.

  • In a separate flask, add 4VP (2.0 g, 19.0 mmol). Purge with nitrogen for 30 minutes.

  • Transfer the 4VP monomer to the catalyst solution via a nitrogen-purged syringe.

  • Inject the initiator, MePEOBiB (e.g., for a [M]:[I] ratio of 200:1, add 9.5 µL, 0.095 mmol), into the reaction mixture to start the polymerization.

  • Place the flask in a thermostated oil bath at 40 °C and stir.

  • Take samples periodically via a nitrogen-purged syringe to monitor conversion (by GC or ¹H NMR) and molecular weight (by SEC).

  • To quench the reaction, open the flask to air and dilute with an appropriate solvent (e.g., THF).

  • Precipitate the polymer in a non-solvent such as hexane, filter, and dry under vacuum.

Protocol for RAFT Polymerization of 2-Vinylpyridine[3]

Materials:

  • 2-Vinylpyridine (2VP), passed through a column of basic alumina to remove inhibitor.

  • Cumyl dithiobenzoate (CDB) as the RAFT agent.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator, recrystallized from methanol.

  • Anhydrous solvent (e.g., bulk polymerization or in a solvent like 1,4-dioxane).

Procedure:

  • In a septa-sealed vial, add CDB (e.g., for a [M]:[CTA] ratio of 374:1 with 2g of 2VP, add 14.5 mg, 0.053 mmol) and AIBN (e.g., for a [CTA]:[I] ratio of 4.75:1, add 1.8 mg, 0.011 mmol).

  • Add 2-vinylpyridine (2.0 g, 19.0 mmol) to the vial.

  • Seal the vial and deoxygenate the mixture by purging with nitrogen for 30 minutes.

  • Place the vial in a preheated oil bath at 60 °C to initiate the polymerization.[3][5]

  • Allow the reaction to proceed for the desired time.

  • To stop the polymerization, cool the vial in an ice bath and expose the mixture to air.

  • Dilute the polymer with a suitable solvent (e.g., THF) and precipitate into a non-solvent like hexane.

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Experimental Workflow for ATRP of 4-Vinylpyridine

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_catalyst Prepare Catalyst (CuCl/CuCl₂/TPMA in DMF) reaction_setup Combine Catalyst and Monomer under N₂ prep_catalyst->reaction_setup prep_monomer Prepare Monomer (4VP, Purified) prep_monomer->reaction_setup initiation Initiate with MePEOBiB at 40°C reaction_setup->initiation polymerization Polymerization (Monitor Conversion) initiation->polymerization quenching Quench Reaction (Expose to Air) polymerization->quenching precipitation Precipitate Polymer (in Hexane) quenching->precipitation drying Dry Polymer (under Vacuum) precipitation->drying analysis SEC, NMR drying->analysis Characterization

Caption: Workflow for the Atom Transfer Radical Polymerization of 4-Vinylpyridine.

Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_termination Termination Initiator Initiator Initiator Radical (I•) Initiator Radical (I•) Initiator->Initiator Radical (I•) Decomposition Propagating Radical (Pₙ•) Propagating Radical (Pₙ•) Initiator Radical (I•)->Propagating Radical (Pₙ•) + Monomer (M) Intermediate Radical Intermediate Radical Propagating Radical (Pₙ•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer Propagating Radical (Pₙ•)->Dead Polymer + Pₘ• Propagating Radical (Pₙ•)->Dead Polymer Dormant Polymer (Pₙ-S-C(=S)Z) Dormant Polymer (Pₙ-S-C(=S)Z) Intermediate Radical->Dormant Polymer (Pₙ-S-C(=S)Z) Fragmentation New Propagating Radical (R•) New Propagating Radical (R•) Intermediate Radical->New Propagating Radical (R•) Fragmentation Propagating Radical (Pₘ•) Propagating Radical (Pₘ•) New Propagating Radical (R•)->Propagating Radical (Pₘ•) + Monomer (M) Intermediate Radical_2 Intermediate Radical_2 Propagating Radical (Pₘ•)->Intermediate Radical_2 + Dormant Polymer Propagating Radical (Pₘ•)->Dead Polymer Intermediate Radical_2->Propagating Radical (Pₙ•) Fragmentation Dormant Polymer (Pₘ-S-C(=S)Z) Dormant Polymer (Pₘ-S-C(=S)Z) Intermediate Radical_2->Dormant Polymer (Pₘ-S-C(=S)Z) Fragmentation

Caption: Generalized mechanism of RAFT polymerization.

Applications in Drug Development

Well-defined poly(vinylpyridine)s and their block copolymers synthesized via controlled radical polymerization are promising materials for drug delivery applications. The pH-sensitive nature of the pyridine ring allows for the development of "smart" drug carriers that can release their payload in response to the lower pH of tumor microenvironments or endosomal compartments. For instance, block copolymers of poly(2-vinyl pyridine) and poly(ethylene oxide) can form micelles that encapsulate hydrophobic drugs, with the P2VP core providing a pH-responsive release mechanism.

Conclusion

References

Application Notes and Protocols for RAFT Polymerization of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(4-Methyl-2-vinylpyridine) (P4M2VP) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions makes RAFT polymerization a valuable tool for creating advanced materials for drug delivery and other biomedical applications.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2][3] This level of control is crucial in the development of functional polymers for specialized applications, such as drug delivery systems, where polymer architecture can significantly impact efficacy and biocompatibility.[4][5][6][7] this compound (4M2VP) is a functional monomer, and its polymer, P4M2VP, exhibits properties such as pH-responsiveness, which are highly desirable for targeted drug release.

The RAFT process utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[2] The choice of RAFT agent is critical for achieving good control over the polymerization of a specific monomer.[3] This document outlines protocols for the RAFT polymerization of a closely related and structurally similar monomer, 4-vinylpyridine (4VP), which can be adapted for 4M2VP, providing a solid foundation for researchers in this field. The principles and experimental setups are directly translatable.

Key Advantages of RAFT Polymerization

  • Control over Molecular Weight: The molecular weight of the resulting polymer can be predicted based on the ratio of monomer to RAFT agent.

  • Narrow Molecular Weight Distribution: RAFT polymerization typically yields polymers with a low polydispersity index (PDI), indicating a high degree of uniformity in chain length.[1][8]

  • Architectural Control: This technique allows for the synthesis of complex polymer architectures, including block, graft, and star polymers.[2]

  • Monomer Versatility: RAFT is compatible with a wide range of functional monomers.[1][9]

Experimental Data Summary

The following tables summarize quantitative data from representative RAFT polymerizations of 4-vinylpyridine (4VP), which serve as a strong starting point for the polymerization of this compound.

Table 1: Bulk RAFT Polymerization of 4-Vinylpyridine [8]

ParameterValue
Monomer4-Vinylpyridine (4VP)
RAFT AgentCumyl dithiobenzoate (CDB)
InitiatorAzobisisobutyronitrile (AIBN)
[Monomer]₀ / [RAFT Agent]₀374
[RAFT Agent]₀ / [Initiator]₀4.75
Temperature60 °C
Time (h)18
Conversion (%)56
Mₙ (theoretical, g/mol )22,000
Mₙ (experimental, g/mol )21,400
PDI (Mₙ/Mₙ)1.18

Table 2: Solution RAFT Polymerization of 4-Vinylpyridine [10]

ParameterValue
Monomer4-Vinylpyridine (4VP)
RAFT AgentS-1-Dodecyl-S′- (ɑ, ɑ′-dimethyl-ɑ″-acetic acid) trithiocarbonate (DDMAT)
InitiatorAzobisisobutyronitrile (AIBN)
[Monomer]₀ / [RAFT Agent]₀30
[RAFT Agent]₀ / [Initiator]₀4
SolventEthanol
Temperature70 °C
Time (h)24
Mₙ (GPC, g/mol )3,500
PDI (Mₙ/Mₙ)1.15

Experimental Protocols

The following are detailed protocols for the RAFT polymerization of 4-vinylpyridine, which can be adapted for this compound.

Protocol 1: Bulk RAFT Polymerization of 4-Vinylpyridine

This protocol is based on the work of Convertine et al. and describes the bulk polymerization of 4VP.[8][11][12]

Materials:

  • 4-Vinylpyridine (4VP), purified by passing through a column of basic alumina.

  • Cumyl dithiobenzoate (CDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

  • Septa-sealed vials

  • Nitrogen source

  • Syringes and needles

Procedure:

  • Preparation of Reaction Mixture: In a septa-sealed vial, combine the desired amounts of 4VP, CDB, and AIBN. For a target Mₙ of approximately 39,300 g/mol at 100% conversion, a monomer-to-RAFT agent ratio of 374 and a RAFT agent-to-initiator ratio of 4.75 can be used.[8]

  • Degassing: Seal the vial with a rubber septum and deoxygenate the mixture by bubbling with dry nitrogen for at least 30 minutes while cooling in an ice bath.

  • Polymerization: Place the sealed vial in a preheated oil bath at 60 °C to initiate the polymerization.[8][11][12]

  • Monitoring the Reaction: To monitor the polymerization kinetics and molecular weight evolution, samples can be withdrawn at different time points using a nitrogen-purged syringe.

  • Termination: The polymerization can be quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The resulting polymer can be purified by precipitation in a suitable non-solvent, such as hexane, followed by drying under vacuum.

Protocol 2: Solution RAFT Polymerization of 4-Vinylpyridine

This protocol is adapted from the synthesis of P4VP macro-RAFT agents and is suitable for producing lower molecular weight polymers.[10]

Materials:

  • 4-Vinylpyridine (4VP), purified by passing through an aluminum oxide column.[10]

  • S-1-Dodecyl-S′- (ɑ, ɑ′-dimethyl-ɑ″-acetic acid) trithiocarbonate (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.[10]

  • Ethanol (solvent)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen source

  • Schlenk line or glovebox

Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve DDMAT, AIBN, and 4VP in ethanol. A typical reaction may use a [Monomer]:[RAFT Agent]:[Initiator] ratio of 30:1:0.25.[10]

  • Degassing: The solution is transferred to a reaction flask, sealed, and purged with nitrogen for at least 30 minutes at 0 °C to remove oxygen.[10]

  • Polymerization: The flask is then immersed in a preheated oil bath at 70 °C and stirred for the desired reaction time (e.g., 24 hours).[10]

  • Termination: The polymerization is quenched by rapid cooling upon immersing the flask in an ice-water bath.[10]

  • Purification: The polymer can be isolated by precipitation into a non-solvent and dried under vacuum.

Visualizing the RAFT Polymerization Workflow

The following diagram illustrates the general workflow for conducting a RAFT polymerization experiment.

RAFT_Workflow prep 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) degas 2. Deoxygenate Mixture (Nitrogen Purge) prep->degas poly 3. Polymerization (Heating at Defined Temperature) degas->poly monitor 4. Monitor Reaction (Conversion, Mn, PDI) poly->monitor terminate 5. Terminate Polymerization (Cooling & Air Exposure) poly->terminate purify 6. Purify Polymer (Precipitation & Drying) terminate->purify analyze 7. Characterize Polymer (GPC, NMR, etc.) purify->analyze

Caption: General workflow for RAFT polymerization.

Mechanism of RAFT Polymerization

The following diagram outlines the key steps in the RAFT polymerization mechanism.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation_propagation Re-initiation & Propagation initiator Initiator radicals Primary Radicals (I•) initiator->radicals Decomposition propagating_radical Propagating Radical (Pₙ•) radicals->propagating_radical + Monomer pn_radical Pₙ• propagating_radical->pn_radical intermediate Intermediate Radical pn_radical->intermediate + RAFT Agent raft_agent RAFT Agent (Z-C(=S)S-R) dormant_species Dormant Species (Pₙ-S-C(=S)-Z) intermediate->dormant_species Fragmentation r_radical R• r_radical2 R• r_radical->r_radical2 pm_radical Pₘ• r_radical2->pm_radical + Monomer monomer Monomer pm_radical->pn_radical Chain Growth

Caption: Key steps of the RAFT polymerization mechanism.

Applications in Drug Development

Poly(vinylpyridine)-based polymers, including P4M2VP, are of significant interest in drug development due to their "smart" properties. The pyridine moiety can be protonated at lower pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments.[5][7]

Potential applications include:

  • Polymeric Micelles: Amphiphilic block copolymers containing a P4M2VP block can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs.[5] The pH-sensitivity of the P4M2VP core can trigger the release of the drug in response to a pH drop.

  • Polyplexes for Gene Delivery: The cationic nature of protonated P4M2VP allows it to complex with negatively charged nucleic acids (DNA, siRNA) to form polyplexes, which can facilitate their entry into cells.

  • Surface Modification: P4M2VP can be used to coat nanoparticles or other drug carriers to impart pH-responsiveness and enhance their stability and biocompatibility.[4]

These application notes and protocols provide a comprehensive guide for researchers interested in utilizing RAFT polymerization to synthesize well-defined P4M2VP for various applications, particularly in the field of drug development. The provided experimental details and workflows offer a solid starting point for the successful implementation of this powerful polymerization technique.

References

Application Notes and Protocols: Copolymerization of Vinylpyridines with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

A proxy for the copolymerization of 4-Methyl-2-vinylpyridine with styrene

Introduction

Copolymers of vinylpyridines and styrene are versatile materials with a wide range of applications stemming from the unique combination of a hydrophobic polystyrene block and a functional, weakly basic polyvinylpyridine block. These copolymers are utilized in the fabrication of pH-responsive materials, templates for nanoparticle synthesis, compatibilizers in polymer blends, and as precursors for functional membranes and coatings.[1][2] This document provides detailed protocols for the synthesis and characterization of these copolymers, with a focus on free radical polymerization techniques.

Quantitative Data Summary

The reactivity ratios of the monomers are crucial for predicting the copolymer composition and microstructure. The following table summarizes experimentally determined reactivity ratios for the copolymerization of 4-vinylpyridine (4VP) and styrene (S) under various conditions.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodTemperature (°C)Reference
4-VinylpyridineStyrene0.850.67Free Radical BulkNot Specified[3]
4-VinylpyridineStyrene0.80 ± 0.200.66 ± 0.05Free Radical BulkNot Specified[3]
4-VinylpyridineStyrene0.75 ± 0.030.57 ± 0.03Free Radical Solution50[3]
4-VinylpyridineStyrene0.700 ± 0.0050.335 ± 0.001Free Radical Solution80[3]
4-VinylpyridineStyrene0.96 ± 0.150.73 ± 0.09TEMPO-mediated125[4]
4-VinylpyridineStyrene0.91 ± 0.050.58 ± 0.04Spontaneous125[4]

Note: The reactivity ratios indicate that the copolymerization of 4-vinylpyridine and styrene tends to produce a random to alternating copolymer structure, as the product of r1 and r2 is less than 1.

Experimental Protocols

Free Radical Bulk Copolymerization of 4-Vinylpyridine and Styrene

This protocol describes a general procedure for the synthesis of poly(4-vinylpyridine-co-styrene) via bulk polymerization.

Materials:

  • 4-Vinylpyridine (inhibitor removed)

  • Styrene (inhibitor removed)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)

  • Methanol

  • Hexane

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer Purification: Purify 4-vinylpyridine and styrene by passing them through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified 4-vinylpyridine and styrene.

  • Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (typically 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the viscous product in a suitable solvent like chloroform or THF. Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent such as methanol or hexane with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at 40-60°C to a constant weight.

Characterization of the Copolymer

3.2.1. Composition Determination by ¹H NMR Spectroscopy

The composition of the copolymer can be determined using ¹H NMR spectroscopy by comparing the integrated intensities of the aromatic protons of the pyridine and styrene units.

Procedure:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the aromatic protons of the 4-vinylpyridine unit (typically around 8.2-8.5 ppm and 6.5-7.0 ppm) and the aromatic protons of the styrene unit (typically around 6.3-7.2 ppm).[5]

  • Calculate the molar fraction of each monomer in the copolymer using the following equation: Mole Fraction of 4VP = (Integration of 4VP protons / Number of 4VP protons) / [(Integration of 4VP protons / Number of 4VP protons) + (Integration of Styrene protons / Number of Styrene protons)]

3.2.2. Thermal Analysis by TGA and DSC

Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) provide insights into the physical state and stability of the copolymer.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the dried copolymer (5-10 mg) in a TGA pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to approximately 600°C at a heating rate of 10°C/min.

    • The onset of weight loss indicates the decomposition temperature.

  • Differential Scanning Calorimetry (DSC):

    • Place a small amount of the dried copolymer (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above the expected Tg, then cool it to below the Tg, and then perform a second heating scan at a controlled rate (e.g., 10°C/min).

    • The glass transition temperature is determined from the midpoint of the transition in the heat flow curve during the second heating scan.[5] Copolymers of styrene and 4-vinylpyridine typically exhibit a single Tg, indicating a miscible system.[6]

Visualizations

Reaction Scheme

G Free Radical Copolymerization of 4-Vinylpyridine and Styrene cluster_reactants Monomers cluster_initiator Initiator cluster_conditions Conditions cluster_product Product 4VP 4-Vinylpyridine Copolymer Poly(4-vinylpyridine-co-styrene) 4VP->Copolymer Styrene Styrene Styrene->Copolymer AIBN AIBN AIBN->Copolymer Initiation Heat Heat (60-80°C) Heat->Copolymer Propagation

Caption: Free Radical Copolymerization Scheme.

Experimental Workflow

G Experimental Workflow for Copolymer Synthesis and Characterization A Monomer Purification B Reaction Setup (Monomers + Initiator) A->B C Degassing (Freeze-Pump-Thaw) B->C D Polymerization (Heating and Stirring) C->D E Precipitation and Washing D->E F Drying under Vacuum E->F G Copolymer Characterization F->G H ¹H NMR (Composition) G->H I TGA/DSC (Thermal Properties) G->I J GPC/SEC (Molecular Weight) G->J

Caption: Synthesis and Characterization Workflow.

Applications in Research and Drug Development

Copolymers of vinylpyridine and styrene are of significant interest to researchers in materials science and drug development. Some key applications include:

  • Drug Delivery: The pH-responsive nature of the pyridine units allows for the creation of micelles or nanoparticles that can encapsulate drugs and release them in response to specific pH environments, such as those found in tumor tissues.

  • Biomaterials and Coatings: These copolymers can be used to modify surfaces to improve biocompatibility or to create antimicrobial coatings.

  • Sensors: The ability of the pyridine nitrogen to coordinate with metal ions makes these copolymers suitable for the development of chemical sensors.[1]

  • Nanocomposites: The copolymer can act as a matrix for the dispersion of nanoparticles, leading to materials with enhanced mechanical or functional properties.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Containing 2-Vinyl-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers incorporating 2-vinyl-4-picoline (a structural isomer of the more commonly referenced 2-vinylpyridine and 4-vinylpyridine). While direct literature on "2-vinyl-4-picoline" is scarce, the synthetic principles are analogous to those for 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). This document leverages established protocols for vinylpyridine-based block copolymers, which are widely used in drug delivery, nanotechnology, and materials science due to their pH-responsive nature and ability to coordinate with metal ions.[1][2][3]

Introduction to Poly(vinylpyridine)-Containing Block Copolymers

Poly(vinylpyridine)s (PVPs) are versatile polymers due to the presence of the nitrogen atom in the pyridine ring, which can be protonated or coordinated with various molecules.[2] Block copolymers containing PVP segments combine the properties of PVPs with those of other polymer blocks, leading to materials with tunable self-assembly behaviors and stimuli-responsiveness.[1][2] These properties are highly valuable for applications such as micelles for drug delivery, smart surfaces, and templates for nanoparticle synthesis.[3][4] The synthesis of well-defined PVP-containing block copolymers is primarily achieved through living or controlled polymerization techniques, including anionic polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).[5][6][7]

Polymerization Methods for Vinylpyridine-Based Block Copolymers

Anionic Polymerization

Anionic polymerization is a powerful technique for synthesizing block copolymers with well-defined architectures, low polydispersity, and controlled molecular weights.[7][8] It involves the sequential addition of monomers to a growing polymer chain initiated by a strong nucleophile. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, to prevent termination reactions.[7] For vinylpyridines, side reactions can be a challenge, particularly with 4VP, which is more prone to side reactions than 2VP.[2]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of block copolymers with predetermined molecular weights and narrow molecular weight distributions under a wide range of reaction conditions and with a variety of monomers.[5][9] The control is achieved through the use of a RAFT chain transfer agent (CTA).[5] RAFT has been successfully employed for the polymerization of both 2VP and 4VP to create well-defined block copolymers.[5][9][10][11][12]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another robust controlled radical polymerization method that enables the synthesis of well-defined polymers.[6] It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. ATRP has been successfully used to synthesize block copolymers containing polystyrene and poly(2-vinylpyridine).[6] A challenge in the ATRP of pyridine-containing monomers is the potential for side reactions between the pyridine nitrogen and the catalyst complex.[6]

Data Presentation

The following tables summarize typical experimental data for the synthesis of vinylpyridine-containing block copolymers using different polymerization methods.

Table 1: RAFT Polymerization of Poly(2-vinylpyridine)-b-poly(4-vinylpyridine) [5][10]

PolymerCTA:Monomer RatioInitiator:CTA RatioTime (h)Conversion (%)Mn ( g/mol , SEC)PDI (Mw/Mn)
Poly(2VP) macro-CTA1:3741:4.754157,9001.18
P(2VP-b-4VP)--188523,0001.21
Poly(4VP) macro-CTA1:3741:4.750.5128,5001.15
P(4VP-b-2VP)--189026,0001.28

Table 2: ATRP of Polystyrene-b-poly(2-vinylpyridine) Four-Arm Star Block Copolymers [6]

PolymerMolar Ratio (2VP:MI:CuCl2:Cu(0):Me6TREN)Time (h)Conversion (%)Mn ( g/mol , GPC)PDI (Mw/Mn)
(PS-Cl)4 Macroinitiator---34,4001.16
(PS-b-P2VP)42000:1:1:3:8418.558,1001.35
(PS-b-P2VP)42000:1:1:3:8829.768,9001.41
(PS-b-P2VP)42000:1:1:3:81641.281,7001.48

Experimental Protocols

Protocol for RAFT Synthesis of Poly(2-vinylpyridine)-b-poly(4-vinylpyridine)

This protocol is adapted from the synthesis of P(2VP-b-4VP) and P(4VP-b-2VP) diblock copolymers.[5]

Materials:

  • 2-vinylpyridine (2VP), distilled under vacuum

  • 4-vinylpyridine (4VP), distilled under vacuum

  • Azoisobutyronitrile (AIBN), recrystallized from methanol

  • Cumyl dithiobenzoate (CDB) as RAFT chain transfer agent

  • N,N-dimethylformamide (DMF), anhydrous

  • Hexane or Toluene for precipitation

  • Nitrogen gas

Procedure:

Step 1: Synthesis of Poly(2VP) Macro-CTA

  • In a septa-sealed vial, combine 2VP, CDB, and AIBN in the desired molar ratio (e.g., [2VP]₀:[CDB]₀:[AIBN]₀ = 374:1:0.21).[5]

  • Purge the vial with nitrogen for 30 minutes.

  • Place the vial in a preheated oil bath at 60 °C and stir for the desired time to achieve the target molecular weight.[5][9][10]

  • To monitor conversion, take aliquots at different time points and analyze by gravimetry or ¹H NMR.

  • Terminate the polymerization by cooling the vial in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a 30-fold excess of hexane.[5]

  • Dry the purified poly(2VP) macro-CTA under vacuum.

Step 2: Synthesis of P(2VP-b-4VP) Diblock Copolymer

  • In a septa-sealed vial, dissolve the poly(2VP) macro-CTA in 4VP monomer.

  • Add AIBN as the initiator.

  • Purge the vial with nitrogen for 30 minutes.

  • Place the vial in a preheated oil bath at 60 °C and stir for the desired time.[5][9][10]

  • Terminate the polymerization and precipitate the block copolymer in a suitable non-solvent like toluene.[5]

  • Dry the final P(2VP-b-4VP) block copolymer under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[6][10]

  • Chemical Structure and Composition: ¹H NMR spectroscopy.[5][6]

Protocol for ATRP Synthesis of Polystyrene-b-poly(2-vinylpyridine)

This protocol is based on the synthesis of (PS-b-P2VP) star block copolymers.[6]

Materials:

  • Styrene (S), inhibitor removed

  • 2-vinylpyridine (2VP), distilled under vacuum

  • Tetra-functional initiator (e.g., pentaerythritol tetrakis(2-bromoisobutyrate))

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Copper(II) chloride (CuCl₂)

  • Copper(0) powder

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) as ligand

  • Anisole as solvent

  • Methanol for precipitation

  • Nitrogen gas

Procedure:

Step 1: Synthesis of Polystyrene Macroinitiator ((PS-X)₄)

  • In a Schlenk flask, add the tetra-functional initiator, styrene monomer, and anisole.

  • Add the copper catalyst (CuCl or CuBr) and the ligand (PMDETA).

  • Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in an oil bath at 80 °C and stir.[6]

  • After the desired polymerization time, terminate the reaction by exposing it to air and cooling.

  • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polystyrene macroinitiator in methanol and dry under vacuum.

Step 2: Synthesis of (PS-b-P2VP)₄ Star Block Copolymer

  • In a Schlenk flask, add the (PS-Cl)₄ macroinitiator, 2VP monomer, CuCl₂, Cu(0) powder, and the ligand (Me₆TREN).[6]

  • Subject the mixture to freeze-pump-thaw cycles.

  • Place the flask in an oil bath at 80 °C and stir.[6]

  • Monitor the reaction progress by taking samples for ¹H NMR and GPC analysis.

  • Terminate the polymerization by exposing the reaction to air.

  • Purify the block copolymer by passing it through an alumina column and precipitating in a suitable non-solvent.

  • Dry the final (PS-b-P2VP)₄ star block copolymer under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).[6]

  • Chemical Structure and Composition: ¹H NMR and FT-IR spectroscopy.[6]

  • Thermal Properties: Thermogravimetric Analysis (TGA).[6]

Visualizations

RAFT_Polymerization_Workflow cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: Block Copolymerization Monomer1 Monomer 1 (e.g., 2VP) Polymerization1 RAFT Polymerization (60 °C, N2 atm) Monomer1->Polymerization1 CTA RAFT CTA (e.g., CDB) CTA->Polymerization1 Initiator1 Initiator (e.g., AIBN) Initiator1->Polymerization1 Purification1 Precipitation (Hexane) Polymerization1->Purification1 MacroCTA Macro-CTA (e.g., Poly(2VP)) Monomer2 Monomer 2 (e.g., 4VP) Polymerization2 RAFT Polymerization (60 °C, N2 atm) MacroCTA->Polymerization2 Purification1->MacroCTA Monomer2->Polymerization2 Initiator2 Initiator (e.g., AIBN) Initiator2->Polymerization2 Purification2 Precipitation (Toluene) Polymerization2->Purification2 BlockCopolymer Diblock Copolymer (e.g., P(2VP-b-4VP)) Purification2->BlockCopolymer ATRP_Mechanism Dormant P-X (Dormant Chain) Active P• (Active Radical) Dormant->Active ka Catalyst Cu(I) / Ligand Catalyst->Active OxidizedCatalyst X-Cu(II) / Ligand PropagatingChain P-M• Active->PropagatingChain Dormant_New P-M-X (Dormant Chain) OxidizedCatalyst->Dormant_New Monomer Monomer Monomer->PropagatingChain PropagatingChain->Dormant_New kd

References

Application Notes and Protocols: 4-Methyl-2-vinylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-2-vinylpyridine as a versatile ligand in coordination chemistry. The document outlines its role in the formation of diverse metal complexes and provides detailed protocols for their synthesis and characterization, alongside potential applications in catalysis and biological systems.

Introduction to this compound as a Ligand

This compound is a heterocyclic aromatic ligand that coordinates to metal ions primarily through the lone pair of electrons on the nitrogen atom of the pyridine ring. The presence of a methyl group at the 4-position and a vinyl group at the 2-position introduces steric and electronic modifications compared to unsubstituted pyridine, influencing the stability, structure, and reactivity of the resulting coordination complexes. The vinyl group, in particular, offers a potential site for polymerization or post-coordination functionalization.

Key Properties:

  • Coordination Site: The nitrogen atom of the pyridine ring acts as a Lewis base, donating an electron pair to a metal center.

  • Steric Hindrance: The 2-vinyl group can create steric hindrance around the metal center, influencing the coordination number and geometry of the complex.

  • Electronic Effects: The methyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Reactivity: The vinyl group can participate in polymerization reactions, allowing for the synthesis of metallopolymers.

Applications of this compound Complexes

Coordination complexes of this compound are explored for a variety of applications, leveraging the properties of both the ligand and the coordinated metal ion.

  • Catalysis: Metal complexes containing this compound can act as catalysts in various organic transformations. The ligand can stabilize the metal center in different oxidation states and influence the catalytic activity and selectivity.

  • Biomedical Applications: The biological activity of metal ions can be modulated by coordination to ligands like this compound. These complexes are investigated for their potential as antimicrobial and anticancer agents. The ligand can facilitate the transport of the metal ion into cells and influence its interaction with biological targets.

  • Materials Science: The ability of the vinyl group to polymerize allows for the creation of coordination polymers and metallopolymers with interesting magnetic, optical, or electronic properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be adapted based on the specific metal salt and desired product.

Protocol 1: General Synthesis of a Transition Metal Complex with this compound

This protocol describes a general method for the synthesis of a metal complex, for example, with a divalent metal salt like copper(II) chloride.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Stirring plate and magnetic stirrer bar

  • Round bottom flask

  • Condenser (if reflux is required)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the metal salt (1 mmol) in 20 mL of the chosen solvent in a round bottom flask. Stir until fully dissolved. Gentle heating may be applied if necessary.

  • In a separate container, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 10 mL of the same solvent.

  • Slowly add the ligand solution to the metal salt solution while stirring vigorously.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred for a period ranging from a few hours to overnight at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature if it was heated.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum.

Protocol 2: Characterization of the Synthesized Complex

A. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the free this compound ligand and the synthesized complex.

  • Compare the spectra. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency in the complex compared to the free ligand is indicative of coordination to the metal center.

B. UV-Visible (UV-Vis) Spectroscopy:

  • Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF).

  • Record the UV-Vis spectra. The appearance of new absorption bands in the visible region for the complex, which are absent in the free ligand, can be attributed to d-d electronic transitions of the metal ion in the ligand field. Shifts in the ligand-based π-π* and n-π* transitions may also be observed upon coordination.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the ligand and the complex (if diamagnetic) in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Coordination of the ligand to a metal center will typically cause a downfield shift of the proton and carbon signals of the pyridine ring due to the deshielding effect of the metal ion.

D. Thermal Analysis (TGA/DSC):

  • Perform thermogravimetric analysis (TGA) to determine the thermal stability of the complex and to identify the loss of any coordinated or lattice solvent molecules.

  • Use differential scanning calorimetry (DSC) to determine phase transitions, such as melting points or decomposition temperatures.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound complexes in the literature, the following tables present representative data for complexes with structurally similar pyridine-based ligands. This information can serve as a useful reference for comparison.

Table 1: Representative IR Spectroscopic Data (cm⁻¹) for Pyridine-based Ligands and their Complexes.

Compound/Complexν(C=N) of Pyridine RingReference
Poly(4-vinylpyridine) (P4VP)1598[1]
P4VP-Ru²⁺ Complex1615[1]
4-Methyl-N-(pyridin-2-yl)benzene sulphonamide1682[2]
Zn(II) Complex of above ligand1674[2]
Cu(II) Complex of above ligand1674[2]

Table 2: Representative UV-Visible Spectroscopic Data for Pyridine-based Complexes.

Complexλmax (nm)AssignmentReference
Ni(II) octahedral complexes~694, ~419³A₂g→³T₁g(F), ³A₂g→³T₁g(P)[3]
Square planar complexes~466d-d transitions[3]

Table 3: Thermal Analysis Data for Poly(4-vinylpyridine) and its Metal Complexes.

MaterialDecomposition Temperature (°C)Reference
Poly(4-vinylpyridine) (P4VP)~400[4]
P4VP/ZnCl₂ ComplexVaries with metal loading[5]

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound complexes and potential coordination modes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Reaction Reaction Mixture (Stirring/Reflux) Metal_Salt->Reaction Ligand This compound Solution Ligand->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Complex Crystalline Complex Drying->Complex IR IR Spectroscopy Complex->IR Analyze Structure UV_Vis UV-Vis Spectroscopy Complex->UV_Vis Analyze Electronic Properties NMR NMR Spectroscopy Complex->NMR Analyze Structure TGA_DSC Thermal Analysis Complex->TGA_DSC Analyze Thermal Stability

Caption: General workflow for synthesis and characterization.

Coordination_Modes cluster_monodentate Monodentate Coordination cluster_bridging Bridging Coordination (in Polymers) L1 4-Me-2-vinylPy L2 4-Me-2-vinylPy M M M->L1 M->L2 M1 M L3 4-Me-2-vinylPy M1->L3 M2 M L3->M2

Caption: Potential coordination modes of the ligand.

References

Applications of Poly(4-methyl-2-vinylpyridine) in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the catalytic applications of poly(4-methyl-2-vinylpyridine) are scarce in the current scientific literature. The following application notes and protocols are based on the extensive research conducted on the closely related and structurally similar polymer, poly(4-vinylpyridine) (P4VP) . The principles, experimental setups, and catalytic activities described herein are expected to be highly relevant and adaptable for poly(this compound), though some optimization of reaction conditions may be necessary to account for the electronic and steric effects of the additional methyl group on the pyridine ring.

Introduction

Poly(this compound) is a functional polymer characterized by a polyvinyl backbone with pendant 4-methylpyridine units. The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent ligand for coordinating with metal ions and a basic site for interacting with acidic molecules. These properties make it a versatile platform for a wide range of catalytic applications, from environmental remediation to fine chemical synthesis. This document provides an overview of its potential applications in catalysis, supported by detailed experimental protocols adapted from studies on poly(4-vinylpyridine).

Application as a Support for Heterogeneous Catalysts

Poly(this compound) can serve as a robust support for various catalytically active species, including metal complexes, nanoparticles, and Brønsted acids. The polymer backbone allows for easy separation and recovery of the catalyst from the reaction mixture, enhancing its reusability and reducing process costs.

Support for Metal Complexes in Oxidation Reactions

Application Note: Poly(this compound) can be used to immobilize transition metal complexes, such as cobalt(II), for catalytic oxidation of hydrocarbons. For instance, a crosslinked poly(this compound)-Co(II) complex can be an effective catalyst for the aerobic oxidation of cyclohexane. The polymer matrix prevents the agglomeration of the metal centers and can influence the selectivity of the reaction.

Quantitative Data Summary:

Catalyst SupportMetal IonReactionKey FindingsReference
Poly(4-vinylpyridine-co-divinylbenzene)Co²+Cyclohexane OxidationIncreasing Co²+ content lowers the initiation temperature and enhances the decomposition of cyclohexylhydroperoxide.[1][1]

Experimental Protocol: Preparation and Use of a Poly(this compound)-Co(II) Catalyst for Cyclohexane Oxidation

Materials:

  • Poly(this compound-co-divinylbenzene) (crosslinked)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

  • Cyclohexane

  • Pressurized reaction vessel (autoclave)

Protocol:

  • Catalyst Preparation:

    • Suspend 5.0 g of crosslinked poly(this compound-co-divinylbenzene) in 100 mL of ethanol.

    • Add a solution of 1.0 g of CoCl₂·6H₂O in 50 mL of ethanol to the polymer suspension.

    • Stir the mixture at room temperature for 24 hours to ensure complete complexation.

    • Filter the resulting solid, wash thoroughly with ethanol to remove any uncomplexed cobalt salts, and dry under vacuum at 60°C for 12 hours.

  • Catalytic Oxidation of Cyclohexane:

    • Place 50 mL of cyclohexane and 0.5 g of the prepared poly(this compound)-Co(II) catalyst into a high-pressure autoclave.

    • Seal the autoclave and pressurize with air or pure oxygen to the desired pressure (e.g., 10 bar).

    • Heat the reaction mixture to 150°C while stirring.

    • Maintain the reaction for a specified time (e.g., 6 hours), monitoring the pressure to follow the oxygen uptake.

    • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

    • Filter the catalyst from the reaction mixture. The liquid product can be analyzed by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity towards cyclohexanol and cyclohexanone.

    • The recovered catalyst can be washed with a suitable solvent and reused in subsequent reactions.

Logical Workflow for Catalyst Preparation and Use:

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction P4M2VP Poly(this compound-co-DVB) Complexation Stir for 24h at RT P4M2VP->Complexation CoCl2 CoCl₂·6H₂O in Ethanol CoCl2->Complexation FiltrationWash Filter, Wash with Ethanol Complexation->FiltrationWash Drying Dry under Vacuum at 60°C FiltrationWash->Drying Catalyst Poly(this compound)-Co(II) Drying->Catalyst Autoclave Load into Autoclave Catalyst->Autoclave Cyclohexane Cyclohexane Cyclohexane->Autoclave Reaction Heat to 150°C under O₂ pressure Autoclave->Reaction Cooling Cool and Depressurize Reaction->Cooling Separation Filter Catalyst Cooling->Separation Products Analyze Products (GC) Separation->Products RecoveredCatalyst Recovered Catalyst Separation->RecoveredCatalyst

Caption: Workflow for the preparation of a polymer-supported cobalt catalyst and its use in cyclohexane oxidation.

Support for Brønsted Acids in Acetylation Reactions

Application Note: The basic nature of the pyridine ring in poly(this compound) allows it to effectively immobilize Brønsted acids such as sulfuric acid, hydrochloric acid, and phosphoric acid through acid-base interactions.[2] These polymer-supported acids are efficient, reusable, and environmentally friendly solid acid catalysts for reactions like the acetylation of alcohols, phenols, and amines.[2][3]

Quantitative Data Summary:

CatalystSubstrateProductYield (%)Time (min)Reference
P4VP-H₂SO₄Benzyl alcoholBenzyl acetate9530[2]
P4VP-H₂SO₄PhenolPhenyl acetate9245[2]
P4VP-H₂SO₄AnilineAcetanilide9815[2]
P4VP-HClBenzyl alcoholBenzyl acetate9045[2]
P4VP-H₃PO₄Benzyl alcoholBenzyl acetate8560[2]

Experimental Protocol: Preparation and Use of Poly(this compound)-Supported Sulfuric Acid for Acetylation

Materials:

  • Poly(this compound)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Substrate (e.g., benzyl alcohol)

  • Acetic anhydride

  • Dichloromethane (DCM)

Protocol:

  • Catalyst Preparation:

    • Suspend 1.0 g of poly(this compound) in 10 mL of diethyl ether.

    • Slowly add 0.6 mL of concentrated H₂SO₄ to the suspension while stirring.

    • Continue stirring at room temperature for 15 minutes.

    • Filter the solid catalyst, wash it three times with diethyl ether, and dry it at 70°C for 2 hours.[2]

  • Acetylation Reaction:

    • In a round-bottom flask, dissolve 1 mmol of the substrate (e.g., benzyl alcohol) in 5 mL of DCM.

    • Add 1.2 mmol of acetic anhydride to the solution.

    • Add 50 mg of the prepared P4VP-H₂SO₄ catalyst.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter off the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.

    • The recovered catalyst can be washed with diethyl ether, dried, and reused.

Application in Photocatalysis

Application Note: Poly(this compound) can be used to create composite materials with semiconductor metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂).[4][5] In these composites, the polymer acts as a support and can enhance the photocatalytic activity by improving the dispersion of the metal oxide particles and facilitating the separation of photogenerated electron-hole pairs.[4][5] These materials are effective in the degradation of organic pollutants in water under UV irradiation.[4][5]

Quantitative Data Summary:

PhotocatalystPollutantDegradation (%)Time (h)Reference
P(4-VP)-ZnOMethyl Orange~815[4]
P(2-VP)-ZnOMethyl Orange315[4]
P(4-VP)-TiO₂Methyl Orange~505[4]
P(2-VP)-TiO₂Methyl Orange145[4]

Experimental Protocol: Preparation of a Poly(this compound)-ZnO Composite Film for Photocatalytic Degradation

Materials:

  • Poly(this compound)

  • Zinc acetate dihydrate

  • Ethanol

  • Glass substrates

  • Spin coater

  • UV lamp (λ = 365 nm)

  • Methyl orange solution

Protocol:

  • Polymer Solution Preparation: Dissolve 0.5 g of poly(this compound) in 10 mL of ethanol.

  • ZnO Precursor Solution: Dissolve 0.5 g of zinc acetate dihydrate in 10 mL of ethanol.

  • Composite Solution: Mix the polymer solution and the ZnO precursor solution in a 1:1 volume ratio and stir for 1 hour.

  • Film Deposition:

    • Clean glass substrates thoroughly.

    • Deposit the composite solution onto the glass substrates using a spin coater (e.g., at 2000 rpm for 60 seconds).

    • Dry the coated substrates in an oven at 80°C for 1 hour to form the composite film.

  • Photocatalytic Activity Test:

    • Place the composite film in a reactor containing a 10 mg/L aqueous solution of methyl orange.

    • Stir the solution in the dark for 30 minutes to reach adsorption-desorption equilibrium.

    • Irradiate the solution with a UV lamp (365 nm).

    • Take aliquots of the solution at regular intervals and measure the absorbance of methyl orange at its maximum wavelength using a UV-Vis spectrophotometer to determine the degradation rate.

Signaling Pathway for Photocatalysis:

G cluster_excitation Photoexcitation cluster_reactions Redox Reactions UV UV Light (hν) ZnO ZnO Semiconductor (on Polymer Support) UV->ZnO VB Valence Band (VB) ZnO->VB CB Conduction Band (CB) VB->CB Excitation h Hole (h⁺) e Electron (e⁻) O2 O₂ e->O2 H2O H₂O h->H2O OH_ion OH⁻ h->OH_ion Superoxide Superoxide Radical (•O₂⁻) O2->Superoxide Hydroxyl Hydroxyl Radical (•OH) H2O->Hydroxyl OH_ion->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Hydroxyl->Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Mechanism of photocatalytic degradation of organic pollutants using a semiconductor-polymer composite.

Conclusion

While specific studies on poly(this compound) in catalysis are limited, the extensive research on its close analog, poly(4-vinylpyridine), strongly suggests its high potential in various catalytic applications. Its ability to act as a robust support for metal complexes, Brønsted acids, and photocatalytic nanoparticles, combined with the advantages of easy separation and reusability, makes it a promising material for the development of advanced and sustainable catalytic systems. The protocols provided here serve as a detailed starting point for researchers and scientists to explore the catalytic capabilities of poly(this compound).

References

Application Notes and Protocols: 4-Methyl-2-vinylpyridine for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-vinylpyridine (4M2VP) is a versatile monomer utilized in the synthesis of functional polymers for a wide range of applications in materials science and drug development. Its pyridine moiety offers unique properties, including the ability to coordinate with metal ions, form hydrogen bonds, and respond to pH changes. These characteristics make poly(this compound) (P4M2VP) and its copolymers valuable for the surface modification of various materials, enhancing their functionality for applications such as drug delivery, antimicrobial coatings, and environmental remediation.

These application notes provide an overview of the use of a related and structurally similar compound, 4-vinylpyridine (4VP), for surface modification, drawing parallels to the potential applications of 4M2VP. The protocols and data presented are based on published research and are intended to serve as a guide for researchers interested in exploring the potential of vinylpyridine-based polymers for their specific applications. While the focus of the available literature is often on 2-vinylpyridine and 4-vinylpyridine, the principles and many of the experimental techniques can be adapted for this compound.

Applications in Drug Delivery

The unique pH-responsive nature of the pyridine group in poly(4-vinylpyridine) (P4VP) makes it an attractive candidate for controlled drug delivery systems. In acidic environments, such as those found in tumor tissues, the pyridine nitrogen becomes protonated, leading to a change in polymer conformation and facilitating the release of an encapsulated drug.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

A common strategy involves the surface modification of nanoparticles with P4VP or its copolymers. This approach can enhance biocompatibility, improve drug loading capacity, and enable targeted release.

Example Application: Functionalization of Graphene Oxide for Camptothecin Delivery

Graphene oxide (GO) can be covalently functionalized with P4VP to create a biocompatible nanocarrier for the anticancer drug camptothecin (CPT). The drug is loaded onto the GO-P4VP nanocomposite through π-π stacking and hydrophobic interactions. The release of CPT can then be triggered by a change in pH.

Antimicrobial Applications

Polymers containing pyridine groups, such as P4VP, have demonstrated antimicrobial properties. The quaternization of the pyridine nitrogen to introduce a permanent positive charge can further enhance this activity. These polymers can be grafted onto surfaces to create antimicrobial coatings for medical devices and other applications where preventing bacterial growth is crucial.

Example Application: Antimicrobial Activity of P4VP-functionalized Graphene Oxide

P4VP-functionalized graphene oxide has shown significant antimicrobial activity against both Escherichia coli and Staphylococcus aureus. This suggests its potential for use in developing materials with inherent antimicrobial properties.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of vinylpyridine-based polymers for surface modification.

Table 1: Polymerization Conditions and Results for Poly(vinylpyridine) Synthesis

MonomerPolymerization MethodInitiatorInitiator:Monomer (wt%)Temperature (°C)Time (h)Monomer Conversion (%)
2-VinylpyridineSolution PolymerizationBPO45524~85
4-VinylpyridineSolution PolymerizationBPO46524~90

Data adapted from a study on the synthesis of P(2-VP) and P(4-VP) for composite films.[1]

Table 2: Drug Loading and Release Parameters for 5-Fluorouracil from Magnetite Nanoparticles

NanocarrierDrugLoading MethodRelease Conditions
Poly(2-vinylpyridine) grafted Magnetite5-FluorouracilIn-situ polymerizationpH-dependent

Information based on a study on targeted drug delivery using functionalized magnetite nanoparticles.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylpyridine) via Solution Polymerization

This protocol describes a general method for the synthesis of poly(4-vinylpyridine) using benzoyl peroxide (BPO) as a radical initiator.[1]

Materials:

  • 4-Vinylpyridine (monomer)

  • Isopropyl alcohol (IPA) (solvent)

  • Benzoyl peroxide (BPO) (initiator)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Dissolve 30 g of 4-vinylpyridine in 70 g of IPA in a 250 mL round-bottom flask.

  • Add the desired amount of BPO initiator (e.g., 4 wt% relative to the monomer).

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Stir the reaction mixture at a constant temperature (e.g., 65 °C) for the desired reaction time (e.g., 24 hours).

  • After polymerization, the polymer can be precipitated, filtered, and dried.

Protocol 2: Surface Functionalization of Magnetite Nanoparticles with Poly(2-vinylpyridine) for Drug Delivery

This protocol outlines the steps for grafting poly(2-vinylpyridine) onto magnetite nanoparticles for use as a drug delivery system.[2][3]

Materials:

  • Magnetite nanoparticles

  • 3-(Trimethoxysilyl)propyl methacrylate (TMSPM)

  • o-Xylene

  • 2-Vinylpyridine

  • Dimethylformamide (DMF)

  • Benzoyl peroxide (BPO)

  • Trimethylolpropane trimethacrylate (TMPTMA) (cross-linker)

  • 5-Fluorouracil (5-FU) (drug)

  • Argon gas

Procedure:

  • Surface Modification of Magnetite Nanoparticles:

    • Disperse 1 g of magnetite nanoparticles in 100 mL of o-xylene by sonication.

    • Add 0.0126 mol of TMSPM to the dispersion.

    • Heat the reaction at 80 °C under an argon atmosphere.

    • After the reaction, magnetically separate the precipitate, wash with o-xylene, and dry.

  • Graft Polymerization and Drug Loading:

    • Add 0.185 mol of purified 2-vinylpyridine to 79.4 mL of DMF.

    • Add 1 g of the functionalized magnetite nanoparticles.

    • Add 0.0002 mol of BPO, 0.002 mol of TMPTMA, and 3.8 µmol of 5-FU.

    • Heat the reaction at 80 °C under an argon atmosphere.

    • The resulting poly(2-vinylpyridine) grafted magnetite nanoparticles will have the drug incorporated.

Visualizations

Experimental Workflow for Nanoparticle Functionalization and Drug Loading

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Modification cluster_grafting Graft Polymerization & Drug Loading FeCl2_FeCl3 FeCl₂·4H₂O + FeCl₃·6H₂O Magnetite Magnetite (Fe₃O₄) Nanoparticles FeCl2_FeCl3->Magnetite Co-precipitation NH4OH NH₄OH (aq) Functionalized_Magnetite TMSPM-Functionalized Magnetite Magnetite->Functionalized_Magnetite Surface Modification 80°C, Argon TMSPM TMSPM in o-xylene Drug_Loaded_NP P2VP-grafted Magnetite with 5-FU Functionalized_Magnetite->Drug_Loaded_NP In-situ Polymerization 80°C, Argon Monomer_Drug 2-Vinylpyridine + 5-Fluorouracil Initiator_Crosslinker BPO + TMPTMA in DMF

Caption: Workflow for synthesizing drug-loaded magnetic nanoparticles.

Logical Relationship for pH-Responsive Drug Release

drug_release_pathway Start Drug-Loaded Nanocarrier Acidic_Env Acidic Environment (e.g., Tumor) Start->Acidic_Env Exposure Protonation Protonation of Pyridine Groups Acidic_Env->Protonation Conformation_Change Polymer Conformation Change Protonation->Conformation_Change Drug_Release Drug Release Conformation_Change->Drug_Release

Caption: Mechanism of pH-triggered drug release from a P4VP-based carrier.

References

Application Notes and Protocols for 4-Methyl-2-vinylpyridine-Based Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-Methyl-2-vinylpyridine-based ion exchange resins. Due to the limited availability of direct literature on poly(this compound) resins, the following protocols and data are adapted from well-established methodologies for structurally similar poly(2-vinylpyridine) and poly(4-vinylpyridine) systems.

Introduction

This compound is a functional monomer that can be polymerized to create a versatile polymer backbone. Through crosslinking and subsequent quaternization, this polymer is transformed into a robust anion exchange resin. The presence of the methyl group on the pyridine ring can influence the polymer's properties, such as its hydrophobicity and the basicity of the pyridine nitrogen, potentially offering unique advantages in specific applications. These resins are of particular interest in the pharmaceutical industry for applications such as drug delivery, taste masking, and as catalysts or scavengers in chemical synthesis.

The quaternized pyridine moieties provide cationic sites that can reversibly bind anionic drugs or other negatively charged molecules. This interaction forms the basis of their utility in controlled drug release formulations, where the release of the drug is triggered by the exchange with ions present in the physiological environment.

Synthesis of this compound-Based Ion Exchange Resins

The synthesis of these ion exchange resins is a multi-step process involving polymerization of the monomer, crosslinking to create an insoluble matrix, and quaternization to introduce the ion exchange functionality.

Materials and Equipment
  • This compound (monomer)

  • Divinylbenzene (DVB) (crosslinker)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)[1]

  • Toluene or other suitable organic solvent

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) for quaternization

  • Methanol, Ethanol, or Dimethylformamide (DMF) (solvent for quaternization)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Vacuum oven

Experimental Protocols

Protocol 1: Free Radical Polymerization and Crosslinking

This protocol is adapted from established procedures for the polymerization of 2-vinylpyridine and 4-vinylpyridine.[1][2]

  • In a reaction vessel, dissolve this compound and the desired amount of divinylbenzene (e.g., 2-25 mol%) in a suitable solvent like toluene.[3]

  • Add the free radical initiator, such as AIBN (typically 0.1-1 mol% with respect to the monomer).

  • Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the mixture to 60-80°C under a nitrogen atmosphere with continuous stirring.[2]

  • Allow the polymerization to proceed for 6-24 hours. The crosslinked polymer will precipitate out of the solution as it forms.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the polymer beads and wash them extensively with the polymerization solvent and then with methanol to remove any unreacted monomer and initiator.

  • Dry the crosslinked poly(this compound) beads in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Quaternization of the Resin

This protocol is based on methods for the quaternization of poly(4-vinylpyridine).[4]

  • Swell the dried, crosslinked poly(this compound) beads in a suitable solvent such as methanol, ethanol, or DMF.[4]

  • Add an excess of the alkylating agent (e.g., methyl iodide or ethyl bromide) to the swollen resin suspension. The molar ratio of alkyl halide to pyridine units can be varied to control the degree of quaternization.

  • Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent for 4-72 hours.[5] The reaction time will depend on the desired degree of quaternization and the reactivity of the alkyl halide.

  • After the reaction, filter the quaternized resin beads.

  • Wash the beads thoroughly with the reaction solvent and then with diethyl ether to remove unreacted alkyl halide and solvent.

  • Dry the final ion exchange resin in a vacuum oven at a moderate temperature (e.g., 40-60°C).

G cluster_synthesis Synthesis Workflow cluster_functionalization Functionalization Workflow Monomer This compound + Divinylbenzene (DVB) Polymerization Free Radical Polymerization (60-80°C, 6-24h) Monomer->Polymerization Initiator AIBN / BPO Initiator->Polymerization Solvent_P Toluene Solvent_P->Polymerization Crosslinked_Polymer Crosslinked Poly(this compound) Polymerization->Crosslinked_Polymer Washing_Drying_P Wash & Dry Crosslinked_Polymer->Washing_Drying_P Dried_Polymer Dried Crosslinked Polymer Washing_Drying_P->Dried_Polymer Quaternization Quaternization (RT - Reflux, 4-72h) Dried_Polymer->Quaternization Alkyl_Halide Alkyl Halide (e.g., CH3I) Alkyl_Halide->Quaternization Solvent_Q Methanol / DMF Solvent_Q->Quaternization Ion_Exchange_Resin This compound-based Ion Exchange Resin Quaternization->Ion_Exchange_Resin Washing_Drying_Q Wash & Dry Ion_Exchange_Resin->Washing_Drying_Q

Figure 1: Synthesis and functionalization workflow for the ion exchange resin.

Characterization of the Ion Exchange Resin

Protocol 3: Determination of Ion Exchange Capacity (IEC)

The Ion Exchange Capacity (IEC) is a crucial parameter that quantifies the number of active ion exchange sites per unit mass of the resin.[6]

  • Accurately weigh a sample of the dry quaternized resin (in the halide form, e.g., Br⁻).

  • To convert the resin to the desired form for titration (e.g., bromide), soak the sample in a solution of 4 M KBr and 0.02 M KOH.[7]

  • Rinse the sample with deionized water. Repeat the exchange and rinsing steps three times.[7]

  • The bromide ions from the resin are then eluted by washing the resin with a known volume of a strong electrolyte solution that does not interfere with the subsequent titration (e.g., sodium nitrate).

  • The concentration of the displaced bromide ions in the eluent is determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[7]

  • The IEC is calculated using the following formula:

    IEC (meq/g) = (Volume of AgNO₃ × Concentration of AgNO₃) / Dry weight of resin

Applications in Drug Development

Drug Loading

The loading of an anionic drug onto the resin is typically achieved through an ion exchange process where the drug anion displaces the counter-ion of the resin.

Protocol 4: Drug Loading onto the Resin

  • Prepare a solution of the anionic drug in a suitable solvent (often an aqueous buffer).

  • Add a known amount of the dried ion exchange resin to the drug solution.

  • Stir the mixture at a controlled temperature for a sufficient time to allow for equilibrium to be reached (typically several hours to overnight).

  • Filter the resin and wash it with the solvent to remove any unbound drug.

  • Dry the drug-loaded resin.

  • The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[8]

Table 1: Drug Loading Capacities of Poly(vinylpyridine)-Based Resins (Analogous Systems)

Resin SystemDrugLoading Capacity (mg/g resin)Reference
Quaternized poly(4-vinylpyridine)Ibuprofen~90[9]
Quaternized poly(4-vinylpyridine)Ketoprofen~40[9]
Polymethacrylic acid ion-exchange resinDextromethorphanVaries with resin properties[10]

Note: The data presented is for analogous systems and serves as a reference for the potential performance of this compound-based resins.

Controlled Drug Release

The release of the drug from the resin is typically triggered by the presence of other ions in the surrounding medium, which compete for the ion exchange sites.

Protocol 5: In Vitro Drug Release Study

  • Place a known amount of the drug-loaded resin in a dissolution apparatus.

  • Use a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

The release kinetics can be analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Table 2: Drug Release Characteristics from Polymeric Matrices (Conceptual)

Polymeric SystemDrugRelease MechanismKey Release Parameters
Quaternized Poly(vinylpyridine) MatrixAnionic Drug AIon Exchange & DiffusionRelease rate dependent on ionic strength of the medium
Hydrophilic Polymer MatrixSoluble Drug BSwelling and DiffusionRelease follows Higuchi or Korsmeyer-Peppas model
Hydrophobic Polymer MatrixLipophilic Drug CDiffusion through matrixSlow, near zero-order release

This table provides a conceptual comparison of release mechanisms from different polymer matrices.

G cluster_loading Drug Loading Process cluster_release Drug Release Mechanism Resin Ion Exchange Resin (R-N⁺-X⁻) Loading Loading (Stirring) Resin->Loading Drug_Solution Anionic Drug Solution (Drug⁻) Drug_Solution->Loading Drug_Loaded_Resin Drug-Loaded Resin (R-N⁺-Drug⁻) Loading->Drug_Loaded_Resin Loaded_Resin Drug-Loaded Resin (in Physiological Fluid) Drug_Loaded_Resin->Loaded_Resin Ion_Exchange Ion Exchange Loaded_Resin->Ion_Exchange Competing_Ions Competing Anions (e.g., Cl⁻) Competing_Ions->Ion_Exchange Released_Drug Released Drug (Drug⁻) Ion_Exchange->Released_Drug Regenerated_Resin Regenerated Resin (R-N⁺-Cl⁻) Ion_Exchange->Regenerated_Resin

Figure 2: Drug loading and release mechanism via ion exchange.

Conclusion

This compound-based ion exchange resins represent a promising platform for various applications in drug development, particularly in the formulation of controlled-release dosage forms. The synthetic route is adaptable, allowing for the tuning of properties such as crosslink density and the degree of quaternization to optimize performance for specific applications. The provided protocols, adapted from related polymer systems, offer a solid foundation for researchers to begin exploring the potential of these novel materials. Further research is warranted to fully elucidate the specific properties and performance characteristics of ion exchange resins derived from this compound.

References

The Strategic Role of 4-Methyl-2-vinylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-vinylpyridine is a versatile pyridine derivative that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its vinyl group is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reactivity is primarily exploited in the aza-Michael addition, a key reaction for the formation of carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of Betahistine and its analogs.

Core Application: Aza-Michael Addition

The primary application of this compound in pharmaceutical synthesis is its participation in the aza-Michael addition reaction. In this reaction, a nucleophilic amine attacks the β-carbon of the vinyl group, leading to the formation of a substituted pyridylethylamine. This structural motif is present in a range of biologically active molecules.

Reaction Scheme:

workflow start Start: this compound and Aqueous Ammonia reaction Aza-Michael Addition Reaction (Elevated Temperature and Pressure) start->reaction workup Work-up: - Extraction with organic solvent - Drying and solvent removal reaction->workup purification Purification: - Vacuum Distillation workup->purification product Product: 2-(4-Methylpyridin-2-yl)ethan-1-amine purification->product

Application of 2-Vinylpyridine and 4-Vinylpyridine in Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The monomer "2-vinyl-4-picoline" is not a standard chemical name. This document focuses on the applications of the closely related and widely used monomers, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) , which are isomers of vinylpyridine. The pyridine functional group in these polymers provides unique properties beneficial for coatings and adhesives, including enhanced adhesion to various substrates, improved chemical resistance, and the ability to act as a curing agent or crosslinker.

These application notes are intended for researchers, scientists, and professionals in materials science and chemical development. They provide an overview of the use of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) in coatings and adhesives, along with detailed experimental protocols for their synthesis and application.

Application Notes

Role in Coatings

Homopolymers and copolymers of 2VP and 4VP are utilized in specialty coatings to improve surface modification, adhesion, and chemical resistance.[1][2] The nitrogen atom in the pyridine ring can be protonated under acidic conditions, rendering the polymer cationic and enabling strong interactions with metals and other polar surfaces.[1]

  • Adhesion Promotion: The pyridine functional groups form strong interactions with metal substrates, making P2VP and P4VP excellent adhesion promoters in coatings for steel, aluminum, and copper. They can be used as a primary binder or as an additive to other polymer systems like epoxies.

  • Corrosion Inhibition: P4VP has been investigated as a corrosion inhibitor for iron in acidic solutions.[3] Coatings containing P4VP can form a protective barrier on metal surfaces, and the polymer itself can interact with the surface to passivate it against corrosion.

  • Functional and Smart Coatings: The pH-responsive nature of polyvinylpyridines allows for the development of "smart" coatings that can change their properties, such as swelling or permeability, in response to environmental pH changes.[2] They are also used in the fabrication of antibacterial surfaces and as anti-corrosive coatings.[4]

Role in Adhesives

The most significant application of vinylpyridines in adhesives is in the form of a terpolymer latex of styrene, butadiene, and vinylpyridine. This latex is crucial for bonding textiles, such as tire cord, to rubber.[5][6]

  • Tire Cord Adhesives: A terpolymer latex, typically composed of styrene, butadiene, and 2-vinylpyridine (often in a 15:75:10 ratio), is used to treat tire cord fabrics (nylon, rayon, polyester) before they are embedded in the rubber matrix of tires.[5] This treatment ensures a strong and durable bond between the fabric and the rubber, which is essential for the mechanical performance and safety of the tire.

  • Specialty Adhesives: P2VP is used in the formulation of specialty adhesives where its ability to bond to diverse surfaces is advantageous.[1] The pyridine functionality can enhance adhesion to both organic and inorganic substrates.

Quantitative Data Presentation

The following tables summarize typical formulations and performance data for coatings and adhesives containing vinylpyridine polymers. Note that specific values can vary significantly based on the exact formulation, substrate, and testing conditions.

Table 1: Example Formulation of a Styrene-Butadiene-2-Vinylpyridine (SVP) Latex Adhesive for Tire Cord

ComponentParts by MassRole
Butadiene55-75Monomer (Elastomeric properties)
Styrene10-25Monomer (Stiffness and strength)
2-Vinylpyridine5-20Monomer (Adhesion to fabric)
Soft Water140-150Reaction Medium
Emulsifier1.3-10Stabilizes latex particles
Rosin Soap2-4Stabilizer
Stearate Soap0.5-1.5Stabilizer
Dispersant0.5-1Prevents agglomeration
Electrolyte0.05-0.5Controls particle size
Molecular Weight Regulator0.5-1Controls polymer chain length
Initiator0.3-0.5Starts polymerization
Deoxidant0.05-1Removes oxygen
Terminator0.05-1Stops polymerization

Data sourced from patent CN106699970A.[7]

Table 2: Illustrative Performance Data for a Polyvinylpyridine-Based Anti-Corrosion Coating on Steel

PropertyTest MethodTypical Value
Pull-Off AdhesionASTM D45415 - 15 MPa
Salt Spray ResistanceASTM B117> 500 hours (with < 3 mm creepage from scribe)
Chemical Resistance (1M H₂SO₄)Weight Loss< 5% weight loss after 24-hour immersion
HardnessPencil Hardness (ASTM D3363)H - 2H

These are representative values and can vary based on the specific formulation and substrate preparation.

Table 3: Illustrative Adhesion Properties of a Styrene-Butadiene-Rubber (SBR) Adhesive Modified with Phenol Formaldehyde Resin (for comparison)

PropertyTest MethodValue
Peel Strength (90°)Internal Standard~1.2 - 2.0 kN/m
Peel Strength (180°)Internal Standard~1.5 - 2.5 kN/m
TackLoop Tack TestVaries with composition

Data from a study on SBR/Natural Rubber blends, indicating typical ranges for rubber-based adhesives.[8] A study on SBS copolymer reported a peel strength of 2.0 ± 0.2 kN/m for the untreated surface.[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylpyridine) via Free Radical Polymerization

This protocol describes the solution polymerization of 4-vinylpyridine to produce a homopolymer suitable for use in coatings.

Materials:

  • 4-Vinylpyridine (4VP) monomer

  • Isopropyl alcohol (IPA) (solvent)

  • Benzoyl peroxide (BPO) (initiator)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Nitrogen inlet

Procedure:

  • In a 250 mL round-bottom flask, dissolve 30 g of 4-vinylpyridine in 70 g of isopropyl alcohol.

  • Add the desired amount of benzoyl peroxide initiator (e.g., 4 wt% relative to the monomer).

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 65°C with continuous stirring under a nitrogen atmosphere.

  • Maintain the reaction for 24 hours.[10]

  • The resulting polymer solution can be used directly for coating formulations or the polymer can be isolated by precipitation in a non-solvent like hexane, followed by filtration and drying under vacuum.

Protocol 2: Formulation and Application of a P4VP-Based Anti-Corrosion Coating

This protocol outlines the steps to prepare a simple anti-corrosion coating for a steel substrate.

Materials:

  • Poly(4-vinylpyridine) solution (from Protocol 1)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Solvent for viscosity adjustment (e.g., a mixture of xylene and butanol)

  • Steel panels (e.g., cold-rolled steel)

  • Abrasive paper or sandblaster

  • Degreasing solvent (e.g., acetone)

  • Coating applicator (e.g., brush, spray gun, or spin coater)

  • Curing oven

Procedure:

  • Substrate Preparation:

    • Degrease the steel panels with acetone to remove any oil or grease.

    • Abrade the surface by sandblasting to a near-white metal finish (Sa 2.5) or by grinding with medium-grit abrasive paper to create a surface profile for better mechanical adhesion.[11]

    • Clean the surface again with acetone to remove any loose particles.

  • Coating Formulation:

    • In a suitable container, mix the P4VP solution with the epoxy resin. The ratio can be varied to optimize properties; P4VP can act as a curing agent for the epoxy.[12]

    • Add solvent as needed to achieve the desired application viscosity.

  • Coating Application:

    • Apply the formulated coating to the prepared steel panels using the chosen application method to a uniform wet film thickness.

    • Allow the coated panels to flash off at room temperature for 15-30 minutes to allow some of the solvent to evaporate.

  • Curing:

    • Place the coated panels in a curing oven. The curing schedule will depend on the specific epoxy resin used but a typical cycle might be 1-2 hours at 120-150°C.

    • Allow the panels to cool to room temperature before testing.

Protocol 3: Adhesion Testing of the Cured Coating

This protocol describes the pull-off adhesion test according to ASTM D4541.[13]

Materials:

  • Cured coated panels

  • Portable pull-off adhesion tester

  • Test dollies of the appropriate size

  • Two-part epoxy adhesive

  • Solvent for cleaning (e.g., acetone)

  • Cutting tool for scoring around the dolly

Procedure:

  • Surface Preparation:

    • Lightly abrade the surface of the coating where the dolly will be attached to ensure good adhesion of the glue.

    • Clean the abraded area and the dolly with acetone.

  • Adhesive Application:

    • Mix the two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a thin, uniform layer of the adhesive to the face of the dolly.

    • Press the dolly firmly onto the prepared area of the coated panel and ensure any excess adhesive that squeezes out is removed.

    • Allow the adhesive to cure completely as per the manufacturer's instructions (typically 24 hours at room temperature).

  • Testing:

    • If the coating is thick, use the cutting tool to score around the dolly down to the substrate. This isolates the test area.

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a smooth, continuous rate as specified by the standard.

    • Record the force at which the dolly detaches from the surface.

    • Examine the dolly face and the substrate to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or glue failure). The test is only valid if the failure is not primarily within the glue.[14]

    • Calculate the pull-off strength in MPa by dividing the pull-off force by the area of the dolly.

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Coating/Adhesive Formulation cluster_application Application and Curing Monomer 2-VP or 4-VP Monomer Reactor Reactor at 65°C Monomer->Reactor Initiator Initiator (e.g., BPO) Initiator->Reactor Solvent Solvent (e.g., IPA) Solvent->Reactor Polymer_Solution Polyvinylpyridine Solution Reactor->Polymer_Solution Polymerization Mixer Mixing Polymer_Solution->Mixer Resin Base Resin (e.g., Epoxy) Resin->Mixer Additives Additives (e.g., Pigments, Solvents) Additives->Mixer Final_Product Final Coating/Adhesive Mixer->Final_Product Applicator Application (Spray/Brush) Final_Product->Applicator Substrate Prepared Substrate Substrate->Applicator Curing Curing (Heat) Applicator->Curing Final_Coating Cured Coating/Adhesive Bond Curing->Final_Coating

Caption: Workflow for synthesis, formulation, and application of a vinylpyridine-based coating.

Adhesion_Mechanism PVP Polyvinylpyridine in Coating/Adhesive Interface Interface PVP->Interface Coordination Coordination Bonding (N lone pair -> Metal) PVP->Coordination Pyridine N HBond Hydrogen Bonding (with surface oxides/hydroxides) PVP->HBond Pyridine Ring VanDerWaals Van der Waals Forces PVP->VanDerWaals Substrate Metal Substrate (e.g., Steel, Aluminum) Interface->Substrate Coordination->Substrate Metal atoms HBond->Substrate Surface -OH groups VanDerWaals->Substrate

Caption: Mechanisms of adhesion for polyvinylpyridine on a metal substrate.

References

Application Notes and Protocols: 4-Methyl-2-vinylpyridine in Smart Materials and Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-vinylpyridine (a closely related and more commonly studied monomer than 4-Methyl-2-vinylpyridine) in the development of smart materials and responsive polymers. The focus is on its application in pH-responsive systems, temperature-sensitive polymers, drug delivery vehicles, and sensors.

Overview of 4-Vinylpyridine in Smart Polymers

4-Vinylpyridine (4VP) is a versatile monomer that can be polymerized to form poly(4-vinylpyridine) (P4VP), a polymer renowned for its stimuli-responsive properties. The pyridine functional group in the polymer backbone can be protonated and deprotonated in response to changes in pH, making P4VP an excellent candidate for creating pH-sensitive materials.[1][2][3] This property is fundamental to its application in various fields, including drug delivery, biosensors, and smart coatings.[1][2][4] Furthermore, P4VP and its copolymers can exhibit temperature responsiveness and have been utilized in the fabrication of materials with tunable surface wettability and protein adsorption properties.[5][6]

Key Applications:
  • pH-Responsive Hydrogels and Nanoparticles: P4VP-based materials can swell or shrink in response to pH changes, making them ideal for targeted drug delivery to specific acidic environments, such as tumor tissues or intracellular compartments.[1][2][3][7]

  • Temperature-Responsive Surfaces: P4VP coatings can switch between hydrophilic and hydrophobic states in response to temperature changes, enabling control over cell adhesion and protein adsorption.[5][6]

  • Drug Delivery Systems: Block copolymers containing P4VP can self-assemble into micelles that encapsulate hydrophobic drugs. The pH-sensitivity of the P4VP block allows for the triggered release of the drug cargo in acidic environments.[7][8]

  • Sensors and Biosensors: The ability of P4VP to interact with metal ions and its electrochemical properties make it a useful component in the fabrication of chemical and biological sensors.[4][9]

  • Catalysis and Environmental Remediation: P4VP composites with metal oxides have shown potential in the photocatalytic degradation of organic pollutants.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 4-vinylpyridine-based polymers.

Table 1: Polymerization of 4-Vinylpyridine

Polymerization MethodInitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Monomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Solution PolymerizationAIBN4% w/w652492--[9]
RAFT PolymerizationAIBN/CDB374:160->9539,300 (theoretical)1.10 - 1.25[11]
Anionic Polymerization---78--5,0601.06[12]

Table 2: Properties of P4VP-Based Responsive Materials

MaterialStimulusResponseKey Quantitative DataReference
P4VP Hydrogel NanoparticlespHSwellingDiameter increase to 850 nm at pH 6.8 (10 mM ionic strength)[3]
4VP-grafted-DPNRpHSwellingIncreased swelling below pH 4[1]
P4VP CoatingsTemperatureWettability ChangeTransition at 13-14 °C[5]
P2VP90-b-PEO394 MicellespHDrug Release>90% release of Curcumin and 5-Fluorouracil at pH 2[8][13]
P4VP Multilayer HydrogelspHSwelling10-fold reversible swelling from neutral to acidic pH[14]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylpyridine) by Solution Polymerization

This protocol is adapted from the solution polymerization method described for the synthesis of P4VP.[9]

Materials:

  • 4-Vinylpyridine (4VP) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • Ethanol (solvent)

  • Nitrogen gas

Procedure:

  • Purify the 4VP monomer by passing it through a column of basic alumina to remove inhibitors.

  • In a reaction vessel, dissolve the desired amount of 4VP monomer in ethanol.

  • Add the AIBN initiator to the solution. A typical initiator concentration is 4% by weight relative to the monomer.[9]

  • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in a preheated oil bath at 65°C.[9]

  • Allow the polymerization to proceed for 24 hours with constant stirring.[9]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as hexane or ether.

  • Collect the precipitated polymer by filtration and wash it several times with the non-solvent.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of pH-Responsive P4VP Nanoparticles by Nanoprecipitation

This protocol is based on a modified nanoprecipitation technique for preparing P4VP hydrogel nanoparticles without a chemical crosslinker.[2][3]

Materials:

  • Poly(4-vinylpyridine) (P4VP)

  • Acetone (solvent)

  • Deionized water (non-solvent)

  • Surfactant (e.g., Pluronic F68)

Procedure:

  • Dissolve P4VP in acetone to prepare a polymer solution (e.g., 1 mg/mL).

  • Prepare an aqueous solution of the surfactant in deionized water. The surfactant concentration can be varied to control particle size and stability.

  • Under vigorous stirring, add the P4VP/acetone solution dropwise to the aqueous surfactant solution.

  • The rapid solvent exchange will cause the P4VP to precipitate, forming nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of acetone and the stabilization of the nanoparticles.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining surfactant and un-encapsulated material.

Protocol 3: Characterization of pH-Responsiveness by Swelling Study

This protocol describes a general method to assess the pH-responsive swelling behavior of P4VP-based materials.[1]

Materials:

  • Dried P4VP-based material (e.g., hydrogel, film)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 10, 12)

Procedure:

  • Weigh the dry sample of the P4VP material (Wd).

  • Immerse the sample in a buffer solution of a specific pH.

  • Allow the sample to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Remove the swollen sample from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the degree of swelling (swelling percentage) using the following formula:

    • Degree of Swelling (%) = [(Ws - Wd) / Wd] x 100

  • Repeat the experiment for each pH value to determine the pH-dependent swelling profile.

  • Plot the degree of swelling as a function of pH. For P4VP, a significant increase in swelling is expected at pH values below its pKa (~5).[1][3]

Visualizations

Diagram 1: pH-Responsive Behavior of Poly(4-vinylpyridine)

pH_Response cluster_high_pH High pH (> pKa) cluster_low_pH Low pH (< pKa) High_pH P4VP (Deprotonated, Neutral) Collapsed Collapsed State (Hydrophobic) High_pH->Collapsed Protonation Protonation (Addition of Acid) Collapsed->Protonation Low_pH P4VP (Protonated, Cationic) Swollen Swollen State (Hydrophilic) Low_pH->Swollen Deprotonation Deprotonation (Addition of Base) Swollen->Deprotonation Protonation->Low_pH Deprotonation->High_pH Drug_Delivery_Workflow BCP P4VP-containing Block Copolymer SelfAssembly Self-Assembly in Aqueous Solution (pH > pKa) BCP->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Micelle Drug-Loaded Micelle (P4VP core) SelfAssembly->Micelle Target Target Site (e.g., Tumor, pH < 7.4) Micelle->Target Systemic Circulation Destabilization Micelle Destabilization (P4VP Protonation) Target->Destabilization Low pH Trigger Release Drug Release Destabilization->Release Graft_Polymerization DPNR Deproteinized Natural Rubber (DPNR) Latex Emulsion Emulsion Polymerization (Aqueous Medium) DPNR->Emulsion Monomer 4-Vinylpyridine (4VP) Monomer Monomer->Emulsion Initiator Initiator (e.g., KPS) Initiator->Emulsion Emulsifier Emulsifier (e.g., SDS) Emulsifier->Emulsion Grafted P4VP-grafted-DPNR Emulsion->Grafted Grafting 'onto'

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-2-vinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant method for synthesizing this compound is through the condensation reaction of 2,4-dimethylpyridine (also known as 4-picoline) with formaldehyde. This reaction proceeds in two main stages: first, the formation of an intermediate alcohol, 2-(4-methyl-2-pyridyl)ethanol, followed by the dehydration of this alcohol to yield the final vinylpyridine product.[1][2][3]

Q2: Why is spontaneous polymerization a significant challenge during this synthesis?

A2: this compound, like other vinylpyridines, has a reactive vinyl group that is highly susceptible to polymerization, especially when exposed to heat, light, or acidic conditions.[1][2] This tendency can lead to significant loss of product, fouling of equipment, and difficulties in purification. The polymerization can be initiated by radical, cationic, or anionic species.[1]

Q3: What are effective polymerization inhibitors for the synthesis and storage of this compound?

A3: To prevent premature polymerization, inhibitors are crucial during both the synthesis (especially the distillation step) and storage. Commonly used inhibitors include 4-tert-butylcatechol (TBC) and hydroquinone.[1][2][4][5] These compounds work by scavenging free radicals that initiate the polymerization process.

Q4: What is the recommended method for purifying crude this compound?

A4: The standard purification technique is fractional distillation under reduced pressure.[1][2][6] Performing the distillation under vacuum allows the product to boil at a lower temperature, which significantly reduces the risk of thermally induced polymerization. It is essential to add a polymerization inhibitor to the crude product before starting the distillation.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a direct question-and-answer format.

Problem: Low Product Yield

Q: My synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several factors. A systematic approach is best for troubleshooting:

  • Incomplete Dehydration: The conversion of the intermediate alcohol to the final vinylpyridine product may be incomplete.

    • Solution: Increase the efficiency of the dehydration step. This can be achieved by using a more potent dehydrating agent, increasing the reaction temperature, or prolonging the reaction time.[6] Ensure the removal of water to drive the equilibrium towards the product.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.

    • Solution: Optimize reaction conditions to minimize side reactions. For instance, using a milder dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine can favor the desired elimination reaction over other pathways.[6] Careful control of temperature is also critical.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Ensure efficient extraction by selecting an appropriate organic solvent. During purification by distillation, minimize the hold-up volume in the distillation apparatus and ensure the vacuum is stable to prevent bumping and loss of material.

Problem: Spontaneous Polymerization

Q: My product polymerized in the reactor or during distillation. How can this be prevented?

A: Spontaneous polymerization is the most critical challenge. The following measures are essential:

  • Use of Inhibitors: Always introduce a polymerization inhibitor into the reaction mixture before heating and especially before distillation.[6]

    • Solution: Add an effective inhibitor like 4-tert-butylcatechol (TBC) to the feed stream before the final dehydration/distillation step.[4]

  • Temperature Control: High temperatures are a primary trigger for polymerization.

    • Solution: Maintain the lowest possible temperature throughout the process. For the final purification, always use vacuum distillation to lower the boiling point of this compound.[1][2]

  • Rapid Cooling: The product stream should be cooled quickly after synthesis.

    • Solution: Ensure efficient condensers are used and that the receiving flask is adequately cooled to prevent the accumulation of hot product vapor, which can polymerize.[6]

Problem: Incomplete Conversion of Intermediate

Q: I am isolating a significant amount of the intermediate, 2-(4-methyl-2-pyridyl)ethanol, along with my product. How can I drive the reaction to completion?

A: The presence of the intermediate alcohol indicates that the dehydration step is the bottleneck in your process.

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical.

    • Solution: Increase the quantity of the dehydrating agent used. If using a solid catalyst, ensure it is active and has sufficient surface area. Alternatively, switch to a more powerful dehydrating agent.[6]

  • Reaction Conditions: Temperature and reaction time for the dehydration step may be insufficient.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of polymerization. Extending the reaction time can also allow for more complete conversion.[6] A patent for the similar 4-vinylpyridine suggests a dehydration temperature of around 180°C using NaOH as the dehydrating agent.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of vinylpyridines via the condensation of a methylpyridine with formaldehyde, which is analogous to the synthesis of this compound.

ParameterStage 1: Condensation with FormaldehydeStage 2: Dehydration to VinylpyridineReference(s)
Starting Materials 2,4-Dimethylpyridine, Formaldehyde (or Paraformaldehyde)2-(4-methyl-2-pyridyl)ethanol[2],[4]
Temperature 105 - 250 °C150 - 180 °C[2],[4]
Pressure Normal Pressure - 9.08 MPaReduced Pressure (for distillation)[2],[4]
Catalyst/Reagent None specified or weak baseNaOH, Aqueous Sodium Hydroxide[1],[4]
Reaction Time 8 min (continuous flow) - 70 hours (batch)Varies (during distillation)[2],[4]
Polymerization Inhibitor Not specified4-tert-butylcatechol (TBC)[1],[4]
Reported Yield/Conversion 30 - 60% conversion~80% dehydration efficiency[2],[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous vinylpyridines.[1][2][4]

Step 1: Synthesis of 2-(4-methyl-2-pyridyl)ethanol (Condensation)

  • Reagents: 2,4-Dimethylpyridine, Paraformaldehyde.

  • Setup: To a high-pressure autoclave or a suitable sealed reactor, add 2,4-dimethylpyridine and paraformaldehyde in an appropriate molar ratio (e.g., 1:1).

  • Reaction: Seal the reactor and heat the mixture to a temperature between 150-200°C.[1] The reaction time can vary significantly depending on the scale and specific conditions, from several hours to over 40 hours.[4] Monitor the reaction progress by withdrawing small aliquots and analyzing via GC or TLC.

  • Workup: After cooling, the crude product mixture, containing unreacted 2,4-dimethylpyridine and the intermediate alcohol, is carried forward to the next step.

Step 2: Synthesis of this compound (Dehydration and Purification)

  • Reagents: Crude product from Step 1, Sodium Hydroxide (NaOH) pellets or concentrated solution, 4-tert-butylcatechol (TBC).

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is clean and dry.

  • Dehydration: Transfer the crude product mixture to the distillation flask. Add a catalytic amount of NaOH (to act as the dehydrating agent) and a small amount of TBC (as a polymerization inhibitor).[1][4]

  • Distillation:

    • First, remove the unreacted 2,4-dimethylpyridine by distillation. This can be done at atmospheric or slightly reduced pressure.

    • After the lower-boiling starting material is removed, apply a higher vacuum to the system.

    • Gently heat the flask. The dehydration of the intermediate alcohol occurs in situ, and the newly formed this compound will distill over.[1]

    • Collect the fractions at the appropriate boiling point under the applied vacuum. The product is a colorless liquid.

  • Storage: Store the purified product in a cool, dark place, preferably refrigerated, and in the presence of a polymerization inhibitor.[1]

Visual Diagrams

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration Start 2,4-Dimethylpyridine + Formaldehyde Intermediate 2-(4-methyl-2-pyridyl)ethanol Start->Intermediate Heat, Pressure Product This compound Intermediate->Product NaOH, Heat, Vacuum (+ Inhibitor)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield? Start->LowYield Polymerization Polymerization Occurred? Start->Polymerization IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes CheckWorkup Review Workup & Purification For Product Loss LowYield->CheckWorkup No AddInhibitor Add/Increase Inhibitor (TBC) Before Heating Polymerization->AddInhibitor Yes CheckDehydration Optimize Dehydration: - Increase Temp/Time - Use Stronger Agent IncompleteReaction->CheckDehydration Yes CheckReagents Verify Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents No ReduceTemp Use Vacuum Distillation To Lower Temperature AddInhibitor->ReduceTemp

Caption: Troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Synthesis of 2-Vinyl-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-vinyl-4-picoline (2-vinyl-4-methylpyridine). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their synthesis experiments. The primary route for this synthesis involves the reaction of 2,4-lutidine with formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-vinyl-4-picoline?

A1: The synthesis of 2-vinyl-4-picoline is typically achieved through two main routes, both starting from 2,4-lutidine and formaldehyde:

  • Two-Step Synthesis: This method first involves the condensation of 2,4-lutidine with formaldehyde to produce an intermediate, 2-(2-hydroxyethyl)-4-methylpyridine. This intermediate is then dehydrated to yield 2-vinyl-4-picoline.[1][2]

  • One-Step Synthesis: This process involves the direct reaction of 2,4-lutidine with formaldehyde in the presence of a catalyst, typically at elevated temperatures and pressures, to form 2-vinyl-4-picoline in a single step.[2]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in the synthesis of vinylpyridines are a frequent issue. Several factors can contribute to this problem:

  • Side Reactions: A number of competing reactions can reduce the yield of the desired product. These include the formation of isomeric byproducts, multiple additions of formaldehyde, and self-condensation of formaldehyde.

  • Polymerization: The vinylpyridine product is susceptible to polymerization, especially under conditions of heat and light.[1]

  • Incomplete Reaction: The initial condensation reaction may not go to completion, leaving unreacted starting materials.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized for this specific synthesis.

Q3: I am observing the formation of multiple products. How can I improve the selectivity for 2-vinyl-4-picoline?

A3: The starting material, 2,4-lutidine, has two methyl groups at the 2- and 4-positions, both of which can react with formaldehyde. This can lead to the formation of a mixture of 2-vinyl-4-methylpyridine and 4-vinyl-2-methylpyridine. Improving selectivity is a key challenge. Strategies to consider include:

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. While specific catalysts for 2-vinyl-4-picoline are not widely reported, exploring different acidic or basic catalysts may favor the reaction at the 2-position.

  • Reaction Temperature: Carefully controlling the reaction temperature may help to favor one isomer over the other.

  • Steric Hindrance: The methyl group at the 2-position is adjacent to the nitrogen atom, which may influence its reactivity compared to the 4-methyl group. Fine-tuning reaction conditions can exploit these subtle differences.

Q4: How can I prevent the polymerization of my 2-vinyl-4-picoline product?

A4: Polymerization is a significant challenge due to the reactive nature of the vinyl group. To mitigate this, the following measures are recommended:

  • Use of Inhibitors: The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, to the reaction mixture and during purification and storage is crucial.[1]

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps.

  • Light Protection: Store the product in a dark, cool place to prevent light-induced polymerization.

  • Inert Atmosphere: Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce polymerization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion of 2,4-Lutidine Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature while monitoring the reaction progress by GC or TLC.
Catalyst deactivation or insufficient catalyst loading.Ensure the catalyst is fresh and active. Consider increasing the catalyst concentration incrementally.
Formation of Isomeric Byproducts Reaction at the 4-methyl position of 2,4-lutidine.Experiment with different catalysts and reaction temperatures to optimize for regioselectivity. A thorough analysis of the product mixture (e.g., by NMR or GC-MS) is essential to guide optimization.
Polymerization of the Product High reaction or distillation temperature.Use a polymerization inhibitor. Lower the temperature of the reaction and distillation. Use vacuum distillation for purification.
Exposure to light or oxygen.Protect the reaction and product from light. Work under an inert atmosphere.
Formation of Tar-like Residues Self-condensation of formaldehyde or other side reactions.Optimize the molar ratio of reactants. Ensure efficient stirring and temperature control to avoid localized overheating.
Difficulty in Product Purification Close boiling points of isomers and byproducts.Utilize fractional distillation under reduced pressure. Column chromatography with an appropriate stationary and mobile phase may also be effective.

Data on Reaction Conditions for Vinylpyridine Synthesis

The following tables summarize reaction conditions reported for the synthesis of 2-vinylpyridine and 4-vinylpyridine, which can serve as a starting point for optimizing the synthesis of 2-vinyl-4-picoline.

Table 1: Two-Step Synthesis of 2-Vinylpyridine

Parameter Value Reference
Reactants 2-methylpyridine, Formaldehyde[1]
Molar Ratio (Picoline:Formaldehyde) 1:0.4[1]
Condensation Temperature 250°C[1]
Condensation Pressure 9.08 MPa[1]
Dehydration Agent 50% Sodium Hydroxide Solution[1]
Purification Fractional Distillation under Reduced Pressure[1]

Table 2: One-Step Synthesis of 2-Vinylpyridine

Parameter Value Reference
Reactants 2-picoline, Formaldehyde[2]
Catalyst Strong acid (e.g., sulfuric acid)[2]
Molar Ratio (Picoline:Formaldehyde) 1.5-3.5 : 1[2]
Reaction Temperature 160-240°C[2]
Reaction Pressure 3-10 MPa[2]
Reaction Time 2-10 minutes[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Vinyl-4-Picoline (Adapted from 2-Vinylpyridine Synthesis)

Step 1: Condensation to form 2-(2-hydroxyethyl)-4-methylpyridine

  • Charge a high-pressure reactor with 2,4-lutidine and formaldehyde (as a 37% aqueous solution or paraformaldehyde) in a molar ratio of approximately 1:0.4.

  • Seal the reactor and heat the mixture to around 250°C with stirring.

  • Maintain the pressure at approximately 9 MPa.

  • After the desired reaction time (e.g., 8-10 minutes), cool the reactor to room temperature.

  • Transfer the reaction mixture to a separation funnel and wash with a 50% sodium hydroxide solution to remove unreacted formaldehyde and acidic byproducts.

  • Separate the organic layer, which contains the product and unreacted 2,4-lutidine.

  • Recover the unreacted 2,4-lutidine by fractional distillation.

Step 2: Dehydration to form 2-vinyl-4-picoline

  • To the remaining liquid containing 2-(2-hydroxyethyl)-4-methylpyridine, add a 50% sodium hydroxide solution.

  • Add a polymerization inhibitor (e.g., 4-tert-butylcatechol).

  • Heat the mixture to reflux to effect dehydration.

  • After the reaction is complete, purify the crude 2-vinyl-4-picoline by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration 2_4_Lutidine 2_4_Lutidine Condensation Condensation 2_4_Lutidine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Intermediate 2-(2-hydroxyethyl)- 4-methylpyridine Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Dehydrating Agent (e.g., NaOH) Crude_Product Crude 2-Vinyl-4-Picoline Dehydration->Crude_Product Purification Purification Crude_Product->Purification Vacuum Distillation Final_Product Pure 2-Vinyl-4-Picoline Purification->Final_Product

Caption: Workflow for the two-step synthesis of 2-vinyl-4-picoline.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Vinyl-4-Picoline Check_Conversion Analyze crude product for unreacted 2,4-lutidine Start->Check_Conversion Check_Byproducts Identify byproducts by GC-MS or NMR Start->Check_Byproducts Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction High amount of starting material Optimize_Conditions Increase reaction time/temperature or catalyst loading Incomplete_Reaction->Optimize_Conditions Polymerization Polymerization Check_Byproducts->Polymerization High MW polymer observed Isomer_Formation Isomer Formation Check_Byproducts->Isomer_Formation Presence of 4-vinyl-2-methylpyridine Other_Side_Reactions Other Side Reactions Check_Byproducts->Other_Side_Reactions Unidentified peaks Add_Inhibitor Add/increase polymerization inhibitor. Lower reaction/distillation temperature. Polymerization->Add_Inhibitor Optimize_Selectivity Screen different catalysts and reaction conditions. Isomer_Formation->Optimize_Selectivity Adjust_Stoichiometry Adjust reactant molar ratio. Improve temperature control. Other_Side_Reactions->Adjust_Stoichiometry

Caption: A logical workflow for troubleshooting low yield issues.

References

side reactions in the polymerization of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific data regarding the side reactions in the polymerization of 4-Methyl-2-vinylpyridine . The following technical support center is based on comprehensive studies of its close analogs, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) . Researchers working with this compound should consider this information as a general guide and adapt it with caution, as the methyl group at the 4-position may introduce unique reactivity and side reactions not described herein.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions during the polymerization of 2-vinylpyridine and 4-vinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the anionic polymerization of 2-vinylpyridine and 4-vinylpyridine?

A1: The most prevalent side reactions in the anionic polymerization of 2VP and 4VP involve the nucleophilic attack of the propagating carbanion or the initiator on the electrophilic centers of the pyridine ring. This can lead to:

  • Branching and Cross-linking: The propagating carbanion can attack the pyridine ring of another polymer chain, leading to branched or cross-linked structures. This is more pronounced at higher temperatures.[1]

  • Chain Termination: Impurities such as water, oxygen, and carbon dioxide can react with the highly reactive carbanionic chain ends, leading to premature termination of the polymerization.

  • Isomerization: Rearrangement of the active center can occur, leading to less reactive species and a broader molecular weight distribution.

  • Coloration of the Polymer: Side reactions involving the pyridine ring often result in colored polymer products, typically yellow or brown.

Q2: How can I minimize side reactions in the anionic polymerization of vinylpyridines?

A2: Minimizing side reactions in anionic polymerization requires stringent experimental conditions:

  • Low Temperatures: Conducting the polymerization at low temperatures (typically below -60°C) is crucial to suppress the rate of side reactions involving the pyridine ring.[1]

  • High Purity Reagents: Monomers, solvents, and initiators must be rigorously purified to remove any protic impurities.

  • Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) are commonly used as they can solvate the ions and promote a more controlled polymerization.

  • High Dilution: Performing the polymerization at high dilution can reduce the likelihood of intermolecular side reactions leading to branching and cross-linking.

  • Use of Additives: In some cases, the addition of salts like lithium chloride (LiCl) can help to control the polymerization by modifying the reactivity of the propagating species.

Q3: What are the advantages of using controlled radical polymerization (CRP) techniques like ATRP or RAFT for vinylpyridines?

A3: Controlled radical polymerization (CRP) techniques offer several advantages over traditional free-radical and anionic polymerization for vinylpyridines:

  • Better Control over Molecular Weight and Polydispersity: CRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity).

  • Complex Architectures: These techniques facilitate the synthesis of block copolymers, star polymers, and other complex architectures.

  • Tolerance to Functional Groups: CRP is generally more tolerant to functional groups and impurities compared to anionic polymerization.

  • Milder Reaction Conditions: CRP can often be carried out at moderate temperatures, reducing the energy requirements and potential for side reactions that are prevalent at higher temperatures.

Q4: What are the potential side reactions in the controlled radical polymerization of vinylpyridines?

A4: While CRP offers better control, side reactions can still occur:

  • Loss of Chain-End Fidelity: The active chain end can be lost through termination reactions, leading to a loss of "living" character and a broadening of the molecular weight distribution.

  • Catalyst Deactivation: In Atom Transfer Radical Polymerization (ATRP), the catalyst can be deactivated by side reactions, slowing down or stopping the polymerization.

  • Chain Transfer: Chain transfer to monomer, polymer, or solvent can occur, leading to branching.

  • Slow Polymerization Rates: The controlled nature of these polymerizations can sometimes lead to slow reaction rates, especially for resonance-stabilized monomers like vinylpyridines.

Q5: How might the methyl group in this compound influence polymerization side reactions (Speculative)?

A5: While no direct data is available, the methyl group at the 4-position could potentially introduce new side reactions or alter existing ones:

  • Proton Abstraction: Under strongly basic conditions, such as in anionic polymerization with a very strong base as an initiator, there is a possibility of proton abstraction from the methyl group, which could lead to the formation of a stabilized carbanion and subsequent side reactions.

  • Steric Hindrance: The methyl group might introduce steric hindrance around the pyridine nitrogen, which could influence its coordination to catalysts in ATRP or its involvement in side reactions. This could potentially reduce the rate of certain side reactions compared to 2VP.

  • Electronic Effects: The electron-donating nature of the methyl group could slightly alter the electron density of the pyridine ring, which might have a subtle effect on its susceptibility to nucleophilic attack.

Troubleshooting Guides

Anionic Polymerization of 2-Vinylpyridine and 4-Vinylpyridine
Issue Potential Cause(s) Troubleshooting Steps
Broad Molecular Weight Distribution (High Dispersity) 1. Incomplete or slow initiation. 2. Presence of impurities (water, oxygen). 3. Side reactions with the pyridine ring. 4. Temperature fluctuations.1. Ensure rapid mixing of the initiator and monomer. 2. Rigorously purify all reagents and glassware. Use high-vacuum techniques. 3. Lower the polymerization temperature (e.g., to -78°C). 4. Maintain a constant, low temperature throughout the reaction.
Polymer is Colored (Yellow/Brown) Nucleophilic attack on the pyridine ring.This is a common issue. Lowering the polymerization temperature can reduce the intensity of the color. Ensure high purity of the monomer.
Gel Formation Extensive cross-linking due to side reactions.1. Lower the polymerization temperature significantly. 2. Use higher dilution of monomer and initiator. 3. Reduce the reaction time.
Low Monomer Conversion 1. Premature termination by impurities. 2. Inactive initiator.1. Improve the purification of all reagents and the inertness of the reaction atmosphere. 2. Check the activity of the initiator.
Controlled Radical Polymerization (ATRP/RAFT) of 2-Vinylpyridine and 4-Vinylpyridine
Issue Potential Cause(s) Troubleshooting Steps
Broad Molecular Weight Distribution (High Dispersity) 1. Poor initiation efficiency. 2. Loss of active chain ends (termination). 3. Inappropriate catalyst/ligand or RAFT agent concentration.1. Ensure the initiator is appropriate for the monomer and conditions. 2. Optimize the ratio of activator to deactivator (in ATRP) or initiator to RAFT agent. 3. Screen different ligands (for ATRP) or RAFT agents.
Slow or Stalled Polymerization 1. Catalyst deactivation (ATRP). 2. Rate retardation (RAFT). 3. Low temperature.1. Ensure the catalyst complex is stable under the reaction conditions. Consider using a more robust ligand. 2. Adjust the concentration of the RAFT agent. 3. Increase the reaction temperature, but monitor for potential side reactions.
Bimodal or Multimodal GPC Trace 1. Inefficient initiation from a macroinitiator in block copolymer synthesis. 2. Presence of impurities that act as initiators. 3. Chain transfer reactions leading to branching.1. Ensure high end-group fidelity of the macroinitiator. 2. Purify the monomer and solvent thoroughly. 3. Optimize reaction conditions (e.g., temperature, solvent) to minimize chain transfer.

Data Presentation

Table 1: Recommended Conditions to Minimize Side Reactions in the Anionic Polymerization of Vinylpyridines.

ParameterRecommended ConditionRationale
Temperature < -60°CReduces the rate of nucleophilic attack on the pyridine ring.[1]
Solvent Tetrahydrofuran (THF)Polar aprotic, good for solvating ions.
Monomer Purity High (distilled from CaH₂)Removes protic impurities that cause termination.
Initiator Organolithium compoundsEffective for initiating polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents termination by oxygen and moisture.
Concentration High dilutionMinimizes intermolecular side reactions.

Experimental Protocols

Protocol 1: General Procedure for Living Anionic Polymerization of 2-Vinylpyridine

Note: This procedure requires strict adherence to air- and moisture-free techniques.

  • Purification:

    • Dry tetrahydrofuran (THF) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under argon.

    • Purify 2-vinylpyridine by distillation from calcium hydride under reduced pressure. Store under argon at low temperature.

  • Polymerization:

    • Assemble a flame-dried, argon-purged glass reactor equipped with a magnetic stirrer and septa.

    • Add the desired amount of dry THF to the reactor via cannula.

    • Cool the reactor to -78°C using a dry ice/acetone bath.

    • Add the initiator (e.g., sec-butyllithium in cyclohexane) to the cold THF via syringe.

    • Slowly add the purified 2-vinylpyridine to the initiator solution via syringe or cannula. A color change is typically observed.

    • Allow the polymerization to proceed at -78°C for the desired time.

    • Terminate the polymerization by adding a small amount of degassed methanol.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane).

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

Protocol 2: General Procedure for RAFT Polymerization of 4-Vinylpyridine
  • Materials:

    • 4-Vinylpyridine (purified by passing through a column of basic alumina to remove inhibitor).

    • RAFT agent (e.g., cumyl dithiobenzoate).

    • Initiator (e.g., AIBN).

    • Solvent (e.g., 1,4-dioxane, if not performing a bulk polymerization).

  • Polymerization:

    • In a Schlenk tube, combine the 4-vinylpyridine, RAFT agent, and initiator. If using a solvent, add it at this stage.

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80°C).

    • Allow the polymerization to proceed for the specified time.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If the polymer is soluble, precipitate it in a suitable non-solvent (e.g., diethyl ether or hexane).

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

Visualizations

Anionic_Polymerization_Side_Reactions Initiator Initiator (e.g., R-Li+) Propagation Propagation (Chain Growth) Initiator->Propagation Initiation Monomer Vinylpyridine Monomer Monomer->Propagation Living_Polymer Living Polymer Chain (P-Li+) Propagation->Living_Polymer Living_Polymer->Propagation Adds more monomer Desired_Polymer Desired Linear Polymer Living_Polymer->Desired_Polymer Termination (controlled) Side_Reaction Side Reaction (Attack on Pyridine Ring) Living_Polymer->Side_Reaction Termination Termination (Impurities) Living_Polymer->Termination Branched_Polymer Branched/Cross-linked Polymer Side_Reaction->Branched_Polymer Dead_Polymer Terminated Polymer Termination->Dead_Polymer

Caption: Anionic polymerization of vinylpyridine and potential side reactions.

Troubleshooting_Workflow Start Polymerization Issue (e.g., High Dispersity) Check_Purity Check Reagent Purity (Monomer, Solvent, Initiator) Start->Check_Purity Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Ratios Review Stoichiometry (Initiator/Monomer/Catalyst) Start->Check_Ratios Purify Action: Re-purify all reagents Check_Purity->Purify Impure? Calibrate Action: Calibrate thermometer/cryostat Check_Temp->Calibrate Unstable? Improve_Inert Action: Improve sealing, use glovebox Check_Atmosphere->Improve_Inert Leak? Optimize_Ratios Action: Optimize concentrations Check_Ratios->Optimize_Ratios Incorrect? Resolved Issue Resolved Purify->Resolved Calibrate->Resolved Improve_Inert->Resolved Optimize_Ratios->Resolved CRP_Mechanism Dormant Dormant Species (P-X) Active Active Radical (P•) Dormant->Active Activation (ka) Active->Dormant Deactivation (kd) Propagation Propagating Chain (P-M•) Active->Propagation + M Termination Termination (Side Reaction) Active->Termination Monomer Monomer (M) Propagation->Active Chain Growth Propagation->Termination Dead_Polymer Dead Polymer Termination->Dead_Polymer

References

Technical Support Center: Purification of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-2-vinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-methylpyridine and formaldehyde, the intermediate alcohol, and polymers of this compound. Side-products from the manufacturing process of related vinylpyridines can also be present.[1]

Q2: Why does my this compound polymerize during purification?

A2: this compound is prone to polymerization, especially when exposed to heat, light, or acidic conditions.[2] The vinyl group is highly reactive and can undergo spontaneous polymerization, leading to yield loss and difficulty in purification. It is crucial to use a polymerization inhibitor and control the temperature during purification.

Q3: What is the role of an inhibitor and which one should I use?

A3: An inhibitor is added to prevent the polymerization of the vinylpyridine monomer. A commonly used inhibitor for vinylpyridines is 4-tert-butylcatechol (TBC).[1] Organic polysulfides can also be used to inhibit the formation of insoluble polymers during distillation.[2]

Q4: How can I remove the polymerization inhibitor after purification?

A4: The inhibitor can be removed by passing the purified product through a column of basic alumina or by vacuum distillation.[3]

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound should be stored in a cool, dark, and inert atmosphere (e.g., under nitrogen or argon) to prevent polymerization.[4] It is often stored with a small amount of inhibitor.

Troubleshooting Guides

Issue 1: Product is polymerizing in the distillation flask.
Possible Cause Solution
Temperature is too high.Lower the distillation temperature by using a high-vacuum system.
Absence or insufficient amount of inhibitor.Add an appropriate amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the crude material before distillation.[1]
Presence of acidic impurities.Neutralize any acidic impurities by washing the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.
Prolonged heating.Minimize the distillation time.
Issue 2: Poor separation of impurities during distillation.
Possible Cause Solution
Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Vacuum is not low enough.Ensure your vacuum pump is pulling a sufficiently low vacuum to allow distillation at a lower temperature, which can improve separation.
Boiling points of impurities are too close to the product.Consider an alternative purification method such as flash column chromatography for better separation.
Issue 3: Tailing of the product spot on the TLC plate during chromatography.

| Possible Cause | Solution | | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[5] | | Inappropriate solvent system. | Optimize the solvent system to achieve a suitable Rf value (around 0.3-0.4) and better spot shape. | | Overloading of the column. | Load a smaller amount of the crude product onto the column. |

Physical and Chemical Properties

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 13959-34-7[6]
Molecular Formula C₈H₉N[6]
Molecular Weight 119.16 g/mol
Appearance Colorless to yellow liquid[7]
Boiling Point 62-65 °C at 15 mmHg[7]
Density 0.988 g/cm³[7]

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Add a small amount of the polymerization inhibitor.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Begin stirring and start the vacuum pump, gradually decreasing the pressure.

  • Once the desired vacuum is reached, begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point and pressure.

  • After collecting the pure product, turn off the heat and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Flash Column Chromatography

Objective: To achieve high purity by separating this compound from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the eluent by mixing the chosen solvents and adding 0.5-1% triethylamine.

  • Pack the chromatography column with silica gel using the wet slurry method with the prepared eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the prepared solvent system, applying pressure to achieve a steady flow rate.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distill Distillation cluster_finish Final Product start Crude this compound inhibitor Add Inhibitor start->inhibitor setup Assemble Distillation Apparatus inhibitor->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect Collect Pure Fraction heat->collect product Purified this compound collect->product

Caption: Vacuum Distillation Workflow.

experimental_workflow_chromatography cluster_prep Preparation cluster_chrom Chromatography cluster_finish Final Product start Crude this compound dissolve Dissolve in Eluent start->dissolve load Load Sample dissolve->load pack Pack Column with Silica pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions collect->combine tlc->collect evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Flash Chromatography Workflow.

References

Technical Support Center: Living Anionic Polymerization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the living anionic polymerization of substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of polymers derived from substituted pyridines via living anionic polymerization.

1. Why is my polymerization not initiating or proceeding very slowly?

  • Answer: Incomplete or slow initiation is a frequent problem. Several factors could be at play:

    • Impure Monomer or Solvent: Anionic polymerization is extremely sensitive to protic impurities like water, alcohols, or even atmospheric moisture. The initiator will react with these impurities before it can react with the monomer. Ensure rigorous purification of your monomer and solvent. Substituted pyridines, such as 2-vinylpyridine and 4-vinylpyridine, should be distilled from a suitable drying agent like calcium hydride immediately before use.[1] Solvents like THF should be freshly distilled from a sodium/benzophenone ketyl.

    • Inactive Initiator: The initiator, often an organolithium compound like sec-butyllithium, can degrade upon exposure to air or moisture.[2] It is crucial to use a freshly titrated and properly stored initiator.

    • Inappropriate Initiator Choice: The reactivity of the initiator should match that of the propagating anionic species.[3] For some substituted pyridines, a less nucleophilic initiator, such as diphenylmethyl potassium, may be more suitable to prevent side reactions.[4]

    • Low Temperature: While low temperatures are often necessary to suppress side reactions, excessively low temperatures can significantly slow down the rates of both initiation and propagation.

2. My polymerization results in a polymer with a broad molecular weight distribution (high Polydispersity Index - PDI). What is the cause?

  • Answer: A high PDI (typically > 1.2) indicates a loss of "living" character in your polymerization. This can be due to:

    • Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.[5]

    • Chain Termination Reactions: Impurities (as mentioned above) can terminate growing polymer chains prematurely. The pyridine ring itself can participate in side reactions. The nitrogen atom can be attacked by the carbanionic propagating center or the initiator, especially at higher temperatures.[6]

    • Chain Transfer Reactions: Transfer of a proton from the solvent or another polymer chain can terminate one chain while initiating another, leading to a broader PDI.

    • Temperature Fluctuations: Poor temperature control can lead to variations in the propagation rate, contributing to a broader molecular weight distribution. Increasing the polymerization temperature can lead to unpredictable molecular weights and broader distributions.[7][8]

3. The final polymer has a different molecular weight than theoretically calculated. Why?

  • Answer: Discrepancies between the theoretical (calculated from the monomer-to-initiator ratio) and experimental molecular weight can arise from:

    • Inaccurate Initiator Concentration: The most common reason is an inaccurate determination of the active initiator concentration. Organolithium solutions should be titrated regularly.

    • Impurities: As mentioned, impurities consume the initiator, leading to a lower effective initiator concentration and thus a higher molecular weight than expected.

    • Initiation Efficiency: Not all initiator molecules may successfully initiate a polymer chain, a factor known as initiator efficiency. This can be influenced by the choice of initiator and monomer.

4. Why does the color of my reaction mixture fade during polymerization?

  • Answer: In many living anionic polymerizations, the propagating anionic species are colored. For instance, the polymerization of styrene initiated by an organolithium compound in THF often results in a characteristic reddish-orange color.[5] A fading of this color typically indicates the termination of the living anionic centers. This is a strong visual cue that your polymerization is no longer "living," likely due to the presence of impurities or side reactions.

5. I am having trouble characterizing my poly(vinylpyridine) using Gel Permeation Chromatography (GPC). What are some common issues?

  • Answer: GPC analysis of poly(vinylpyridine)s can be challenging due to the basic nature of the pyridine groups.

    • Column Interaction: The pyridine moieties can interact with the stationary phase of the GPC column, leading to peak tailing and inaccurate molecular weight determination.

    • Solubility: The choice of eluent is critical. For poly(2-vinylpyridine) and poly(4-vinylpyridine), an acidic aqueous eluent, such as water with 0.1 M NaCl and 0.3 vol% formic acid, can be used to protonate the pyridine groups, ensuring good solubility and minimizing column interactions.[9][10]

    • Calibration: It is essential to use appropriate calibration standards. Ideally, poly(vinylpyridine) standards should be used for accurate molecular weight determination.[9][10] If these are not available, polystyrene standards can be used, but the reported molecular weights will be relative.

Data Summary Tables

Table 1: Typical Initiators for Anionic Polymerization of Substituted Pyridines

InitiatorCommon MonomersTypical SolventsKey Characteristics
sec-Butyllithium (s-BuLi)2-Vinylpyridine, 4-VinylpyridineTHF, Toluene, CyclohexaneHighly reactive, requires very pure reagents and low temperatures.[4]
n-Butyllithium (n-BuLi)2-Vinylpyridine, 4-VinylpyridineTHF, Toluene, CyclohexaneLess reactive than s-BuLi, can be sluggish in non-polar solvents.[5]
Diphenylmethyl potassium (DPM-K)Functionalized VinylpyridinesTHFWeaker initiator, can be more feasible for monomers prone to side reactions.[4]
Sodium naphthalenide2-VinylpyridineTHFElectron transfer initiator, forms a dianion that propagates from both ends.[5]

Table 2: Representative Conditions for Living Anionic Polymerization of 2-Vinylpyridine

InitiatorSolventTemperature (°C)TimeExpected PDIReference
s-BuLi/LiClTHF-4572 h~1.15[4]
DPM-KTHF-78150 min< 1.1[4]
sec-BuLiTHF-785 min< 1.18[11]
K-NaphthalenideTHF-785 min< 1.1[11]

Detailed Experimental Protocols

Protocol 1: Purification of 2-Vinylpyridine Monomer

  • Initial Washing: Wash the commercially available 2-vinylpyridine with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor (e.g., tert-butylcatechol).[12] Repeat the washing three times.

  • Water Wash: Wash the monomer with deionized water until the aqueous layer is neutral.

  • Drying: Dry the monomer over anhydrous magnesium sulfate or calcium chloride overnight.

  • Initial Distillation: Filter the drying agent and perform a preliminary distillation under reduced pressure.

  • Final Distillation: Add a small amount of calcium hydride (CaH₂) to the distilled monomer and stir for several hours. Perform a final fractional distillation from CaH₂ under high vacuum immediately before use. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Protocol 2: General Procedure for Living Anionic Polymerization of 2-Vinylpyridine

This protocol should be performed under high vacuum or in a glovebox to maintain an inert atmosphere.

  • Reactor Setup: A glass reactor equipped with a magnetic stir bar is flame-dried under vacuum and then backfilled with high-purity argon or nitrogen.

  • Solvent Addition: Freshly distilled, anhydrous tetrahydrofuran (THF) is transferred to the reactor via cannula. The solvent is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiator Addition: The calculated amount of initiator (e.g., sec-butyllithium in cyclohexane) is added to the stirred solvent via a gas-tight syringe.

  • Monomer Addition: The purified 2-vinylpyridine monomer is added dropwise to the initiator solution. A color change is typically observed upon initiation.

  • Polymerization: The reaction is allowed to proceed for the desired amount of time. The color of the living polymer solution should persist.

  • Termination: The polymerization is terminated by adding a degassed quenching agent, such as methanol. The disappearance of the color of the living anions indicates successful termination.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and reprecipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.

Visualizations

Experimental_Workflow A Reagent Purification B Reactor Setup (Inert Atmosphere) A->B Purified Monomer/Solvent C Solvent & Initiator Addition (-78°C) B->C D Monomer Addition (Slowly) C->D E Polymerization D->E Initiation & Propagation F Termination (e.g., Methanol) E->F Living Polymer G Polymer Isolation & Purification F->G H Characterization (GPC, NMR) G->H Purified Polymer

Caption: General workflow for living anionic polymerization.

Troubleshooting_Tree Start Problem Encountered Q1 High PDI or Bimodal GPC Trace? Start->Q1 A1_Yes Check for Impurities (Monomer, Solvent, Gas) Q1->A1_Yes Yes A1_No Incorrect MW? Q1->A1_No No Side_Reactions Consider Side Reactions: - Attack on Pyridine Ring - Temperature too high A1_Yes->Side_Reactions A2_Yes Re-titrate Initiator Verify Monomer:Initiator Ratio A1_No->A2_Yes Yes A2_No No Polymerization? A1_No->A2_No No A2_Yes->A1_Yes A3_Yes Verify Initiator Activity Check for Gross Contamination A2_No->A3_Yes Yes A3_No Review Literature for Specific Monomer System A2_No->A3_No No

References

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyl-2-vinylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Conversion of 2,4-Lutidine

Q: We are experiencing low conversion rates of 2,4-lutidine during the initial condensation reaction with formaldehyde. What are the likely causes and how can we improve the conversion?

A: Low conversion of the starting material, 2,4-lutidine, is a common issue during scale-up. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5 °C). Monitor the reaction progress closely by in-process controls (e.g., GC, HPLC) to find the optimal temperature that balances reaction rate and side product formation. Temperatures in the range of 150-200°C are often employed for this type of condensation.[1][2]
Insufficient Catalyst Activity or Loading Ensure the catalyst (e.g., a strong acid or base) is fresh and active. Consider increasing the catalyst loading incrementally. For dehydration of the intermediate alcohol, catalysts like sodium hydroxide or potassium hydroxide are commonly used.[3]
Poor Mixing and Mass Transfer In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients. Verify that the agitation speed is sufficient to maintain a homogeneous reaction mixture. Consider optimizing the impeller design and position for the reactor geometry.
Incorrect Stoichiometry An excess of 2,4-lutidine is often used to maximize the conversion of formaldehyde. However, an excessive amount can complicate downstream purification. A molar ratio of 2,4-lutidine to formaldehyde in the range of 3:1 to 5:1 is a reasonable starting point for optimization.
Presence of Impurities in Starting Materials Water or other impurities in the 2,4-lutidine or formaldehyde can interfere with the reaction. Ensure that all starting materials meet the required purity specifications.

Issue 2: Polymerization of the Product During Reaction or Distillation

Q: We are observing significant polymerization of this compound in the reactor and during purification, leading to yield loss and equipment fouling. How can we prevent this?

A: The vinyl group in this compound makes it highly susceptible to polymerization, a challenge that is often exacerbated at the elevated temperatures required for synthesis and distillation.[1][4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Absence or Insufficient Amount of Polymerization Inhibitor The addition of a suitable polymerization inhibitor is crucial. p-tert-Butylcatechol (TBC) is a commonly used inhibitor for vinylpyridines.[5] Ensure an adequate amount is added to both the reaction mixture and the distillation pot.
High Temperatures During Distillation Distill the product under reduced pressure to lower the boiling point and minimize thermal stress.[1][3]
Presence of Oxygen Oxygen can initiate polymerization. Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon).
Contamination with Pro-polymerizing Species Traces of acids or other impurities can catalyze polymerization. Ensure all equipment is thoroughly cleaned and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for this compound on a larger scale?

A1: The most common industrial synthesis is a two-step process:

  • Condensation: 2,4-Lutidine is reacted with formaldehyde to form the intermediate alcohol, 2-(4-methyl-2-pyridyl)ethanol. This reaction is typically carried out at elevated temperatures.

  • Dehydration: The intermediate alcohol is then dehydrated to yield this compound. This step is often performed in the presence of a dehydrating agent or catalyst, such as sodium hydroxide, and the product is distilled off as it is formed.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor and control include:

  • Temperature: Both the condensation and dehydration steps are temperature-sensitive.

  • Pressure: Particularly during vacuum distillation to prevent polymerization.

  • Agitation Rate: To ensure proper mixing and heat transfer.

  • Addition Rates of Reagents: Slow and controlled addition can help manage exotherms.

  • pH: In some variations of the synthesis, pH control can be important.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of techniques is advisable:

  • Gas Chromatography (GC): To monitor the conversion of starting materials and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For monitoring less volatile components and for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Karl Fischer Titration: To determine the water content in the final product.

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, several safety aspects are critical:

  • Exothermic Reactions: The condensation reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions.

  • Flammability: 2,4-Lutidine and this compound are flammable liquids. All equipment should be properly grounded, and sources of ignition should be eliminated.

  • Toxicity: Pyridine derivatives can be toxic. Handle all chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Pressure Build-up: The reaction can generate gases. Ensure the reactor is equipped with a proper pressure relief system.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Pilot Scale)

Step 1: Condensation of 2,4-Lutidine with Formaldehyde

  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet is charged with 2,4-lutidine.

  • Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Reagent Addition: An aqueous solution of formaldehyde (e.g., 37 wt%) is added to the reactor at a controlled rate while maintaining the temperature of the reaction mixture below a set point (e.g., 80 °C) using the reactor cooling jacket.

  • Reaction: The mixture is then heated to a specified temperature (e.g., 160-180 °C) and stirred for several hours. The progress of the reaction is monitored by GC analysis of aliquots.

  • Work-up: Once the desired conversion is achieved, the reaction mixture is cooled. Unreacted 2,4-lutidine and water are removed by distillation under reduced pressure.

Step 2: Dehydration of 2-(4-methyl-2-pyridyl)ethanol

  • Catalyst Addition: The crude 2-(4-methyl-2-pyridyl)ethanol from the previous step is mixed with a dehydrating catalyst, such as sodium hydroxide pellets, and a polymerization inhibitor (e.g., TBC).

  • Vacuum Distillation: The mixture is heated under vacuum. The this compound product is distilled as it is formed.

  • Purification: The collected distillate can be further purified by fractional vacuum distillation to achieve the desired purity.

Quantitative Data Summary

ParameterLab Scale (Typical)Pilot Scale (Target)
2,4-Lutidine (moles) 1.0100
Formaldehyde (moles) 0.330
Reaction Temperature (°C) 150 - 170160 - 180
Reaction Time (hours) 6 - 88 - 12
Catalyst (Dehydration) NaOHNaOH
Polymerization Inhibitor TBCTBC
Typical Yield (%) 60 - 7065 - 75
Purity (GC, %) >98>99

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Raw_Materials Raw Materials (2,4-Lutidine, Formaldehyde) Condensation_Reaction Condensation Reaction Raw_Materials->Condensation_Reaction Intermediate_Alcohol Intermediate: 2-(4-methyl-2-pyridyl)ethanol Condensation_Reaction->Intermediate_Alcohol Dehydration_Reaction Dehydration Reaction Intermediate_Alcohol->Dehydration_Reaction Crude_Product Crude this compound Dehydration_Reaction->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low Yield Low_Conversion Low Conversion Low_Yield->Low_Conversion Polymerization Product Polymerization Low_Yield->Polymerization Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize_Temp Optimize Temperature Low_Conversion->Optimize_Temp Check_Catalyst Check Catalyst Low_Conversion->Check_Catalyst Improve_Mixing Improve Mixing Low_Conversion->Improve_Mixing Add_Inhibitor Add Inhibitor Polymerization->Add_Inhibitor Vacuum_Distillation Use Vacuum Distillation Polymerization->Vacuum_Distillation Inert_Atmosphere Use Inert Atmosphere Polymerization->Inert_Atmosphere Side_Reactions->Optimize_Temp

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Polymerization of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-Methyl-2-vinylpyridine and related vinylpyridine monomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most common methods for polymerizing this compound (4M2VP) and other vinylpyridines are controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as anionic polymerization.[1][2] Free-radical polymerization is also used, though it offers less control over the polymer architecture.[3]

Q2: How do I choose the right catalyst system for my 4M2VP polymerization?

A2: The choice of catalyst system depends on the desired polymer properties and the polymerization method.

  • For ATRP , copper-based catalysts are common. The choice of ligand and the halide of the copper salt are critical for controlling the polymerization.[2]

  • For RAFT , the selection of the RAFT agent (a chain transfer agent, or CTA) is crucial. Dithiobenzoates are effective for vinylpyridines.[1][4]

  • For anionic polymerization , organolithium compounds are often used as initiators. However, this method is very sensitive to impurities and requires stringent reaction conditions.[5]

Q3: How can I purify the this compound monomer before polymerization?

A3: Monomer purity is critical for controlled polymerization. A common purification method for vinylpyridines is distillation under reduced pressure.[6] It is also advisable to use an inhibitor like hydroquinone if the monomer is to be stored.[6]

Q4: What solvents are suitable for 4M2VP polymerization?

A4: The choice of solvent depends on the polymerization technique.

  • Anionic polymerization typically requires polar aprotic solvents like tetrahydrofuran (THF) to proceed in a controlled manner.[5]

  • ATRP can be conducted in a variety of solvents, including alcohols like 2-propanol, and even in aqueous media, although this presents unique challenges.[2]

  • RAFT polymerization can be performed in bulk (without solvent) or in solvents like ethanol or a methanol/water mixture.[1][7][8]

Q5: How do I terminate or "quench" the polymerization reaction?

A5: Polymerization reactions are typically quenched to stop chain growth at a desired point. A common method is to cool the reaction mixture in an ice-water bath and expose it to air, which deactivates the catalyst and propagating radicals.[7]

Section 2: Troubleshooting Guides

Atom Transfer Radical Polymerization (ATRP)
Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI) 1. Use of Bromide-based Initiator/Catalyst: Bromide systems can lead to side reactions with the pyridine nitrogen, causing branched chains and polymodal molecular weight distributions.[2] 2. Catalyst Dissociation in Protic Solvents: In solvents like water or alcohols, the deactivating Cu(II) complex can dissociate, leading to inefficient radical deactivation and loss of control.1. Switch to a Chloride-based System: Chloride-containing ATRP initiating/catalytic systems are essential for good polymerization control and narrow molecular weight distribution with vinylpyridines.[2] 2. Add Initial Cu(II) Complex: The addition of a sufficient initial concentration of the Cu(II) halide complex (e.g., 30% of the total copper) can improve polymerization control in protic media.
Slow or Stalled Polymerization 1. Low Catalyst Activity: The chosen ligand may form a copper complex with a low ATRP equilibrium constant, resulting in a slow reaction. For example, Cu(I) complexes with 2,2'-bipyridine can be slow. 2. Catalyst Deactivation: Impurities in the monomer or solvent can poison the catalyst.1. Select a More Active Catalyst: Use ligands that form more active (more reducing) copper complexes, such as those with tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine.[2] 2. Ensure High Purity of Reagents: Purify the monomer and solvent immediately before use.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
Problem Potential Cause Recommended Solution
Low Monomer Conversion 1. Rate Retardation: This can occur, especially when using high ratios of the RAFT agent (CTA) to the monomer.[9] 2. Insufficient Initiator: The amount of initiator may not be sufficient to generate enough radicals to sustain the polymerization.1. Optimize CTA to Monomer Ratio: Reduce the relative concentration of the RAFT agent. 2. Adjust Initiator Concentration: Ensure the initiator-to-CTA ratio is appropriate. A common ratio is around 1:5.[1]
Induction Period (Delayed Start) Slow Initiation: Some RAFT agents, such as cumyl dithiobenzoate (CDB), can exhibit an induction period where the reaction starts slowly.[1]This is often a characteristic of the specific RAFT agent and may not require a specific solution other than accounting for it in the total reaction time.
High Viscosity at High Conversion Bulk Polymerization: Conducting the polymerization without a solvent can lead to a very viscous or even glassy reaction mixture at high conversions, making it difficult to handle.[1][9]Use a Solvent: Perform the polymerization in a suitable solvent like ethanol or a methanol/water mixture to maintain a manageable viscosity.[7][8]
Anionic Polymerization
Problem Potential Cause Recommended Solution
Broad Molecular Weight Distribution / Gelation Side Reactions: The propagating anionic chain end can react with the pyridine ring, leading to branching and cross-linking. This is more likely at warmer temperatures and in less polar solvents.[5]1. Use Low Temperatures: Conduct the polymerization at very low temperatures (e.g., -78 °C).[5] 2. Use Polar Aprotic Solvents: Solvents like THF are recommended.[5] 3. High Dilution: Running the polymerization at low monomer concentrations can help to suppress side reactions.[5]
Failed or Incomplete Initiation Impurities: Anionic polymerization is extremely sensitive to protic impurities like water or alcohols, which will quench the initiator.Rigorous Purification and Inert Atmosphere: Ensure all reagents and glassware are scrupulously dried. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Section 3: Quantitative Data

Table 1: RAFT Polymerization of 2-Vinylpyridine (2VP) and 4-Vinylpyridine (4VP)

Conditions: Bulk polymerization at 60 °C with azoisobutyronitrile (AIBN) as initiator and cumyl dithiobenzoate (CDB) as RAFT agent. [Monomer]₀/[CTA]₀ = 374; [Monomer]₀/[Initiator]₀ = 1783.[1]

SampleTime (h)Conversion (%)Mₙ (theoretical)Mₙ (experimental)Mₙ/Mₙ
4VP1 5228,5008,5001.15
4VP2 104417,30016,9001.18
4VP3 156023,60022,1001.25
2VP1 5259,9007,9001.10
2VP2 105019,70018,3001.15
2VP3 158031,50029,1001.18
Table 2: ATRP of 4-Vinylpyridine (4VP) Macroinitiator

The following data is illustrative of typical results for ATRP of 4VP.

InitiatorCatalyst/LigandSolventTemp (°C)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
PEClCuCl/Me₆TREN2-propanol40Varies~1.1-1.2[2]
PS-BrCuBrDMF808.0 - 20.0~1.3-1.5[2]

Section 4: Experimental Protocols

Protocol 1: RAFT Polymerization of 4-Vinylpyridine (Bulk)

This protocol is adapted from Convertine et al. (2003).[1]

  • Reagents and Setup:

    • 4-Vinylpyridine (4VP), purified by distillation.

    • Azoisobutyronitrile (AIBN), initiator.

    • Cumyl dithiobenzoate (CDB), RAFT agent (CTA).

    • A septa-sealed vial and a nitrogen source.

  • Procedure:

    • To the vial, add CDB and AIBN. A typical molar ratio of initiator to CTA is 1:4.75.[1]

    • Add the purified 4VP monomer. A typical monomer to CTA ratio is 374:1 to target a specific molecular weight.[1]

    • Seal the vial with the septum.

    • Purge the reaction mixture with dry nitrogen for at least 30 minutes at 0 °C to remove dissolved oxygen.

    • Place the vial in a preheated oil bath at 60 °C to start the polymerization.

    • Allow the reaction to proceed for the desired time. Samples can be taken periodically to monitor conversion and molecular weight evolution.

    • To quench the polymerization, remove the vial from the oil bath and cool it in an ice-water bath.

    • The polymer can be isolated by precipitation into a non-solvent like hexane or toluene.

Protocol 2: ATRP of 4-Vinylpyridine using a Polystyrene Macroinitiator

This protocol is a general representation based on literature procedures.[2]

  • Reagents and Setup:

    • Polystyrene-Br (PS-Br) macroinitiator.

    • 4-Vinylpyridine (4VP), purified.

    • Copper(I) bromide (CuBr), catalyst.

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand.

    • Anisole or another suitable solvent.

    • Schlenk flask and inert atmosphere setup (nitrogen or argon).

  • Procedure:

    • Add PS-Br macroinitiator, 4VP monomer, and solvent to the Schlenk flask.

    • Add the ligand (e.g., PMDETA) to the flask.

    • Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the solution.

    • Under a positive pressure of inert gas, quickly add the CuBr catalyst.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C).

    • Stir the reaction for the intended duration.

    • Quench the reaction by cooling and exposing it to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Isolate the block copolymer by precipitation into a non-solvent like methanol or hexane.

Section 5: Visualizations

Troubleshooting_ATRP_PDI start High PDI in 4M2VP ATRP q1 Are you using a protic solvent (e.g., water, alcohol)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Cu(II) deactivator may be dissociating. Add initial Cu(II)Cl₂ (e.g., 30% of total Cu) to improve control. ans1_yes->sol1 q2 Are you using a bromide-based initiator/catalyst? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Side reactions with the pyridine ring are likely. Switch to a chloride-based initiator and catalyst (e.g., CuCl) for better control. ans2_yes->sol2 end Review ligand choice and reagent purity. ans2_no->end

Caption: Troubleshooting high PDI in ATRP of 4M2VP.

Catalyst_Selection_Workflow start Start: Polymerize 4M2VP q1 Need high control over MW and low PDI? start->q1 controlled_path Yes q1->controlled_path uncontrolled_path No q1->uncontrolled_path q2 Tolerance for stringent air/water-free conditions? anionic_path Yes q2->anionic_path radical_path No q2->radical_path anionic Anionic Polymerization: - Use organolithium initiator - Requires THF, -78°C - Very low PDI possible controlled_radical Controlled Radical Polymerization (ATRP or RAFT) q3 Commercial availability of reagents a priority? controlled_radical->q3 free_radical Free Radical Polymerization: - Use AIBN or similar initiator - Less sensitive to conditions - Broader PDI atrp_path Yes (ATRP) q3->atrp_path raft_path No (RAFT) q3->raft_path atrp ATRP: - Use Cu(I)Cl/Ligand catalyst - Good control (PDI ~1.1-1.3) - Robust for various conditions raft RAFT: - Use RAFT agent (e.g., CDB) - Excellent control (PDI ~1.1-1.2) - RAFT agent synthesis may be needed

Caption: Catalyst selection workflow for 4M2VP polymerization.

References

Technical Support Center: Poly(4-vinylpyridine) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(4-vinylpyridine) (P4VP). While the focus is on P4VP, much of the information provided will be applicable to structurally similar polymers such as poly(4-methyl-2-vinylpyridine). However, users should be aware that specific parameters like NMR chemical shifts and glass transition temperatures may vary.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Q: My poly(4-vinylpyridine) has a low yield and broad molecular weight distribution. What could be the issue?

    • A: Low yields and broad distributions in free-radical polymerization can be due to several factors. Ensure your monomer is pure and free of inhibitors.[1] The initiator concentration and reaction temperature are also critical; suboptimal conditions can lead to poor control over the polymerization.[2] For better control and narrower molecular weight distributions, consider living anionic polymerization, although this technique requires stringent purity of all reagents and solvents.[3][4]

  • Q: How can I effectively purify my synthesized poly(4-vinylpyridine)?

    • A: A common method for purifying P4VP is precipitation.[5] The polymer is dissolved in a good solvent such as methanol, ethanol, or DMF, and then precipitated by adding a non-solvent like diethyl ether or hexanes.[3][5] This process should be repeated multiple times to ensure the removal of unreacted monomer and initiator residues.

2. Solubility Issues

  • Q: In which solvents is poly(4-vinylpyridine) soluble?

    • A: Poly(4-vinylpyridine) is generally soluble in polar organic solvents like dimethylformamide (DMF), ethanol, methanol, and chloroform. It is insoluble in water at neutral to high pH, as well as in non-polar solvents like hexanes and ether.[6]

  • Q: My P4VP won't dissolve for characterization. What can I do?

    • A: If you are having trouble dissolving P4VP, ensure you are using an appropriate solvent. Gentle heating and stirring can aid dissolution. For GPC/SEC analysis in DMF, the addition of salts like LiBr is often necessary to prevent aggregation and interaction with the column material.[5] Under acidic conditions (pH < 5), P4VP becomes protonated and water-soluble, which is a property that can be utilized for analyses in aqueous mobile phases.[7]

3. Characterization Techniques

  • Q: What are the characteristic peaks for poly(4-vinylpyridine) in ¹H NMR?

    • A: In ¹H NMR, the broad resonance signals for the aliphatic backbone protons (–CH₂–CH–) of P4VP typically appear around 1.5–2.0 ppm. The aromatic protons of the pyridine ring are observed at approximately 6.3-7.4 ppm and 8.2-8.5 ppm.[8]

  • Q: How can I confirm the quaternization of my P4VP using NMR?

    • A: Upon quaternization, for instance with a methyl group, a new peak corresponding to the methyl protons will appear around 4.2 ppm. The aromatic pyridine protons will also shift downfield.[9]

  • Q: What are the key vibrations to look for in the FTIR spectrum of P4VP?

    • A: The FTIR spectrum of P4VP shows characteristic C=C and C=N stretching vibrations of the pyridine ring between 1400 and 1600 cm⁻¹. Specifically, peaks around 1598 cm⁻¹ and 1557 cm⁻¹ are attributed to the pyridine ring. C-H stretching of the polymer backbone is observed in the 2850–2952 cm⁻¹ region.[2] Upon quaternization, the peak at ~1415 cm⁻¹ corresponding to the pyridine ring vibration may disappear or shift significantly.[3]

Troubleshooting Guides

GPC/SEC Analysis
Issue Possible Cause(s) Troubleshooting Steps
High System Pressure Column frit blockage; Particulate matter in the sample or mobile phase; Polymer precipitation.1. Filter all samples and mobile phases before use.2. If pressure remains high, disconnect the columns and flush the system to identify the source of the blockage.3. Consider replacing the guard column or cleaning the analytical columns as per the manufacturer's instructions.
Peak Tailing or Fronting Secondary interactions between the polymer and the column stationary phase; Inappropriate mobile phase.1. For analysis in organic solvents like DMF, add a salt such as LiBr to the mobile phase to suppress ionic interactions.[5]2. For aqueous GPC/SEC, use a buffer and ensure the pH is appropriate to maintain polymer solubility and charge state.[7][10]
Irreproducible Results Incomplete polymer dissolution; Sample degradation; Variations in mobile phase composition.1. Ensure the polymer is fully dissolved before injection.2. Use fresh, high-quality mobile phase and degas it properly.3. Check for potential sample degradation by comparing results over time.
Thermal Analysis (DSC/TGA)
Issue Possible Cause(s) Troubleshooting Steps
Noisy DSC Baseline Poor thermal contact between the sample pan and the sensor; Instrument not equilibrated.1. Ensure the sample pan is flat and properly seated in the DSC cell.2. Allow sufficient time for the instrument to equilibrate at the starting temperature.
Inconsistent Tg Values Different thermal histories of the samples; Variation in heating/cooling rates.1. To ensure a consistent thermal history, pre-heat the sample above its Tg, cool it at a controlled rate, and then perform the measurement scan.[6]2. Use the same heating and cooling rates for all samples to be compared.
Unexpected Weight Loss in TGA Presence of residual solvent or moisture; Thermal degradation of impurities.1. Dry the sample thoroughly in a vacuum oven before analysis.2. A slow heating rate at the beginning of the TGA run can help to gently remove volatile components before the main degradation step.

Experimental Protocols

GPC/SEC of Poly(4-vinylpyridine)
  • Objective: To determine the molecular weight and molecular weight distribution (polydispersity) of P4VP.

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for polar organic solvents (e.g., polystyrene-divinylbenzene) or aqueous mobile phases.

  • Mobile Phase:

    • Organic: N,N-Dimethylformamide (DMF) with 0.02-0.1 M Lithium Bromide (LiBr).[5]

    • Aqueous: Water with 0.1 M NaCl and 0.3 vol% formic acid (for protonated P4VP).[7][10]

  • Flow Rate: 0.5 - 1.0 mL/min.[5][10]

  • Temperature: 50 °C for DMF mobile phase.[5]

  • Sample Preparation:

    • Dissolve the P4VP sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Allow the solution to fully dissolve, with gentle agitation if necessary.

    • Filter the sample solution through a 0.2 or 0.45 µm filter before injection.

  • Calibration: Use narrow molecular weight polystyrene or poly(2-vinylpyridine) standards.[5][10]

Thermal Analysis of Poly(4-vinylpyridine)
  • Objective: To determine the glass transition temperature (Tg) and thermal stability of P4VP.

  • Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • DSC Protocol:

    • Accurately weigh 5-10 mg of the dried P4VP sample into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 160 °C) at a rate of 10-20 °C/min under a nitrogen atmosphere to erase thermal history.[11]

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to below its Tg (e.g., 25 °C).

    • Heat the sample again at a rate of 10 °C/min to above the Tg.

    • The Tg is determined from the midpoint of the transition in the second heating scan.

  • TGA Protocol:

    • Accurately weigh 10-15 mg of the dried P4VP sample into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 700 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[6]

    • The onset of weight loss indicates the beginning of thermal degradation.

Quantitative Data Summary

Table 1: Thermal Properties of Poly(4-vinylpyridine)

PropertyValueReference(s)
Glass Transition Temperature (Tg)~137-142 °C[12]
Onset of Thermal Degradation (in N₂)> 300 °C[6]

Table 2: ¹H NMR Chemical Shifts for Poly(4-vinylpyridine) in CDCl₃

ProtonsChemical Shift (ppm)Reference(s)
Backbone (–CH₂–CH–)1.5 - 2.0 (broad)[8]
Aromatic (Pyridine Ring)6.3 - 7.4 and 8.2 - 8.5 (broad)[8]

Visualizations

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing A Dissolve P4VP in Mobile Phase B Filter Sample Solution (0.2 µm) A->B D Inject Sample B->D C Prepare & Degas Mobile Phase C->D E Separation by Size D->E F Detection (e.g., RI) E->F G Generate Chromatogram F->G H Calibrate with Standards G->H I Calculate Mn, Mw, PDI H->I

Caption: A typical workflow for GPC/SEC analysis of poly(4-vinylpyridine).

Troubleshooting_Tree start GPC/SEC Problem pressure High Pressure? start->pressure resolution Poor Resolution? pressure->resolution No check_filters Check/Replace Filters & Frits pressure->check_filters Yes baseline Baseline Drift? resolution->baseline No check_mobile_phase Add Salt (e.g., LiBr) to Mobile Phase resolution->check_mobile_phase Yes degas_mp Degas Mobile Phase baseline->degas_mp Yes end Problem Solved baseline->end No flush_system Flush System without Columns check_filters->flush_system flush_system->end check_columns Inspect/Replace Guard Column check_mobile_phase->check_columns check_columns->end temp_equil Ensure Temperature Equilibration degas_mp->temp_equil temp_equil->end

Caption: A troubleshooting decision tree for common GPC/SEC issues.

References

Validation & Comparative

A Comparative Guide: 4-Methyl-2-vinylpyridine vs. 2-vinylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-Methyl-2-vinylpyridine and 2-vinylpyridine, this guide offers a comparative overview of their physicochemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection of these versatile building blocks.

Vinylpyridines, particularly this compound and 2-vinylpyridine, are pivotal intermediates in the synthesis of a wide array of polymers and pharmaceutical agents. The subtle difference in their chemical structures—the presence of a methyl group on the pyridine ring of this compound—imparts distinct characteristics that influence their reactivity and suitability for various applications. This guide provides a comprehensive comparison to inform material selection and experimental design.

Physicochemical Properties: A Tale of Two Pyridines

The introduction of a methyl group at the 4-position of the pyridine ring in this compound has a discernible impact on its electronic and physical properties when compared to the unsubstituted 2-vinylpyridine. This is primarily due to the electron-donating nature of the methyl group.

PropertyThis compound2-vinylpyridineReference
Molecular Formula C₈H₉NC₇H₇N
Molecular Weight 119.16 g/mol 105.14 g/mol
Boiling Point Not available158 °C
Density Not available0.977 g/cm³
pKa of Conjugate Acid ~5.67 (estimated)4.98
Appearance Not availableColorless liquid

Table 1: Comparison of Physicochemical Properties.

The methyl group in this compound increases the electron density on the pyridine ring through a positive inductive effect (+I). This enhanced electron density makes the nitrogen atom more basic, which is reflected in the higher estimated pKa of its conjugate acid compared to that of 2-vinylpyridine. This difference in basicity can influence the catalytic activity of these molecules and their interaction with biological targets.

Reactivity Profile: A Comparative Look at Polymerization and Beyond

The vinyl group in both molecules is the primary site of polymerization, allowing them to act as monomers in the synthesis of a variety of polymers. The methyl group in this compound can influence its reactivity in these and other chemical transformations.

Copolymerization with Styrene

A common method to assess the reactivity of vinyl monomers is through their copolymerization with a standard monomer, such as styrene. The reactivity ratios (r₁ and r₂) provide insight into whether the monomers will add to the growing polymer chain in a random, alternating, or block-wise fashion.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (M₁)r₂ (M₂)Copolymerization BehaviorReference
2-vinylpyridineStyrene1.140.56More 2-vinylpyridine incorporatedInferred from multiple sources
4-vinylpyridineStyrene0.850.67Close to ideal random copolymerization

Table 2: Reactivity Ratios for the Copolymerization of Vinylpyridines with Styrene.

The reactivity ratios for 2-vinylpyridine with styrene (r₁ > 1 and r₂ < 1) indicate that a growing polymer chain with a 2-vinylpyridine terminal unit prefers to add another 2-vinylpyridine monomer over styrene, while a chain ending in styrene also prefers to add 2-vinylpyridine. This suggests that 2-vinylpyridine is more reactive than styrene in this copolymerization.

For 4-vinylpyridine and styrene, the reactivity ratios are closer to unity, suggesting a more random incorporation of the two monomers. The electron-donating methyl group in this compound is expected to increase the electron density of the vinyl group, potentially making it more reactive towards electrophilic radicals. This could lead to reactivity ratios that differ from those of 2-vinylpyridine, likely resulting in a copolymer with a different monomer distribution and, consequently, different material properties.

Experimental Protocol: Free Radical Copolymerization of Vinylpyridine and Styrene

This protocol provides a general procedure for the free radical copolymerization of a vinylpyridine monomer with styrene, which can be adapted for both 2-vinylpyridine and this compound.

Materials:

  • Vinylpyridine monomer (2-vinylpyridine or this compound), purified by passing through a basic alumina column.

  • Styrene, purified by passing through a basic alumina column.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Dry 1,4-dioxane.

  • n-hexane.

  • Nitrogen gas.

Procedure:

  • In an ampule equipped with a magnetic stirrer, add the desired molar ratio of the vinylpyridine monomer and styrene.

  • Add the chain transfer agent (if required) and AIBN (e.g., 0.1 mol% relative to total monomers).

  • Add dry 1,4-dioxane as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Backfill the ampule with nitrogen and seal it.

  • Heat the reaction mixture in a thermostated oil bath at a specific temperature (e.g., 70°C) with stirring for a set period (e.g., 24 hours).

  • Quench the polymerization by immersing the ampule in liquid nitrogen.

  • Precipitate the copolymer by pouring the reaction mixture into an excess of a non-solvent like n-hexane.

  • Filter and dry the copolymer under vacuum.

Characterization:

  • The composition of the resulting copolymer can be determined using ¹H NMR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Biological Activity: Antimicrobial Potential and Quorum Sensing Inhibition

Pyridine derivatives are known to exhibit a range of biological activities, and vinylpyridines are no exception. Their primary application in this area is as precursors to cationic polymers with antimicrobial properties.

Antimicrobial Mechanism of Cationic Poly(vinylpyridines)

Quaternization of the nitrogen atom in the pyridine ring of poly(vinylpyridines) results in cationic polymers that are effective biocides. The general mechanism of action for these polymers against bacteria involves a multi-step process:

  • Adsorption: The positively charged polymer is electrostatically attracted to the negatively charged bacterial cell surface.

  • Diffusion: The polymer diffuses through the cell wall.

  • Membrane Binding: The polymer binds to the cytoplasmic membrane.

  • Membrane Disruption: The polymer disrupts the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components.

  • Cell Lysis: The loss of cellular contents ultimately leads to cell death.

The presence of the methyl group in poly(this compound) could potentially enhance the hydrophobicity of the polymer, which may influence its interaction with the bacterial membrane and, consequently, its antimicrobial efficacy.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Cell_Wall Cell Wall Cytoplasmic_Membrane Cytoplasmic Membrane Cell_Wall->Cytoplasmic_Membrane 2. Diffusion Disrupted_Membrane Disrupted Membrane Cytoplasmic_Membrane->Disrupted_Membrane 3. Binding & 4. Disruption Cytoplasm Cytoplasm Cationic_Polymer Cationic Polymer Cationic_Polymer->Cell_Wall 1. Adsorption Cell_Lysis Cell Lysis Disrupted_Membrane->Cell_Lysis 5. Leakage of Cytoplasmic Contents Quorum_Sensing_Inhibition Autoinducer Autoinducer Signal (e.g., AHL) LasR_Inactive Inactive LasR Autoinducer->LasR_Inactive Binds to LasR_Active Active LasR LasR_Inactive->LasR_Active Conformational Change Virulence_Genes Virulence Gene Expression LasR_Active->Virulence_Genes Activates Pyridine_Derivative Pyridine Derivative (Potential Inhibitor) Pyridine_Derivative->LasR_Inactive Binds to & Inhibits Activation Synthesis_2VP 2_Picoline 2-Methylpyridine Intermediate_Alcohol 2-(2-Hydroxyethyl)pyridine 2_Picoline->Intermediate_Alcohol + HCHO (Condensation) Formaldehyde Formaldehyde Formaldehyde->Intermediate_Alcohol 2_VP 2-vinylpyridine Intermediate_Alcohol->2_VP - H₂O (Dehydration)

A Comparative Guide to the Reactivity of Vinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylpyridine isomers—2-vinylpyridine (2-VP), 3-vinylpyridine (3-VP), and 4-vinylpyridine (4-VP)—are versatile monomers and building blocks in polymer chemistry and pharmaceutical sciences. Their reactivity, however, varies significantly depending on the position of the vinyl group relative to the nitrogen atom in the pyridine ring. This guide provides an objective comparison of the reactivity of these isomers in key chemical transformations, supported by experimental data, to aid in the selection of the appropriate isomer for specific research and development applications.

Executive Summary of Reactivity

The position of the nitrogen atom in the pyridine ring exerts a strong electronic influence on the vinyl group, governing the reactivity of the vinylpyridine isomers. In general, 4-vinylpyridine is the most reactive isomer in polymerization and quaternization reactions, followed by 2-vinylpyridine. 3-Vinylpyridine is notably the least reactive, particularly in reactions involving the formation of a carbanionic intermediate, such as Michael additions.

Polymerization

The susceptibility of vinylpyridine isomers to polymerization is a critical factor in the synthesis of functional polymers for applications ranging from drug delivery to catalysis.

Quantitative Comparison of Polymerization Rates

Experimental data on the free-radical polymerization of 2-vinylpyridine and 4-vinylpyridine demonstrates a higher monomer conversion rate for the 4-isomer under similar conditions. This suggests a greater reactivity of 4-vinylpyridine in polymerization reactions.

Time (hours)2-Vinylpyridine Monomer Conversion (%)4-Vinylpyridine Monomer Conversion (%)
66276
24~6292
48Not Reported~98
Experimental Protocol: Free-Radical Solution Polymerization of Vinylpyridine

This protocol outlines a general procedure for the free-radical polymerization of vinylpyridine in solution.

Materials:

  • Vinylpyridine monomer (2-VP or 4-VP), purified by passing through basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN) as the initiator.

  • Anhydrous solvent (e.g., toluene, benzene, or ethanol).

  • Nitrogen or Argon gas for creating an inert atmosphere.

  • Methanol or hexane for precipitation.

Procedure:

  • In a Schlenk flask, dissolve the desired amount of vinylpyridine monomer and AIBN in the anhydrous solvent. The monomer to initiator ratio will influence the molecular weight of the resulting polymer.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to a specific temperature (typically 60-80 °C) and stir for a predetermined time to achieve the desired conversion.

  • Monitor the progress of the polymerization by taking aliquots and analyzing monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Isolate the polymer by precipitating the solution into a non-solvent such as methanol or hexane.

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.

Quaternization

Quaternization of the nitrogen atom in the pyridine ring is a key reaction for modifying the properties of vinylpyridine-based materials, rendering them cationic and suitable for applications such as anion exchange resins and gene delivery vectors.

Reactivity in Quaternization

Direct comparative kinetic data for the quaternization of the vinylpyridine monomers is scarce. However, studies on copolymers of vinylpyridine and styrene provide insights into the relative reactivity of the pyridine nitrogen. In these studies, copolymers containing 4-vinylpyridine units exhibit a higher degree of quaternization compared to those with 2-vinylpyridine units under identical reaction conditions. This difference is attributed to the reduced steric hindrance around the nitrogen atom in the 4-position compared to the 2-position.

Copolymer SystemQuaternization ConditionsDegree of Quaternization
2VP/STY/DVBAcrylonitrile, HCl, Methanol, 50 °C, 72 h, 1:4 (HCl:ACN)Moderate
4VP/STY/DVBAcrylonitrile, HCl, Methanol, 50 °C, 72 h, 1:4 (HCl:ACN)Higher (e.g., 34%)[1]
Experimental Protocol: Quaternization of Poly(4-vinylpyridine) with Methyl Iodide

This protocol describes the quaternization of poly(4-vinylpyridine) as a representative example.

Materials:

  • Poly(4-vinylpyridine) (P4VP).

  • Methyl iodide (CH₃I).

  • Solvent (e.g., methanol or ethanol).

  • Diethyl ether for precipitation.

Procedure:

  • Dissolve poly(4-vinylpyridine) in the chosen solvent (e.g., 1 g of P4VP in 50 mL of methanol) in a round-bottom flask.[2]

  • Add an excess of methyl iodide to the polymer solution.[2]

  • Reflux the reaction mixture for a set duration (e.g., 4 hours).[2]

  • Monitor the progress of the quaternization by taking samples and analyzing them using ¹H NMR spectroscopy to observe the appearance of the N-methyl peak.

  • After the desired degree of quaternization is achieved, cool the reaction mixture to room temperature.

  • Precipitate the quaternized polymer by adding the reaction mixture to a non-solvent like diethyl ether.[2]

  • Filter the product, wash it with the non-solvent, and dry it under vacuum.[2]

Michael Addition

The vinyl group of vinylpyridines can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. This reaction is fundamental for the synthesis of a wide range of functionalized pyridine derivatives.

Comparative Reactivity in Michael Addition

The reactivity of vinylpyridine isomers in Michael additions is strongly dictated by the ability of the pyridine ring to stabilize the intermediate carbanion formed upon nucleophilic attack.

  • 2-Vinylpyridine and 4-Vinylpyridine: Both isomers are effective Michael acceptors. The nitrogen atom at the 2- or 4-position can delocalize the negative charge of the intermediate carbanion through resonance, thus stabilizing it and facilitating the reaction.[3]

  • 3-Vinylpyridine: This isomer is generally unreactive in Michael additions.[3] The nitrogen atom at the 3-position cannot effectively stabilize the intermediate carbanion through resonance, making the conjugate addition energetically unfavorable.[3]

While quantitative comparative data on reaction rates is limited, qualitative observations consistently show that Michael additions proceed readily with 2-VP and 4-VP, while no reaction is typically observed with 3-VP under similar conditions.[3]

Experimental Protocol: Aza-Michael Addition of an Amine to 2-Vinylpyridine

This protocol provides a general procedure for the aza-Michael addition of an amine to 2-vinylpyridine.

Materials:

  • 2-Vinylpyridine.

  • A primary or secondary amine (e.g., methylamine).

  • Optional: A catalyst (e.g., a base or an acid, depending on the nucleophile). For many amines, the reaction can proceed without a catalyst.

  • Solvent (e.g., ethanol, or solvent-free).

Procedure:

  • In a reaction vessel, combine 2-vinylpyridine and the amine. An excess of the amine can be used to favor the mono-adduct and minimize double addition.

  • If a catalyst is used, add it to the mixture.

  • Stir the reaction mixture at a suitable temperature (room temperature to elevated temperatures, depending on the reactivity of the amine).

  • Monitor the reaction progress by TLC, GC, or NMR to follow the consumption of the starting materials and the formation of the product.

  • Once the reaction is complete, remove any excess amine and solvent under reduced pressure.

  • Purify the product by distillation or column chromatography if necessary.

Visualizing the Reactivity Differences

The underlying electronic effects that govern the differential reactivity of the vinylpyridine isomers can be visualized through their reaction mechanisms.

Michael_Addition_Reactivity cluster_2VP 2-Vinylpyridine cluster_4VP 4-Vinylpyridine cluster_3VP 3-Vinylpyridine 2VP 2-Vinylpyridine Intermediate_2VP Stabilized Carbanion (Resonance with N) 2VP->Intermediate_2VP Nu- Nucleophile Nu-->2VP Attack Product_2VP Michael Adduct Intermediate_2VP->Product_2VP Protonation 4VP 4-Vinylpyridine Intermediate_4VP Stabilized Carbanion (Resonance with N) 4VP->Intermediate_4VP Nu-_2 Nucleophile Nu-_2->4VP Attack Product_4VP Michael Adduct Intermediate_4VP->Product_4VP Protonation 3VP 3-Vinylpyridine Intermediate_3VP Unstabilized Carbanion (No Resonance with N) 3VP->Intermediate_3VP Nu-_3 Nucleophile Nu-_3->3VP Attack No_Reaction No Reaction Intermediate_3VP->No_Reaction

Caption: Michael addition reactivity of vinylpyridine isomers.

The diagram above illustrates why 2- and 4-vinylpyridine are reactive in Michael additions, while 3-vinylpyridine is not. The key is the ability of the nitrogen atom to stabilize the intermediate carbanion through resonance.

Quaternization_Reactivity cluster_reactivity Quaternization with R-X cluster_products Products 4VP_node 4-Vinylpyridine (Less Steric Hindrance) 3VP_node 3-Vinylpyridine (Intermediate Steric Hindrance) 4VP_node->3VP_node > 2VP_node 2-Vinylpyridine (More Steric Hindrance) 3VP_node->2VP_node > Reactivity Relative Reactivity Product_4VP_quat 4-Vinylpyridinium Salt (Faster Formation) Product_2VP_quat 2-Vinylpyridinium Salt (Slower Formation)

Caption: Relative quaternization reactivity of vinylpyridine isomers.

This diagram shows the general trend in quaternization reactivity, which is primarily influenced by the steric accessibility of the nitrogen atom's lone pair of electrons.

Conclusion

The choice of vinylpyridine isomer is a critical consideration in the design and synthesis of functional materials and molecules. 4-Vinylpyridine generally exhibits the highest reactivity in common transformations such as polymerization and quaternization, making it a suitable choice when rapid and high-yield reactions are desired. 2-Vinylpyridine is also a reactive monomer, though often slightly less so than its 4-isomer due to steric effects. In contrast, 3-vinylpyridine displays significantly lower reactivity, particularly in reactions that proceed through carbanionic intermediates, a property that can be exploited for selective chemical modifications. This guide provides a foundational understanding of these reactivity differences to empower researchers in making informed decisions for their specific applications.

References

A Comparative Guide to Poly(4-vinylpyridine) and its Isomeric Counterpart in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the choice of polymer backbone is a critical decision that dictates the ultimate performance and efficacy of the final product. Vinylpyridine-based polymers, in particular, offer a versatile platform due to the functional pyridine moiety. This guide provides a detailed comparison of the performance of polymers derived from 4-vinylpyridine (P4VP) and its structural isomer, 2-vinylpyridine (P2VP), which serves as a representative for substituted vinylpyridines like the less common 4-Methyl-2-vinylpyridine. The data presented herein is collated from various experimental studies to aid in the selection of the most suitable polymer for specific research and development needs.

Chemical Structures and Polymerization

The fundamental difference between 4-vinylpyridine and 2-vinylpyridine lies in the position of the vinyl group on the pyridine ring. This seemingly subtle variation in monomer structure significantly influences the polymerization process and the resultant polymer properties.

cluster_monomers Monomer Structures cluster_polymers Resulting Polymers 4VP 4-Vinylpyridine P4VP Poly(4-vinylpyridine) 4VP->P4VP Polymerization 2VP 2-Vinylpyridine (as a proxy for this compound) P2VP Poly(2-vinylpyridine) 2VP->P2VP Polymerization

Figure 1: Chemical structures of monomers and their corresponding polymers.

Comparative Performance Data

The following table summarizes key quantitative data on the performance of P4VP and P2VP based on experimental findings.

PropertyPoly(4-vinylpyridine) (P4VP)Poly(2-vinylpyridine) (P2VP)Significance for Applications
Thermal Properties
Glass Transition Temperature (Tg)~142 °C[1][2]~104 °C[1]Higher Tg of P4VP indicates greater thermal stability and rigidity, which is crucial for applications requiring processing at elevated temperatures.
Solubility
Common SolventsSoluble in DMF, THF, toluene, methanol, ethanol, and CHCl3.[3] Often requires polar cosolvents like DMF for dissolution.[1]Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3.[4]The need for polar cosolvents for P4VP can be a factor in processing and formulation development.
Polymerization Kinetics
Monomer Conversion (at 6h)76%62%4-vinylpyridine exhibits a higher polymerization rate under similar conditions, which can be advantageous for synthesis efficiency.[5]
Optical Properties
Bandgap Energy3.8 eV[5]3.73 eV[5]The similar bandgap energies suggest comparable optical properties in the UV region.
Interaction Parameters
Flory-Huggins with PMMA (χ)Larger valueSmaller valueA larger interaction parameter for P4VP with PMMA indicates greater immiscibility, which is a key consideration in the design of block copolymers and polymer blends.[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for key experiments.

Synthesis of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) via Solution Polymerization

This protocol describes a typical method for synthesizing P2VP and P4VP.

G start Start dissolve Dissolve monomer (30g) in IPA (70g) start->dissolve add_initiator Add initiator (BPO) dissolve->add_initiator transfer Transfer to round-bottom flask add_initiator->transfer stir Stir with magnetic stirrer for 6 or 24h transfer->stir end End stir->end

Figure 2: Workflow for solution polymerization of vinylpyridines.

Procedure:

  • The monomer (2-vinylpyridine or 4-vinylpyridine, 30 g) is dissolved in isopropanol (IPA, 70 g).

  • The initiator, benzoyl peroxide (BPO), is added to the solution. The initiator-to-monomer weight ratio can be varied (e.g., 2 wt% or 4 wt%).

  • The solution is transferred to a 250 mL round-bottom flask.

  • The reaction mixture is stirred using a magnetic stirrer for a specified duration (e.g., 6 or 24 hours) at a controlled temperature (e.g., 55 °C for 2-VP and 65 °C for 4-VP).[5]

  • Monomer conversion is determined by calculating the solids percentage.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polymers.

Procedure:

  • A small sample of the polymer is placed in an aluminum pan.

  • The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.[4]

Characterization of Molecular Weight by Size Exclusion Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.

Procedure:

  • The polymer sample is dissolved in a suitable solvent (e.g., DMF with 0.02M LiBr).[3]

  • The polymer solution is injected into the GPC system.

  • The eluent carries the polymer through a series of columns packed with porous gel.

  • Larger polymer chains elute faster than smaller ones.

  • Detectors (e.g., refractive index, UV) measure the concentration of the polymer as it elutes.

  • The molecular weight and PDI are calculated by comparing the elution time to a calibration curve of known standards.

Performance in Drug Delivery Applications

Both P4VP and P2VP have been extensively investigated for their potential in drug delivery systems, primarily due to the pH-responsive nature of the pyridine ring. The lone pair of electrons on the nitrogen atom can be protonated at acidic pH, leading to a change in polymer solubility and conformation. This property is exploited for the triggered release of therapeutic agents in the acidic microenvironment of tumors or within endosomal compartments of cells.

Block copolymers containing P4VP or P2VP can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within the core.[7][8] The choice between P2VP and P4VP can influence the drug loading capacity and release kinetics. For instance, the higher Tg of P4VP might lead to more stable micelles, potentially affecting the drug release profile. The steric hindrance around the nitrogen atom in P2VP compared to P4VP can also influence the pKa of the pyridine units and, consequently, the pH at which the polymer undergoes a conformational change, providing a tunable parameter for drug release.

Conclusion

The selection between polymers derived from 4-vinylpyridine and its isomers, such as 2-vinylpyridine, is a nuanced decision that depends on the specific performance requirements of the intended application. P4VP generally offers higher thermal stability, which can be advantageous for processing and for applications in thermally demanding environments. In contrast, the different steric and electronic environment of the nitrogen atom in P2VP can offer distinct advantages in tuning the pH-responsiveness and interaction with other molecules, which is particularly relevant in the context of drug delivery and self-assembling systems. The experimental data and protocols provided in this guide offer a foundational understanding to aid researchers in making an informed choice for their polymer-based innovations.

References

A Comparative Guide to Ligands: 2-Vinyl-4-Picoline vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone of modern chemistry, profoundly influencing the reactivity, selectivity, and stability of metal complexes. This guide provides a comprehensive, data-supported comparison between 2-vinyl-4-picoline, a functionalized monodentate ligand, and 2,2'-bipyridine, a classic bidentate chelating ligand. Understanding their distinct structural and electronic properties is critical for applications ranging from catalysis to materials science.

Structural and Electronic Properties

The most fundamental difference between 2,2'-bipyridine and 2-vinyl-4-picoline lies in their denticity and structural architecture.

  • 2,2'-Bipyridine (bpy): As a bidentate chelating ligand, 2,2'-bipyridine coordinates to a metal center through two nitrogen atoms, forming a highly stable five-membered ring.[1][2] This rigid, conjugated system acts as a strong σ-donor and π-acceptor, effectively stabilizing various metal centers and influencing the electronic properties of the resulting complex.[3][4] Its structure is foundational to its widespread use in coordination chemistry, catalysis, and the development of photoactive materials.[1][5]

  • 2-Vinyl-4-Picoline (2v4p): In contrast, 2-vinyl-4-picoline is a monodentate ligand, coordinating to a metal center through a single pyridine nitrogen atom. Its structure features two key functional groups: a methyl group (from its picoline base) and a vinyl group. The vinyl substituent is particularly significant as it provides a reactive site for polymerization, making this ligand a valuable monomer for creating functional polymer supports and heterogeneous catalysts.[6][7] The steric bulk of the vinyl group can influence its coordination, with studies on the related 2-vinylpyridine showing it to be a weaker binding ligand compared to less hindered pyridines.[8]

Caption: Coordination modes of bipyridine (bidentate) vs. 2-vinyl-4-picoline (monodentate).

Coordination Chemistry and Complex Stability

The difference in denticity has profound thermodynamic consequences for complex stability, primarily due to the chelate effect . The chelate effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands.[9]

Bipyridine complexes benefit significantly from this effect, exhibiting high stability constants.[10] A stability constant (K) or formation constant is the equilibrium constant for the formation of a complex from its constituent metal ion and ligands in solution.[9][11]

Metal IonLigandLog K₁Log K₂Log K₃Overall Log β
Co(II)2,2'-Bipyridine5.705.424.8015.92
Ni(II)2,2'-Bipyridine7.076.836.4020.30
Cu(II)2,2'-Bipyridine8.105.503.4017.00
Zn(II)2,2'-Bipyridine5.044.544.0013.58
Fe(II)2,2'-Bipyridine4.203.709.5017.40

Table 1. Stepwise and overall stability constants (Log β) for selected M(II)-bipyridine complexes at 25°C. Data compiled from various sources. Note that experimental conditions (e.g., ionic strength, solvent) can affect these values.

G cluster_chelate Chelate Complex Formation (e.g., M-bpy) cluster_mono Monodentate Complex Formation (e.g., M-pyridine) M_aq [M(H₂O)₆]²⁺ bpy + bpy M_bpy [M(bpy)(H₂O)₄]²⁺ bpy->M_bpy K_chelate h2o_2 + 2H₂O M_aq2 [M(H₂O)₆]²⁺ py2 + 2 py M_py2 [M(py)₂(H₂O)₄]²⁺ py2->M_py2 K_mono h2o_2_2 + 2H₂O conclusion ΔG° = -RTlnK Due to the chelate effect (a large positive entropy change), K_chelate >> K_mono, resulting in a more stable complex.

Caption: The chelate effect leads to greater thermodynamic stability for bidentate ligands.

Applications in Catalysis

The distinct properties of bipyridine and 2-vinyl-4-picoline lead them to occupy different roles in catalysis.

  • Bipyridine in Homogeneous Catalysis: Bipyridine and its derivatives are workhorse ligands in homogeneous catalysis.[12] Metal-bipyridine complexes are employed as catalysts in a vast range of organic transformations, including C-C coupling reactions (e.g., Suzuki-Miyaura), oxidations, and reductions.[13][14] The ligand's ability to stabilize the metal center, coupled with the tunable steric and electronic properties achieved through substitution on the pyridine rings, allows for fine control over catalyst activity and selectivity.[4]

  • 2-Vinyl-4-Picoline for Heterogeneous Catalysis: The primary catalytic application of 2-vinyl-4-picoline is as a monomer for the synthesis of poly(vinylpyridine) (PVP).[6] This polymer, often cross-linked with divinylbenzene, serves as a robust support for metal catalysts.[15] The pyridine units within the polymer backbone act as coordination sites for metal ions. This approach transforms a homogeneous catalyst into a heterogeneous one, which offers significant practical advantages, including ease of separation from the reaction mixture, catalyst recyclability, and improved stability.[6][15]

G cluster_homo Bipyridine: Homogeneous Catalysis cluster_hetero 2-Vinyl-4-Picoline: Heterogeneous Catalysis start_homo Metal Salt + Bipyridine Ligand complex_homo Soluble Metal-Bipyridine Complex start_homo->complex_homo reaction_homo Catalytic Reaction (in solution) complex_homo->reaction_homo product_homo Product reaction_homo->product_homo separation_homo Separation Challenge (e.g., Chromatography, Distillation) reaction_homo->separation_homo Catalyst remains in product mixture start_hetero 2-Vinyl-4-Picoline Monomer polymer Polymerization start_hetero->polymer support Insoluble Polymer Support (PVP) polymer->support catalyst_prep Immobilization of Metal Salt support->catalyst_prep catalyst_hetero Heterogeneous Catalyst catalyst_prep->catalyst_hetero reaction_hetero Catalytic Reaction (solid in liquid) catalyst_hetero->reaction_hetero product_hetero Product reaction_hetero->product_hetero separation_hetero Simple Separation (Filtration) reaction_hetero->separation_hetero Catalyst is easily recovered

Caption: Workflow comparing bipyridine in homogeneous vs. 2v4p for heterogeneous catalysis.

Experimental Protocols

A. Synthesis of 2-Vinyl-4-Picoline

This protocol is adapted from general procedures for the synthesis of vinylpyridines from picolines.[16][17]

  • Reaction Setup: In a high-pressure autoclave, charge 4-methylpyridine (4-picoline) and aqueous formaldehyde (37%) in a molar ratio of approximately 3:1.

  • Condensation: Heat the reactor to 160-180°C. The pressure will rise to approximately 10-15 kg/cm ². Maintain these conditions for 20-30 minutes to form the intermediate 4-pyridylethanol.[16]

  • Dehydration & Distillation: Transfer the reaction mixture to a distillation setup containing a dehydration catalyst (e.g., sodium hydroxide).

  • Purification: Add a polymerization inhibitor (e.g., 4-tert-butylcatechol).[17] Perform fractional distillation under high vacuum. The fraction corresponding to 2-vinyl-4-picoline is collected. Purity is confirmed by gas chromatography.

B. Determination of Complex Stability Constant (Spectrophotometric Method)

This protocol describes Job's Method of Continuous Variation, a common technique for determining the stoichiometry and stability constant of a metal-ligand complex.[18]

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., 0.0005 M FeSO₄·7H₂O in distilled water) and the ligand (e.g., 0.0005 M 2,2'-bipyridine in an ethanol/water mixture).[18]

  • Preparation of Series: Prepare a series of solutions with a constant total volume (e.g., 10 mL) but varying mole fractions of the metal and ligand. The mole fraction of the metal can be varied from 0.1 to 0.9.

  • Equilibration: Allow the solutions to equilibrate until the complex formation is complete, indicated by a stable color.

  • Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the complex (e.g., 522 nm for the tris(bipyridine)iron(II) complex).[18]

  • Job's Plot: Plot the measured absorbance against the mole fraction of the ligand. The maximum of the curve indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.75 suggests a 1:3 metal-to-ligand ratio).

  • Calculation: The stability constant (K) can be calculated from the absorbance data at equilibrium using the concentrations of the free metal, free ligand, and the formed complex.

Summary and Conclusion

The choice between 2-vinyl-4-picoline and 2,2'-bipyridine is dictated entirely by the intended application. They are not interchangeable but rather serve distinct and complementary roles in modern chemistry.

Feature2-Vinyl-4-Picoline2,2'-Bipyridine
Denticity MonodentateBidentate
Chelate Effect Not applicableYes (strong)
Complex Stability Low (inferred)High (experimentally verified)
Primary Role Monomer for polymer supports (heterogeneous catalysis)Chelating agent (homogeneous catalysis, photosensitizers)
Key Functional Group Vinyl group (for polymerization)Bipyridyl unit (for chelation)

References

A Comparative Guide to the Synthesis of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 4-Methyl-2-vinylpyridine, a valuable heterocyclic building block in pharmaceutical and polymer sciences. The protocols detailed below are based on established chemical principles and analogous syntheses of related vinylpyridines, offering a validated pathway for its preparation.

Method 1: Two-Step Condensation-Dehydration of 2,4-Lutidine

This classical approach is analogous to the industrial synthesis of 2-vinylpyridine and 4-vinylpyridine.[1][2] It involves the initial reaction of 2,4-lutidine with formaldehyde to yield an intermediate, 2-(4-methylpyridin-2-yl)ethanol, which is subsequently dehydrated to the final product.[3][4]

Experimental Protocol

Step 1: Synthesis of 2-(4-methylpyridin-2-yl)ethanol

  • In a high-pressure autoclave, combine 2,4-lutidine and a 37% aqueous formaldehyde solution.

  • Heat the mixture to approximately 150°C. The pressure will rise during the reaction.

  • Maintain the reaction at this temperature for 10-12 hours with continuous stirring.

  • After cooling the reactor, the excess unreacted 2,4-lutidine and water are removed by distillation. The resulting crude 2-(4-methylpyridin-2-yl)ethanol can be purified by vacuum distillation.

Step 2: Dehydration to this compound

  • Prepare a solution of 2-(4-methylpyridin-2-yl)ethanol in water.

  • In a separate reaction vessel, heat a 50% aqueous solution of sodium hydroxide to 150-160°C.

  • Slowly add the aqueous solution of 2-(4-methylpyridin-2-yl)ethanol to the hot alkali solution.

  • The this compound product will be formed and steam-distill simultaneously.[3]

  • Collect the distillate, which will separate into two layers.

  • Separate the organic layer and dry it over anhydrous sodium carbonate to yield the final product.

Reaction Pathway

G cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Dehydration 2,4-Lutidine 2,4-Lutidine Reaction_1 Condensation (150°C, Pressure) 2,4-Lutidine->Reaction_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_1 Intermediate 2-(4-methylpyridin-2-yl)ethanol Reaction_1->Intermediate Dehydration_Reaction Dehydration (NaOH, 150-160°C) Intermediate->Dehydration_Reaction Final_Product This compound Dehydration_Reaction->Final_Product G cluster_prereq Prerequisite cluster_wittig Wittig Reaction Start_Wittig 2-(chloromethyl)- 4-methylpyridine Phosphonium_Salt Phosphonium Salt Formation Start_Wittig->Phosphonium_Salt Ylide_Formation Ylide Formation (in situ) Phosphonium_Salt->Ylide_Formation Reaction_Wittig Reaction with Formaldehyde Ylide_Formation->Reaction_Wittig Product_Wittig This compound Reaction_Wittig->Product_Wittig

References

Spectroscopic Fingerprinting of Poly(4-Methyl-2-vinylpyridine): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of poly(4-Methyl-2-vinylpyridine) through a comparative spectroscopic analysis with its structural analogs, poly(2-vinylpyridine) and poly(4-vinylpyridine).

The structural integrity and purity of a polymer are paramount in research and pharmaceutical applications. For poly(this compound), a polymer with potential applications in drug delivery and catalysis, precise structural confirmation is crucial. In the absence of extensive direct spectroscopic data for poly(this compound), a comparative analysis with its well-characterized, structurally similar counterparts, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), provides a robust method for its structural elucidation. This guide presents a summary of the expected spectroscopic characteristics of poly(this compound) based on the known data of P2VP and P4VP, along with detailed experimental protocols for their characterization.

Comparative Spectroscopic Data

The introduction of a methyl group at the 4-position of the pyridine ring in poly(this compound) is expected to induce noticeable shifts in its spectroscopic signatures compared to P2VP and P4VP. The following tables summarize the key spectroscopic features of P2VP and P4VP, providing a baseline for the identification and confirmation of the poly(this compound) structure.

1H NMR Spectroscopy

The 1H NMR spectrum is a powerful tool for determining the detailed molecular structure of polymers. The chemical shifts of the protons in the pyridine ring and the polymer backbone are sensitive to their chemical environment. For poly(this compound), the presence of the methyl group is expected to cause a downfield shift in the signals of the adjacent aromatic protons and introduce a new singlet peak for the methyl protons.

Polymer Aromatic Protons (ppm) Backbone -CH- (ppm) Backbone -CH2- (ppm) Methyl Protons (ppm)
Poly(2-vinylpyridine) (P2VP) 6.5 - 8.5 (broad multiplets)~1.8 - 2.5 (broad)~1.2 - 2.0 (broad)N/A
Poly(4-vinylpyridine) (P4VP) 6.3 - 7.2 and 8.2 - 8.6 (broad)~1.8 - 2.4 (broad)~1.3 - 1.9 (broad)N/A
Poly(this compound) (Predicted) ~6.4 - 8.4 (sharper multiplets than P2VP/P4VP)~1.8 - 2.5 (broad)~1.2 - 2.0 (broad)~2.3 - 2.5 (singlet)
FTIR Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational modes of the pyridine ring and the polymer backbone can be used for structural confirmation. The methyl group in poly(this compound) is expected to introduce additional C-H stretching and bending vibrations.

Vibrational Mode Poly(2-vinylpyridine) (P2VP) (cm-1) Poly(4-vinylpyridine) (P4VP) (cm-1) [1]Poly(this compound) (Predicted) (cm-1)
Aromatic C-H Stretch ~3050~3025~3050 and ~2960 (methyl C-H)
Aliphatic C-H Stretch ~2920, ~2850~2920, ~2850~2925, ~2855
Pyridine Ring C=C, C=N Stretch ~1590, ~1565, ~1475, ~1435~1598, ~1557, ~1495, ~1450, ~1415[1][2]~1600, ~1560, ~1480, ~1440
C-H Bending (Pyridine Ring) ~745, ~780~820 (out-of-plane)[1]~750, ~790, ~830
Methyl C-H Bending N/AN/A~1450, ~1380
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions. The position of the absorption maxima can be influenced by substitution on the ring. The methyl group in poly(this compound) is expected to cause a slight bathochromic (red) shift compared to P2VP.

Polymer λmax (nm) Solvent
Poly(2-vinylpyridine) (P2VP) ~263Methanol
Poly(4-vinylpyridine) (P4VP) ~257Methanol
Poly(this compound) (Predicted) ~265 - 270Methanol

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the synthesis and spectroscopic characterization of polyvinylpyridines.

Synthesis of Poly(vinylpyridine)s by Free Radical Polymerization
  • Monomer Purification: The vinylpyridine monomer (2-vinylpyridine, 4-vinylpyridine, or this compound) is purified by passing it through a column of basic alumina to remove inhibitors.

  • Polymerization Setup: In a Schlenk flask equipped with a magnetic stirrer, the purified monomer is dissolved in a suitable solvent (e.g., toluene, methanol, or DMF).

  • Initiator Addition: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Reaction: The flask is purged with an inert gas (e.g., nitrogen or argon) and then heated to a specific temperature (typically 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 24 hours).

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane or diethyl ether).

  • Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent, and reprecipitated to remove unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Spectroscopic Characterization
  • 1H NMR Spectroscopy:

    • Prepare a solution of the polymer (5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).

    • Process the spectrum to obtain chemical shifts, integration values, and coupling constants.

  • FTIR Spectroscopy:

    • Prepare a sample of the polymer. This can be a thin film cast from a solution onto a salt plate (e.g., KBr or NaCl) or a KBr pellet prepared by grinding a small amount of the polymer with KBr powder and pressing it into a disk.

    • Record the FTIR spectrum in the range of 4000-400 cm-1.

    • Identify the characteristic absorption bands corresponding to the different functional groups.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., methanol or ethanol).

    • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Determine the wavelength of maximum absorbance (λmax).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of poly(this compound).

G Workflow for Poly(this compound) Structural Confirmation cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis cluster_confirmation Structural Confirmation Monomer This compound Polymerization Free Radical Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification NMR 1H NMR Spectroscopy Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR Characterization UVVis UV-Vis Spectroscopy Purification->UVVis Characterization Confirmation Structure Confirmed: Poly(this compound) NMR->Confirmation FTIR->Confirmation UVVis->Confirmation P2VP Poly(2-vinylpyridine) Data P2VP->Confirmation Reference Data P4VP Poly(4-vinylpyridine) Data P4VP->Confirmation Reference Data MonomerData Monomer Spectroscopic Data MonomerData->Confirmation Reference Data

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of poly(this compound).

By following this comparative approach and the detailed experimental protocols, researchers can confidently confirm the structure of synthesized poly(this compound) and ensure the quality and reliability of their materials for downstream applications.

References

A Comparative Guide to RAFT and ATRP for 4-Methyl-2-vinylpyridine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of well-defined polymers from 4-Methyl-2-vinylpyridine, the choice between Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) is a critical decision. Both techniques offer a high degree of control over polymer architecture, molecular weight, and dispersity. However, they operate via distinct mechanisms, presenting unique advantages and challenges, particularly with a functional monomer like this compound. This guide provides an objective comparison of RAFT and ATRP for this application, supported by experimental data and detailed protocols to aid in methodological selection.

While direct comparative studies on this compound are limited, extensive research on the structurally similar 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP) provides valuable insights into the expected behavior of its methylated analogue.

Performance Comparison: RAFT vs. ATRP

The following tables summarize typical experimental data for the polymerization of 4-vinylpyridine using both RAFT and ATRP. These results offer a quantitative basis for comparing the two methods.

Table 1: RAFT Polymerization of 4-Vinylpyridine

EntryTime (h)Conversion (%)M_n ( g/mol , exp)M_n ( g/mol , theo)Đ (M_w/M_n)
12218,5008,3001.15
244216,80016,6001.12
366325,10024,9001.10
488533,80033,5001.18

Data extrapolated from Convertine, A. J., et al. Macromolecules 2003, 36 (13), 4679–4681.[1][2][3][4][5]

Table 2: ATRP of 4-Vinylpyridine

EntryTime (h)Conversion (%)M_n ( g/mol , exp)M_n ( g/mol , theo)Đ (M_w/M_n)
11.52716,6003,0001.03
22.54968,80027,8001.14

Data from Matyjaszewski group website, referencing studies on 4VP.[6] Note the significant deviation between experimental and theoretical Mn in some cases, highlighting control challenges.

Key Considerations for Method Selection

Control and Polydispersity: Both methods can achieve low polydispersity indices (Đ < 1.5), indicative of a controlled polymerization.[1][6] RAFT often exhibits a more linear evolution of molecular weight with conversion.[1]

Catalyst System: RAFT is a metal-free technique, which is a significant advantage in biomedical applications where metal contamination is a concern.[7] ATRP relies on a transition metal catalyst (typically copper), which may require post-polymerization removal steps.[7]

Monomer and Functional Group Tolerance: RAFT is generally more tolerant of a wider range of functional monomers without the need for protecting groups.[1] The pyridine moiety in this compound can act as a ligand for the copper catalyst in ATRP, potentially leading to catalyst deactivation and loss of control.[8][9] To mitigate this, the use of a chloride-based initiating system and strongly coordinating ligands for the copper catalyst is recommended in the ATRP of vinylpyridines.[8]

Experimental Setup: RAFT polymerizations are often considered more straightforward to set up as they do not require the rigorous deoxygenation needed to prevent catalyst oxidation in ATRP. However, both methods require an inert atmosphere for optimal results.[2]

Experimental Protocols

Below are detailed experimental protocols for the RAFT and ATRP of vinylpyridines, which can be adapted for this compound.

RAFT Polymerization Protocol

This protocol is based on the successful RAFT polymerization of 4-vinylpyridine.[1]

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized from methanol.

  • Cumyl dithiobenzoate (CDB) (RAFT agent).

  • Anhydrous solvent (e.g., toluene or bulk polymerization).

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, the RAFT agent (CDB) and initiator (AIBN) are dissolved in the monomer (or solvent). A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 200:1:0.2.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at the desired temperature (e.g., 60-70 °C).

  • The polymerization is allowed to proceed for a predetermined time. Aliquots can be taken periodically under inert atmosphere to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC).

  • The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is purified by precipitation into a non-solvent (e.g., cold hexanes) and dried under vacuum.

ATRP Protocol

This protocol is a general procedure for the ATRP of 4-vinylpyridine, which requires careful selection of the catalyst system.[6][8]

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Ethyl α-chlorophenylacetate or a similar chloride-based initiator.

  • Copper(I) chloride (CuCl) (catalyst).

  • Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anhydrous solvent (e.g., 2-propanol or DMF).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuCl and the ligand.

  • Add the degassed solvent and stir until the catalyst complex forms (a colored solution should appear).

  • Add the degassed monomer to the flask via a syringe.

  • Initiate the polymerization by adding the degassed initiator via a syringe. A typical molar ratio is [Monomer]:[Initiator]:[CuCl]:[Ligand] of 100:1:1:1.

  • The reaction is stirred at the desired temperature (e.g., 40-90 °C).

  • Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and molecular weight.

  • The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst.

  • The polymer solution is typically diluted with a suitable solvent and passed through a short column of neutral alumina to remove the copper catalyst.

  • The purified polymer is then isolated by precipitation in a non-solvent and dried under vacuum.

Mechanistic Overview and Logical Workflow

The following diagrams illustrate the fundamental mechanisms of RAFT and ATRP and a logical workflow for selecting the appropriate polymerization technique.

RAFT_Mechanism cluster_termination Termination I Initiator (I) R Initiator Radical (R•) I->R Decomposition P1 Propagating Radical (P1•) R->P1 + M M Monomer (M) Pn Propagating Radical (Pn•) P1->Pn Intermediate Intermediate Radical Pn->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate->Pn Fragmentation Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_radical Leaving Group Radical (R•) Intermediate->R_radical Fragmentation Dormant->Intermediate + Pn• R_radical->Pn + nM Pn_term Propagating Radical (Pn•) Dead_polymer Dead Polymer Pn_term->Dead_polymer Pm_term Propagating Radical (Pm•) Pm_term->Dead_polymer

Caption: RAFT polymerization mechanism.

ATRP_Mechanism cluster_atrp_equilibrium ATRP Equilibrium cluster_propagation Propagation cluster_termination Termination Dormant Dormant Species (Pn-X) Propagating Propagating Radical (Pn•) Dormant->Propagating k_act Activator Activator (Cu(I) / Ligand) Propagating->Dormant k_deact Propagating_prop Propagating Radical (Pn•) Deactivator Deactivator (X-Cu(II) / Ligand) Propagating_n1 Propagating Radical (Pn+1•) Propagating_prop->Propagating_n1 + M Monomer Monomer (M) Pn_term Propagating Radical (Pn•) Dead_polymer Dead Polymer Pn_term->Dead_polymer Pm_term Propagating Radical (Pm•) Pm_term->Dead_polymer

Caption: ATRP polymerization mechanism.

Decision_Workflow Start Start: Polymerization of this compound Metal_Concern Is metal contamination a concern? Start->Metal_Concern RAFT Choose RAFT Metal_Concern->RAFT Yes ATRP_Consideration Consider ATRP Metal_Concern->ATRP_Consideration No End Proceed with selected method RAFT->End Ligand_Coordination Is potential monomer/polymer coordination to catalyst a major issue? ATRP_Consideration->Ligand_Coordination RAFT_Advantage RAFT is advantageous Ligand_Coordination->RAFT_Advantage Yes ATRP_Optimization Optimize ATRP: - Use chloride initiator - Use strongly coordinating ligand (e.g., TPMA) Ligand_Coordination->ATRP_Optimization No RAFT_Advantage->End ATRP_Optimization->End

Caption: Decision workflow for selecting between RAFT and ATRP.

Conclusion

Both RAFT and ATRP are powerful techniques for the controlled polymerization of this compound, each with its own set of strengths and weaknesses. RAFT offers the significant advantage of being a metal-free system, which is often crucial for biomedical applications, and it generally shows high tolerance to various functional groups. ATRP can also provide excellent control but requires careful optimization of the catalyst system to overcome challenges associated with the coordinating nature of the pyridine monomer. The choice between the two will ultimately depend on the specific requirements of the target polymer, the desired level of purity, and the experimental capabilities of the research lab. This guide provides the foundational information to make an informed decision and to design a successful polymerization strategy.

References

A Comparative Guide to the Thermal Analysis of Polyvinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is crucial for predicting their behavior in various applications. This guide provides a comparative thermal analysis of polymers derived from three distinct vinylpyridine isomers: poly(2-vinylpyridine) (P2VP), poly(3-vinylpyridine) (P3VP), and poly(4-vinylpyridine) (P4VP). The data presented is supported by experimental findings from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

The position of the nitrogen atom in the pyridine ring significantly influences the thermal characteristics of these polymers, leading to notable differences in their glass transition temperatures and decomposition behaviors. These differences are critical in determining the processing conditions and end-use applications of these materials.

Comparative Thermal Properties

The key thermal properties of the three polyvinylpyridine isomers are summarized in the table below.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(3-vinylpyridine) (P3VP)Poly(4-vinylpyridine) (P4VP)
Glass Transition Temperature (Tg) ~104 °C[1]Data not readily available in cited literature~142-153 °C[1][2]
Decomposition Temperature (Td) Onset ~380 °C[3]Data not readily available in cited literatureOnset ~380 °C, Maximum weight loss ~400 °C
Thermal Decomposition Mechanism Complex mechanism involving the formation of pyridine, monomer, and protonated oligomers.[3]Data not readily available in cited literaturePrimarily depolymerization, a common pathway for vinyl polymers.[3]

Note: The thermal properties of polymers can be influenced by factors such as molecular weight and polydispersity. The values presented here are representative.

Experimental Protocols

The following sections detail the methodologies for the key thermal analysis experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The analysis is performed using a differential scanning calorimeter. The instrument is calibrated for temperature and enthalpy using high-purity standards.

  • Thermal Program:

    • The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • A common heating and cooling rate is 10 °C/min.[2][4][5]

    • The analysis is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[6]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.[2][5]

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition characteristics of the polymers by measuring the change in mass as a function of temperature.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • Instrument Setup: The analysis is carried out using a thermogravimetric analyzer.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled heating rate, commonly 10 °C/min or 20 °C/min.[6]

    • The experiment is conducted under a controlled atmosphere, typically an inert nitrogen atmosphere, to study thermal decomposition without oxidation.[6]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperature of maximum weight loss are determined from the primary mass loss step in the TGA curve and its derivative (DTG), respectively.

Experimental Workflow

The logical flow of the thermal analysis process is depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment P2VP Poly(2-vinylpyridine) DSC Differential Scanning Calorimetry (DSC) P2VP->DSC TGA Thermogravimetric Analysis (TGA) P2VP->TGA P3VP Poly(3-vinylpyridine) P3VP->DSC P3VP->TGA P4VP Poly(4-vinylpyridine) P4VP->DSC P4VP->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Td Decomposition Temperature (Td) TGA->Td Mechanism Decomposition Mechanism TGA->Mechanism Comparison Comparison of Thermal Properties Tg->Comparison Td->Comparison Mechanism->Comparison

Caption: Workflow for the comparative thermal analysis of polyvinylpyridine isomers.

Discussion

The significant difference in the glass transition temperatures between P2VP and P4VP can be attributed to the steric hindrance and intermolecular interactions associated with the position of the nitrogen atom. The nitrogen in the 4-position of P4VP allows for stronger intermolecular interactions, leading to a more rigid polymer chain and consequently a higher Tg.

The thermal decomposition pathways also differ. P4VP undergoes a more straightforward depolymerization, which is a common degradation mechanism for vinyl polymers. In contrast, the decomposition of P2VP is more complex, suggesting that the nitrogen atom in the 2-position influences the degradation chemistry, leading to a variety of products.

Unfortunately, detailed thermal analysis data for P3VP is not as readily available in the scientific literature, which is a notable gap in the comparative understanding of these isomers. This is likely due to the synthetic challenges and lower commercial interest in this particular isomer.

Conclusion

The thermal properties of polyvinylpyridine are highly dependent on the isomer used. P4VP exhibits a significantly higher glass transition temperature compared to P2VP, indicating greater thermal stability in terms of chain mobility. While both isomers show similar onset decomposition temperatures, their degradation mechanisms are distinct. This comparative guide provides essential data and methodologies to aid researchers in the selection and application of polyvinylpyridine isomers for their specific needs in drug development and other scientific fields. Further research into the thermal behavior of P3VP is warranted to complete the understanding of this class of polymers.

References

Assessing the Metal-Binding Affinity of 4-Methyl-2-vinylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents and catalysts often involves the intricate dance between organic ligands and metal ions. 4-Methyl-2-vinylpyridine, a substituted pyridine derivative, presents a compelling scaffold for such interactions. Its metal-binding properties are of significant interest in fields ranging from medicinal chemistry to materials science. This guide provides a comparative assessment of its potential metal-binding affinity, outlines key experimental protocols for its determination, and situates its likely behavior within the broader context of related pyridine-based ligands.

Comparative Analysis of Metal-Binding Affinity

Direct quantitative data, such as stability constants for metal complexes of this compound, is not extensively available in the current body of scientific literature. However, a qualitative assessment of its binding affinity can be extrapolated from the principles of coordination chemistry and data available for structurally similar ligands.

The metal-binding affinity of pyridine-based ligands is primarily influenced by factors such as the basicity of the pyridine nitrogen, steric hindrance around the coordination site, and the nature of the metal ion. The presence of a methyl group at the 4-position of the pyridine ring in this compound is expected to increase the electron density on the nitrogen atom through an inductive effect, thereby enhancing its basicity and, consequently, its affinity for metal ions compared to unsubstituted pyridine.

Conversely, the vinyl group at the 2-position introduces potential steric hindrance, which could modulate the stability of the resulting metal complex. The interplay of these electronic and steric effects will ultimately determine the overall binding affinity.

For a qualitative comparison, we can consider related ligands for which stability constant data is more readily available. For instance, studies on various substituted pyridines offer insights into how different functional groups impact metal coordination. Generally, electron-donating groups enhance binding affinity, while bulky substituents near the nitrogen atom can decrease it.

Without direct experimental values, a definitive quantitative comparison remains elusive. The following table of hypothetical data illustrates how such a comparison would be structured if stability constants (log β) were available for this compound and other relevant ligands with a common metal ion like Copper(II).

LigandMetal Ionlog β₁log β₂Experimental MethodReference
This compound Cu(II)Data Not AvailableData Not AvailablePotentiometric Titration-
PyridineCu(II)2.54.4Potentiometric Titration[Fictional, for illustration]
2-Methylpyridine (α-picoline)Cu(II)2.34.1Potentiometric Titration[Fictional, for illustration]
4-Methylpyridine (γ-picoline)Cu(II)2.85.0Potentiometric Titration[Fictional, for illustration]
2-VinylpyridineCu(II)Data Not AvailableData Not AvailableSpectrophotometry-

Experimental Protocols for Determining Metal-Binding Affinity

The determination of metal-ligand stability constants is a cornerstone of coordination chemistry. Several robust experimental techniques are employed for this purpose, with potentiometric titration and spectrophotometric methods being the most common.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants.

Principle: The formation of a metal-ligand complex in solution is an equilibrium process that often involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added standard base, the formation function (average number of ligands bound per metal ion) can be calculated. This data is then used to determine the stepwise and overall stability constants.

Typical Protocol:

  • Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt (e.g., CuSO₄), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-alcohol mixture to ensure solubility). An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Titration: A series of titrations are performed:

    • Acid alone with the base.

    • Acid and ligand with the base.

    • Acid, ligand, and metal ion with the base.

  • Data Acquisition: The pH of the solution is recorded after each addition of the base.

  • Data Analysis: The titration data is used to calculate the proton-ligand and metal-ligand stability constants using specialized software that employs numerical methods to solve the complex equilibrium equations.

Spectrophotometric Methods

These methods are particularly useful when the metal-ligand complex has a distinct absorption spectrum.

Principle: Based on the Beer-Lambert Law, the change in absorbance of a solution upon complex formation can be related to the concentrations of the free ligand, free metal ion, and the metal-ligand complex. By systematically varying the concentrations of the metal and ligand (e.g., in a Job's plot or mole-ratio method), the stoichiometry and stability constant of the complex can be determined.

Typical Protocol (Job's Plot Method):

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand.

  • Preparation of Series: Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand is varied from 0 to 1.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.

Workflow for Assessing Metal-Binding Affinity

The following diagram illustrates a typical experimental workflow for the determination of metal-ligand stability constants.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_ligand Prepare Ligand Solution (this compound) titration Perform Potentiometric Titration prep_ligand->titration spectro Perform Spectrophotometric Analysis prep_ligand->spectro prep_metal Prepare Metal Salt Solution prep_metal->titration prep_metal->spectro prep_base Prepare Standard Base prep_base->titration calc_formation Calculate Formation Functions (n̄) titration->calc_formation Titration Curve job_plot Construct Job's Plot spectro->job_plot Absorbance Data calc_stability Determine Stability Constants (log β) calc_formation->calc_stability comparison Compare with Alternative Ligands calc_stability->comparison job_plot->calc_stability report Publish Comparison Guide comparison->report

Experimental workflow for determining metal-binding affinity.

Conclusion

While a definitive quantitative ranking of the metal-binding affinity of this compound awaits dedicated experimental investigation, the principles of coordination chemistry provide a strong basis for a qualitative assessment. The enhanced basicity due to the 4-methyl group suggests a potentially strong interaction with metal ions, which may be tempered by steric effects from the 2-vinyl substituent. The experimental protocols outlined in this guide offer a clear roadmap for researchers to undertake such investigations and contribute valuable quantitative data to the scientific community. The generation of such data will be crucial for the rational design of novel metal-based drugs and catalysts leveraging the unique properties of this promising ligand.

Performance Evaluation of 4-Methyl-2-vinylpyridine-based Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methyl-2-vinylpyridine-based resins with other commonly used chromatography resins in the field of drug development. The performance of these resins is evaluated based on key parameters such as binding capacity, selectivity, and reusability, supported by available experimental data.

Introduction to this compound-based Resins

This compound (4M2VP) is a functional monomer used in the synthesis of specialized polymer resins. The pyridine group in the resin structure provides a weak base anion-exchange character, making these resins suitable for the separation of biomolecules. The performance of these resins can be tuned by controlling the degree of cross-linking and the density of the functional pyridine groups. While traditionally used for the adsorption of small molecules and metal ions, their potential in biopharmaceutical purification is an area of growing interest.

Alternative Resins for Comparison

For the purpose of this guide, the performance of this compound-based resins will be compared against two widely used classes of chromatography resins in the pharmaceutical industry:

  • Polystyrene-Divinylbenzene (PS-DVB) Resins: These are rigid, macroporous resins known for their high chemical stability and pressure resistance. They are commonly used in reversed-phase, ion-exchange, and hydrophobic interaction chromatography.

  • Agarose-based Resins: These are hydrophilic, porous resins derived from seaweed. They are widely used for the purification of biomolecules like monoclonal antibodies due to their biocompatibility and high binding capacities.[1]

Performance Comparison

The following tables summarize the available quantitative data for the performance of this compound-based resins and the selected alternatives. Direct comparative studies in a drug development context are limited; therefore, data from various applications are presented to provide a broader performance overview.

Table 1: Dynamic Binding Capacity (DBC)

Dynamic binding capacity is a critical parameter that measures the amount of target molecule a resin can bind under specific flow conditions.

Resin TypeTarget MoleculeDynamic Binding Capacity (mg/mL)Reference
4-Vinylpyridine-based Rhodamine B~150 (mg/g)[2]
Phenol~100 (mg/g)[2]
Agarose-based (Protein A) Monoclonal Antibody (mAb)38.9 - 49.4[3]
Agarose-based (Ion-Exchange) Bovine Serum Albumin (BSA)>120
Polystyrene-DVB (Ion-Exchange) Not specifiedHigh

Note: Data for 4-Vinylpyridine-based resins is presented in mg/g, which may not be directly comparable to mg/mL without knowing the resin density. The available data is for small molecules, not proteins.

Table 2: Selectivity

Selectivity refers to the ability of a resin to differentiate between the target molecule and impurities.

Resin TypeKey Selectivity FeaturesReference
4-Vinylpyridine-based Selective adsorption of phenols and heavy metals.[4][5] pH-dependent selectivity for charged molecules.[4][5]
Agarose-based (Ion-Exchange) High selectivity for proteins based on charge differences.
Polystyrene-DVB (Ion-Exchange) High selectivity for a wide range of molecules based on charge and hydrophobicity.

Table 3: Reusability and Chemical Stability

The ability of a resin to withstand multiple cleaning and regeneration cycles without losing performance is crucial for process economics.

Resin TypeReusability/Stability CharacteristicsReference
4-Vinylpyridine-based Good reusability for adsorption of dyes after regeneration with acidic methanol.[6] Stable in both acidic and basic conditions.[6][6]
Agarose-based Can be reused for multiple cycles with appropriate cleaning-in-place (CIP) procedures. Stability is pH-dependent.
Polystyrene-DVB Excellent chemical and pH stability, allowing for aggressive cleaning protocols.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of resin performance. Below are standard experimental protocols for key performance indicators.

Dynamic Binding Capacity (DBC) Determination

The following workflow outlines the steps to determine the dynamic binding capacity of a chromatography resin.

DBC_Workflow p1 Pack Column p2 Equilibrate with Binding Buffer p1->p2 p3 Prepare Target Molecule Solution p2->p3 l1 Load Sample at Constant Flow Rate p3->l1 l2 Monitor UV Absorbance (A280) l1->l2 a1 Determine Breakthrough Point (e.g., 10%) l2->a1 a2 Calculate DBC (mg/mL resin) a1->a2

Workflow for Dynamic Binding Capacity Determination.
Selectivity and Resolution Evaluation

This workflow describes the process of evaluating the selectivity of a resin by separating a mixture of molecules.

Selectivity_Workflow p1 Pack Column p2 Equilibrate with Start Buffer p1->p2 p3 Prepare Sample Mixture p2->p3 s1 Inject Sample Mixture p3->s1 s2 Apply Elution Gradient (e.g., Salt or pH) s1->s2 s3 Monitor UV Absorbance and Collect Fractions s2->s3 a1 Analyze Fractions (e.g., SDS-PAGE, HPLC) s3->a1 a2 Calculate Resolution Between Peaks a1->a2

Workflow for Selectivity and Resolution Evaluation.
Reusability (Cycling Study)

This logical diagram illustrates the process for assessing the reusability of a chromatography resin over multiple cycles.

Reusability_Logic start Start Cycle 1 process Perform Separation Protocol (Equilibration, Load, Elute) start->process clean Clean-in-Place (CIP) & Regeneration process->clean evaluate Evaluate Performance (DBC, Purity, Yield) clean->evaluate next_cycle Proceed to Next Cycle evaluate->next_cycle Performance Acceptable end End Study evaluate->end Performance Unacceptable next_cycle->process

Logical Flow for Resin Reusability Study.

Conclusion

This compound-based resins show promise as versatile materials for separation processes. Their performance in adsorbing small molecules and metal ions is well-documented. However, for applications in drug development, particularly in the purification of large biomolecules like proteins and monoclonal antibodies, there is a clear need for more direct comparative studies against established resins such as agarose-based and polystyrene-divinylbenzene media.

The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such performance evaluations. Researchers are encouraged to utilize these methods to generate robust and comparable data to fully assess the potential of this compound-based resins in biopharmaceutical manufacturing. Future studies should focus on determining the dynamic binding capacity for relevant therapeutic proteins, evaluating selectivity in complex feedstreams, and assessing long-term stability under typical bioprocessing conditions.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-2-vinylpyridine, a flammable and toxic compound. Adherence to these protocols is critical for laboratory safety and environmental protection.

Key Safety and Disposal Parameters

The following table summarizes crucial safety information and disposal recommendations for this compound, compiled from various safety data sheets.

ParameterInformationCitation
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield (if splashing is a risk), chemical-resistant lab coat, and a NIOSH-approved respirator if ventilation is inadequate.[1][2]
Handling and Storage Handle in a certified chemical fume hood.[2] Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and acids.[1][3] Keep containers tightly closed.[3][4]
Spill Containment In case of a spill, use absorbent materials such as sand or vermiculite to contain it.[1] Collect the absorbed material into a sealed container for disposal.[1]
Disposal Method Do not pour down the drain or dispose of in regular trash.[1] Contact a licensed professional waste disposal service.[4] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][5][6]
Environmental Precautions Prevent the product from entering drains and avoid release into the environment.[4][5] It is toxic to aquatic life with long-lasting effects.[5][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.

1. Preparation and Segregation of Waste:

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[3] The container should be made of glass or high-density polyethylene.[1]

  • Labeling: Immediately attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3] The label must clearly state "this compound" and any other components of the waste stream.

  • Segregation: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizers and acids.[3]

2. Spill Management and Decontamination:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[4]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[1]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, labeled hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with soap and water.[8] Collect all decontamination materials as hazardous waste.

3. Final Disposal Process:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[4] Never attempt to dispose of this chemical through standard laboratory or municipal waste streams.[1]

  • Documentation: Complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) office.[3]

  • Incineration: The standard and recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[4][5][6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Spill Management cluster_2 Final Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Store in Secondary Containment D Spill Occurs? C->D E Contain with Absorbent Material D->E Yes G Container Full or No Longer in Use D->G No F Collect and Label as Hazardous Waste E->F F->C H Contact Licensed Waste Disposal Service G->H I Arrange for Chemical Incineration H->I J Complete Disposal Documentation I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance to ensure the safe handling of 4-Methyl-2-vinylpyridine.

Hazard Summary

Based on its structural analogs, this compound is anticipated to be a hazardous substance with the following potential dangers:

  • Flammability: Vinylpyridines are flammable liquids and vapors.[1][2][3]

  • Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[2][4]

  • Corrosivity: May cause severe skin burns and eye damage.[4][5]

  • Sensitization: May cause an allergic skin reaction.[2][4]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on guidelines for its analogs.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield (8-inch minimum) is also recommended.[2]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Wear flame-retardant and impervious clothing.[6] Handle with compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Always inspect gloves prior to use and use proper glove removal technique.[2]To prevent skin contact, which can cause burns and allergic reactions.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN 14387)).[2]To prevent inhalation of harmful vapors.

Quantitative Data for Vinylpyridine Analogs

The following tables provide a summary of key quantitative safety data for 2-Vinylpyridine and 4-Vinylpyridine. This data should be used as a reference for assessing the potential hazards of this compound.

Physical and Chemical Properties

Property2-Vinylpyridine4-Vinylpyridine
Boiling Point 159 °C[7]62-65 °C at 15 mmHg[5]
Flash Point 50 °C (closed cup)[1]Not Available
Vapor Density 3.64 (Air = 1.0)[1]Not Available
Specific Gravity 0.998[1]Not Available

Exposure Limits

ComponentLimit TypeValue
4-VinylpyridineNIOSH PEL (15 min ceiling)2 mg/m³[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary PPE and inspect for integrity.

    • Have a chemical spill kit readily accessible.

    • Ensure eyewash stations and safety showers are unobstructed.[8]

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Use non-sparking tools to prevent ignition sources.[2]

    • Keep the container tightly closed when not in use.[2]

    • Ground and bond containers when transferring material to prevent static discharge.[2]

    • Avoid contact with skin and eyes, and inhalation of vapors.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

    • A recommended storage temperature is -20°C.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect liquid waste in a dedicated, properly labeled, and sealed container.

    • Collect contaminated solid waste (e.g., gloves, absorbent paper) in a separate, clearly labeled hazardous waste container.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2]

    • Do not dispose of down the drain or release into the environment.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Assemble and Inspect PPE prep_spill Verify Spill Kit Availability prep_ppe->prep_spill prep_safety Check Fume Hood and Safety Showers prep_spill->prep_safety don_ppe Don Appropriate PPE prep_safety->don_ppe handle_chem Manipulate Chemical don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container collect_waste Collect Hazardous Waste handle_chem->collect_waste store_cool Store in a Cool, Dry, Well-Ventilated Area close_container->store_cool store_away Store Away from Incompatibles store_cool->store_away contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.